Technical Documentation Center

1,4-Dioxa-8-azaspiro[5.5]undecane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Dioxa-8-azaspiro[5.5]undecane

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 1,4-Dioxa-8-azaspiro[5.5]undecane: A Technical Guide

Executive Technical Summary 1,4-Dioxa-8-azaspiro[5.5]undecane (CAS: 2126159-62-2 for HCl salt) represents a specialized spirocyclic scaffold in medicinal chemistry, distinct from its more common homolog, 1,4-dioxa-8-azas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

1,4-Dioxa-8-azaspiro[5.5]undecane (CAS: 2126159-62-2 for HCl salt) represents a specialized spirocyclic scaffold in medicinal chemistry, distinct from its more common homolog, 1,4-dioxa-8-azaspiro[4.5]decane (the ethylene ketal of 4-piperidone). Structurally, it is the propylene ketal of 4-piperidone, featuring a 1,3-dioxane ring fused at a spiro junction to a piperidine ring.

This expansion from a 5-membered dioxolane ([4.5] system) to a 6-membered dioxane ([5.5] system) alters the steric profile and lipophilicity of the molecule, making it a critical tool for fine-tuning physicochemical properties in fragment-based drug discovery (FBDD) and PROTAC linker design.

This guide provides an authoritative analysis of its properties, handling protocols, and synthetic utility, grounded in empirical data and field application.

Physicochemical Architecture

The stability and reactivity of this molecule are dictated by the spiro-fusion of two six-membered rings. Unlike the [4.5] analog, the [5.5] system adopts a dual chair-chair conformation, imparting greater rigidity and slightly higher lipophilicity.

Core Property Data

Data aggregated from calculated models and empirical salt characterization.

PropertyValue (Free Base)Value (HCl Salt)Context/Notes
Molecular Formula C₈H₁₅NO₂C₈H₁₆ClNO₂
Molecular Weight 157.21 g/mol 193.67 g/mol
CAS Number Not widely listed2126159-62-2 Commercial form is typically the HCl salt.
Melting Point N/A (Liquid at RT)160–162 °C Distinct crystalline solid [1].
LogP (Calculated) ~0.58N/AModerately polar; suitable for CNS penetration.
TPSA 30.49 Ų30.49 ŲPolar surface area dominated by ether/amine.
pKa (Estimated) ~9.8N/ATypical secondary amine basicity.
H-Bond Donors 1 (NH)2 (NH₂⁺)
H-Bond Acceptors 3 (N, 2xO)2 (2xO)
Structural Visualization

The following diagram illustrates the spiro-connectivity and the numbering scheme used in IUPAC nomenclature.

structure C5 C5 (Spiro) O1 O1 C5->O1 C6 C6 C5->C6 C2 C2 O1->C2 O4 O4 O4->C5 C3 C3 C2->C3 C3->O4 C7 C7 C6->C7 N8 N8 (Amine) C7->N8 C9 C9 N8->C9 C10 C10 C9->C10 C10->C5

Figure 1: Connectivity of 1,4-Dioxa-8-azaspiro[5.5]undecane showing the central spiro-carbon (C5) linking the dioxane and piperidine rings.

Synthetic Integrity & Impurity Profile

Understanding the synthesis is crucial for troubleshooting impurities in commercial batches. The compound is synthesized via the acid-catalyzed condensation of 4-piperidone (often as the monohydrate hydrochloride) with 1,3-propanediol .

Reaction Pathway

Unlike the ethylene glycol condensation (which forms the [4.5] system), the use of 1,3-propanediol requires stricter water removal (Dean-Stark or molecular sieves) to drive the equilibrium, as the 6-membered dioxane ring is entropically less favored than the 5-membered dioxolane.

synthesis Piperidone 4-Piperidone HCl (Starting Material) Reaction Acid Catalysis (pTsOH) Reflux / Water Removal Piperidone->Reaction Diol 1,3-Propanediol Diol->Reaction Product 1,4-Dioxa-8-azaspiro[5.5]undecane HCl (Target) Reaction->Product >90% Yield Impurity2 Impurity: Oligomers (Incomplete Cyclization) Reaction->Impurity2 Side Reaction Impurity1 Impurity: Hydrolysis Revertant (Trace 4-Piperidone) Product->Impurity1 Moisture Exposure

Figure 2: Synthetic pathway and potential degradation routes. Note the susceptibility to hydrolysis upon moisture exposure.

Quality Control Parameters

When sourcing or synthesizing this material, the following analytical markers confirm identity and purity [1]:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.89 (br s, 1H): NH proton (salt form).

    • δ 3.74–3.46 (m): Overlapping signals from the dioxane -OCH₂- and piperidine protons adjacent to the spiro center.

    • δ 1.87–1.67 (m): Distinct multiplets from the propylene backbone of the dioxane ring.

  • Melting Point: The HCl salt must melt sharply between 160–162 °C . A depressed melting point (<155 °C) indicates hydrolysis back to 4-piperidone or retained solvent.

Handling, Stability, and Storage Protocols[1]

The acetal functionality (1,3-dioxane) is stable to bases and nucleophiles but labile to aqueous acids . The secondary amine is prone to oxidation if stored as a free base.

Protocol 1: Storage and Shelf-Life
  • Form: Store exclusively as the Hydrochloride (HCl) salt . The free base is an oil that absorbs CO₂ from the air (forming carbamates) and oxidizes over time.

  • Environment: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) or in a desiccator at 2–8 °C .

  • Solvent Compatibility:

    • Compatible: DMSO, Methanol, Ethanol, DMF.

    • Incompatible: Aqueous acids (HCl, TFA) will deprotect the ketal, reverting it to 4-piperidone.

Protocol 2: Free Base Liberation

For reactions requiring the nucleophilic free amine (e.g., amide coupling, SNAr):

  • Dissolve the HCl salt in minimal water.

  • Adjust pH to >12 using saturated Na₂CO₃ or NaOH.

  • Extract immediately with DCM or Ethyl Acetate (3x).

  • Dry over Na₂SO₄ and concentrate in vacuo.

  • Critical: Use the free base immediately. Do not store it.

Applications in Drug Discovery

PROTAC Linker Design

The [5.5] spiro system is increasingly used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). Compared to linear alkyl chains, the spiro scaffold:

  • Reduces entropic penalties upon binding.

  • Improves solubility due to the ether oxygens.

  • Provides a defined exit vector for the warhead and E3 ligase ligand.

Sigma Receptor Ligands

Homologs of this scaffold (specifically the [4.5] system) have shown high affinity for Sigma-1 (σ1) receptors [2]. The [5.5] variant offers a tool to modulate this affinity by increasing the bulk of the hydrophobic domain, potentially altering selectivity profiles against Sigma-2 receptors.

Library Synthesis

The secondary amine serves as a versatile handle for diversification.

  • Reductive Amination: Compatible.

  • Acylation/Sulfonylation: Compatible.

  • Buchwald-Hartwig Coupling: Compatible (using the free base).

References

  • Thieme Connect. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. (Detailed synthesis and NMR characterization of 1,4-Dioxa-8-azaspiro[5.5]undecane HCl).

  • Journal of Medicinal Chemistry. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. (Context on biological activity of the spiro-piperidine scaffold).

  • ChemScene. Product Datasheet: 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride.[1] (Commercial specifications and CAS verification).

Sources

Exploratory

An In-Depth Spectroscopic and Spectrometric Guide to 1,4-Dioxa-8-azaspiro[5.5]undecane

Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division Introduction: The Structural Significance of Spirocyclic Systems The 1,4-Dioxa-8-azaspiro[5.5]undecane scaffold represents a vital heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division

Introduction: The Structural Significance of Spirocyclic Systems

The 1,4-Dioxa-8-azaspiro[5.5]undecane scaffold represents a vital heterocyclic building block in modern medicinal chemistry and drug development. Spiroaminals, as a class, are integral structural motifs found in a wide array of natural products and biologically active molecules.[1] Their rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutics, offering a pathway to enhance binding affinity, selectivity, and metabolic stability. The precise characterization of such molecules is paramount, forming the bedrock of any research and development campaign.

This guide provides an in-depth analysis of the core spectroscopic and spectrometric data for 1,4-Dioxa-8-azaspiro[5.5]undecane. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output. The methodologies and interpretations presented herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following numbering scheme for 1,4-Dioxa-8-azaspiro[5.5]undecane will be used throughout this guide. The spirocyclic carbon, C5, is the central point of reference, connecting the piperidine and 1,4-dioxane rings.

Caption: IUPAC numbering of the 1,4-Dioxa-8-azaspiro[5.5]undecane skeleton.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the elucidation of molecular structure in solution. The chemical environment of each nucleus (¹H and ¹³C) generates a unique signal, providing a detailed map of the atomic connectivity. For this analysis, we will reference data obtained for the hydrochloride salt of the title compound, as this is a common and stable form for handling and analysis.[2]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Interpreting the Spectrum: The ¹H NMR spectrum of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride in DMSO-d₆ shows a complex pattern of signals.[2] The protons on the piperidine ring (C6, C7, C9, C10) are diastereotopic due to the rigid spirocyclic structure, leading to distinct signals and complex multiplets. The protons on the dioxane ring (C2, C3) are also expected to show distinct signals. The broad singlets observed at high chemical shifts (9.89 and 8.47 ppm) are characteristic of the ammonium protons (N-H) in the hydrochloride salt form, broadened by exchange and quadrupolar coupling with the nitrogen atom.[2] The signals between 3.0 and 3.8 ppm correspond to protons on carbons adjacent to the oxygen and nitrogen heteroatoms (C2, C3, C7, C9), which are deshielded. The aliphatic protons on C6 and C10, being further from the heteroatoms, appear at higher field (lower ppm values), between 1.3 and 2.9 ppm.[2]

Table 1: ¹H NMR Data for 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-H9.89br s1HAmmonium proton, exchange broadened.[2]
N-H8.47s1HSecond ammonium proton.[2]
C2-H, C3-H3.67–3.46m4HProtons on the dioxane ring, adjacent to oxygen.[2]
C7-H, C9-H3.74, 3.40, 3.33, 3.07m, d, d, d4HProtons adjacent to nitrogen, complex splitting.[2]
C6-H, C10-H2.88, 2.75, 1.87-1.67, 1.66-1.37t, m, m, m4HPiperidine ring protons beta to nitrogen.[2]

Data acquired on a 400 MHz instrument in DMSO-d₆.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Given the molecule's symmetry, certain carbons may be equivalent.

Interpreting the Spectrum: The spectrum for the hydrochloride salt shows eight distinct carbon signals, confirming the molecular structure.[2] The spiro carbon (C5) is not explicitly assigned in the provided data but would typically appear in the 70-80 ppm range, similar to other quaternary carbons in such environments. The carbons of the dioxane ring (C2, C3) are highly deshielded by the adjacent oxygen atoms, appearing at 60.0 and 66.6 ppm.[2] The carbons of the piperidine ring directly attached to the nitrogen (C7, C9) are found at 43.4 and 45.1 ppm.[2] The remaining signals at lower field (17.5 and 28.3 ppm) correspond to the C6 and C10 carbons of the piperidine ring.[2]

Table 2: ¹³C NMR Data for 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride

Assigned CarbonsChemical Shift (δ, ppm)Notes
C5 (Spiro)71.9Quaternary carbon, deshielded by two oxygens.[2]
C2, C368.0, 66.6, 60.0Dioxane ring carbons adjacent to oxygen.[2]
C7, C945.1, 43.4Piperidine ring carbons adjacent to nitrogen.[2]
C6, C1028.3, 17.5Aliphatic carbons of the piperidine ring.[2]

Data acquired on a 125 MHz instrument in DMSO-d₆.[2]

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR data.

  • Sample Preparation: a. Accurately weigh 5-10 mg of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube. Ensure complete dissolution. c. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining field stability. c. Shim the magnetic field to optimize homogeneity. An automated shimming routine is typically sufficient, but manual adjustment may be required for optimal resolution.

  • ¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). c. Use a 90° pulse angle and set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate T1 relaxation. d. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: a. Load standard carbon acquisition parameters with proton decoupling. b. Set the spectral width to cover the expected range (e.g., 0 to 100 ppm). c. Use a 30-45° pulse angle to reduce the experiment time and set a relaxation delay of 2 seconds. d. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the reference peak (TMS to 0.00 ppm or the residual solvent peak to its known value). d. Integrate the ¹H NMR signals to determine the relative proton ratios.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. The data available for 1,4-Dioxa-8-azaspiro[5.5]undecane was obtained using Chemical Ionization (CI), a soft ionization technique that typically yields a prominent protonated molecular ion peak [M+H]⁺.[2]

Molecular Ion and Fragmentation Pathway

The molecular formula of the free base is C₈H₁₅NO₂, with a monoisotopic mass of 157.1103 Da. Under CI conditions, the molecule is expected to be protonated, yielding an [M+H]⁺ ion at m/z 158. This is precisely what is observed experimentally.[2]

Fragmentation in mass spectrometry is governed by the stability of the resulting ions and neutral losses. For 1,4-Dioxa-8-azaspiro[5.5]undecane, key fragmentation pathways would involve cleavage alpha to the nitrogen atom and ring-opening reactions of the dioxane moiety, which are common for amines and ethers, respectively.[3][4]

M_H [M+H]⁺ m/z 158 F1 Fragment A m/z 130 M_H->F1 - C₂H₄O F2 Fragment B m/z 100 M_H->F2 - C₂H₄O₂ (ethylene glycol) F3 Fragment C m/z 86 F2->F3 - CH₂

Caption: Proposed fragmentation pathway for protonated 1,4-Dioxa-8-azaspiro[5.5]undecane.

Table 3: Key Mass Spectrometry Data and Fragment Identities

m/z ValueProposed IdentityFragmentation Pathway
158[M+H]⁺Protonated molecular ion.[2]
130[M+H - C₂H₄O]⁺Loss of an ethylene oxide unit from the dioxane ring.
100[M+H - C₂H₄O₂]⁺Retro-Diels-Alder type cleavage or loss of ethylene glycol.
86[C₅H₁₂N]⁺Piperidine ring fragment after loss of the dioxane portion.
Experimental Protocol: LC/MS Data Acquisition

This protocol ensures reliable and reproducible mass spectrometric data.

  • Sample Preparation: a. Prepare a dilute solution of the analyte (10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water). b. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS System Setup: a. Liquid Chromatography (LC): i. Select an appropriate column (e.g., C18) for separation. ii. Prepare the mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile). The acid aids in protonation for positive ion mode. iii. Set up a gradient or isocratic elution method to ensure the analyte elutes as a sharp peak. b. Mass Spectrometer (MS): i. Calibrate the mass spectrometer using a known standard to ensure mass accuracy. ii. Set the ion source to Chemical Ionization (CI) or Electrospray Ionization (ESI) in positive ion mode. iii. Optimize source parameters such as gas flow, temperatures, and voltages to maximize the signal of the [M+H]⁺ ion. iv. Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da).

  • Data Acquisition and Analysis: a. Inject the sample onto the LC-MS system. b. Acquire the data, recording the total ion chromatogram (TIC) and the mass spectrum for the eluting peak corresponding to the analyte. c. Analyze the mass spectrum to identify the [M+H]⁺ peak and any significant fragment ions. Compare the observed mass with the theoretical exact mass to confirm the elemental composition.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides an unequivocal structural confirmation of 1,4-Dioxa-8-azaspiro[5.5]undecane. The ¹H and ¹³C NMR spectra reveal the precise arrangement and electronic environment of every atom in the spirocyclic framework, while mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation behavior under ionization. The detailed protocols and interpretations within this guide establish a robust framework for the analysis of this important chemical entity, empowering researchers to confidently identify and utilize it in their synthetic and developmental endeavors.

References

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. University of California, Davis. Available at: [Link]

  • He, Y., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 453, 116345. Available at: [Link]

  • Maji, B., et al. (2024). Stereodivergent Synthesis of Spiroaminals via Chiral Bifunctional Hydrogen Bonding Organocatalysis. Angewandte Chemie International Edition, 63(22), e202404106. Available at: [Link]

Sources

Foundational

synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane building blocks

An In-depth Technical Guide to the Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane Building Blocks Authored by a Senior Application Scientist Abstract The 1,4-dioxa-8-azaspiro[5.5]undecane scaffold is a paramount structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane Building Blocks

Authored by a Senior Application Scientist

Abstract

The 1,4-dioxa-8-azaspiro[5.5]undecane scaffold is a paramount structural motif in modern medicinal chemistry. Functioning as a conformationally restricted piperidine surrogate, it offers a unique three-dimensional architecture that is invaluable for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this crucial building block, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and discuss the rationale behind critical process parameters, ensuring a blend of theoretical knowledge and practical applicability.

Strategic Importance in Medicinal Chemistry

The spirocyclic system of 1,4-dioxa-8-azaspiro[5.5]undecane locks the piperidine ring into a rigid chair-like conformation. This structural constraint is highly desirable in drug design for several reasons:

  • Entropy Reduction: Pre-organizing the molecule's conformation for optimal binding to a biological target can lead to a significant increase in binding affinity by minimizing the entropic penalty upon binding.

  • Vectorial Exploration of Chemical Space: The fixed orientation of substituents on the piperidine ring allows for precise, vector-like exploration of the binding pocket of a target protein.

  • Improved Physicochemical Properties: The introduction of the dioxane ring can modulate properties such as lipophilicity and metabolic stability. For instance, this scaffold has been integral in developing potent ligands for σ1 receptors, often used in tumor imaging agents.[1][2]

Primary Synthetic Blueprint: The Ketal-Protected Piperidone Approach

The most direct and widely adopted strategy for synthesizing 1,4-dioxa-8-azaspiro[5.5]undecane involves the ketalization of a suitably protected 4-piperidone derivative. This approach is favored for its high efficiency, scalability, and the ready availability of starting materials.

Mechanistic Rationale

The core of this strategy lies in the selective protection of the ketone functionality of 4-piperidone as an ethylene glycol ketal. This reaction is an acid-catalyzed equilibrium process. The use of a dehydrating agent or azeotropic removal of water (e.g., with a Dean-Stark apparatus) is critical to drive the reaction to completion. The piperidine nitrogen must be protected with a group that is stable to the acidic ketalization conditions but can be readily removed later. The tert-butyloxycarbonyl (Boc) group is an exemplary choice due to its stability in mild acid and its straightforward removal under stronger acidic conditions.

Experimental Workflow: Synthesis of N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane

The logical flow for this synthesis is a two-step process: ketalization of N-Boc-4-piperidone followed by an optional deprotection step to yield the hydrochloride salt, a stable and readily handled form of the final product.

Start N-Boc-4-piperidone Intermediate N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane Start->Intermediate Ethylene Glycol, p-TsOH, Toluene, Reflux (Dean-Stark) Product_HCl 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride Intermediate->Product_HCl HCl in Dioxane or Isopropanol, RT

Caption: Synthetic workflow for the ketal-protected piperidone approach.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-4-piperidone (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq.).

  • Solvent: Add toluene to the flask to a concentration of approximately 0.5 M with respect to the starting piperidone.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride

  • Setup: Dissolve the crude tert-butyl 1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate from the previous step in a minimal amount of a suitable solvent like dioxane or isopropanol.

  • Deprotection: Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane, 3-5 eq.) dropwise to the stirred solution at room temperature.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid or after a short period of stirring. The precipitation can be aided by the addition of a non-polar co-solvent like diethyl ether.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. A high yield of over 90% for this deprotection step is common.[3]

ParameterStep 1: KetalizationStep 2: Boc Deprotection
Key Reagents N-Boc-4-piperidone, Ethylene Glycol, p-TsOHN-Boc protected spirocycle, HCl
Solvent TolueneDioxane, Isopropanol, or CH₂Cl₂
Temperature Reflux (~110 °C)Room Temperature
Reaction Time 4-6 hours1-2 hours
Typical Yield >95%>94%[3]

Alternative Strategy: Reductive Amination of a Spirocyclic Ketone

An alternative and equally viable approach involves the reductive amination of a pre-formed spirocyclic ketone, 1,4-dioxaspiro[4.5]decan-8-one. This method is particularly useful when the ketone precursor is readily available through other synthetic routes.

Mechanistic Rationale

Reductive amination is a cornerstone transformation in amine synthesis. The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the reaction of the ketone with an ammonia source (e.g., ammonium acetate, ammonia). This intermediate is then reduced in situ by a hydride-based reducing agent to form the desired amine. The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions needed for imine formation, and selective for the iminium ion over the starting ketone.[4]

cluster_0 Imine/Iminium Formation (Equilibrium) cluster_1 Reduction (Irreversible) Ketone 1,4-Dioxaspiro[4.5]decan-8-one Iminium Iminium Ion Intermediate Ketone->Iminium + H⁺, - H₂O Ammonia NH₃ Source (e.g., NH₄OAc) Ammonia->Iminium Product 1,4-Dioxa-8-azaspiro[5.5]undecane Iminium->Product NaBH(OAc)₃ (STAB)

Caption: Mechanism of Reductive Amination.

Representative Experimental Protocol
  • Setup: In a round-bottom flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (DCM).[4]

  • Ammonia Source: Add a large excess of an ammonia source, such as ammonium acetate (~10 eq.), and stir the mixture at room temperature.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB, ~1.5 eq.) in portions to the stirring suspension. The reaction is typically monitored by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer multiple times with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude amine.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt as described previously, which often facilitates purification through crystallization.

ParameterValue
Key Reagents 1,4-Dioxaspiro[4.5]decan-8-one, NH₄OAc, NaBH(OAc)₃
Solvent Methanol or Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-80%

Advanced & Niche Syntheses

While the two methods described above are the workhorses for accessing this scaffold, other elegant strategies have been developed, often for creating more complex or stereochemically defined analogues.

  • The Pictet-Spengler Reaction Variant: The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or β-carboline.[5][6] While not a direct route to the parent 1,4-dioxa-8-azaspiro[5.5]undecane, related intramolecular cyclizations onto iminium ions are the conceptual basis for many spirocycle syntheses. An "interrupted" Pictet-Spengler reaction, where the spirocyclic indolenine intermediate is trapped by reduction before rearrangement, showcases a powerful method for building aza-spirocycles.[7] This highlights the potential for developing novel cascade reactions that could lead to the desired scaffold with high efficiency.

  • Synthesis from Chiral Pool Starting Materials: For enantiomerically pure versions of substituted 1,4-dioxa-8-azaspiro[5.5]undecanes, syntheses often begin with materials from the chiral pool, such as D-glucose. These multi-step syntheses leverage the inherent stereochemistry of the starting material to construct the spirocyclic core with high stereocontrol, which is crucial for the synthesis of natural products like histrionicotoxin alkaloids.[8]

Conclusion and Outlook

The 1,4-dioxa-8-azaspiro[5.5]undecane core is a privileged scaffold that will continue to feature prominently in the design of next-generation therapeutics. The synthetic routes outlined in this guide, particularly the robust and scalable ketal-protected piperidone approach, provide reliable and efficient access to this key building block. As the demand for more complex and three-dimensional molecules in drug discovery grows, the development of novel, asymmetric, and cascade reactions to access functionalized derivatives of this spirocycle will remain an active and important area of chemical research.

References

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring.Vertex AI Search [Online].
  • The Pictet-Spengler Reaction.Comprehensive Organic Name Reactions and Reagents, 2010. [Online].
  • Pictet–Spengler reaction. Wikipedia, 2023. [Online]. Available: [Link]

  • AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE.HETEROCYCLES, Vol. 65, No. 12, 2005. [Online].
  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 2015. [Online]. Available: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed, 2015. [Online]. Available: [Link]

  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 2019. [Online]. Available: [Link]

Sources

Exploratory

The Strategic Application of 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) in Advanced Medicinal Chemistry

Executive Summary 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), universally recognized in synthetic laboratories as 4-piperidone ethylene ketal , is a highly versatile bifunctional building block in organic synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), universally recognized in synthetic laboratories as 4-piperidone ethylene ketal , is a highly versatile bifunctional building block in organic synthesis and drug discovery[1]. By masking the reactive C4-ketone of the piperidine ring as a cyclic ethylene acetal, chemists can exploit the orthogonal reactivity of the secondary amine[2]. This technical whitepaper details the physicochemical properties, mechanistic rationale, and self-validating experimental workflows for utilizing CAS 177-11-7 in the synthesis of complex pharmaceutical scaffolds, from neuropeptide receptor ligands to complex indole alkaloids.

Physicochemical Profiling

To ensure reproducibility, accurate stoichiometric calculations, and safety in the laboratory, understanding the baseline properties of CAS 177-11-7 is critical[1],[3].

PropertyValue
Chemical Name 1,4-Dioxa-8-azaspiro[4.5]decane
Common Synonyms 4-Piperidone ethylene ketal; 4-Piperidone ethylene acetal
CAS Number 177-11-7
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Boiling Point 108-111 °C at 26 mmHg
Density 1.117 g/mL at 20 °C
Refractive Index n20/D 1.4819
Appearance Clear, colorless to pale yellow liquid
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[3]

Mechanistic Rationale: The Causality of Ketal Protection

In the design of piperidine-containing therapeutics, functionalization is almost always required at both the nitrogen atom (N1) and the carbon atom (C4). However, unprotected 4-piperidone is highly problematic; it is prone to self-condensation, polymerization, and unwanted side reactions under basic or nucleophilic conditions.

The installation of an ethylene glycol-derived ketal to form CAS 177-11-7 provides a robust thermodynamic sink. The 5-membered dioxolane ring is highly stable under basic, nucleophilic, and reductive environments (e.g., NaH, Grignard reagents, LiAlH4). This allows the secondary amine to undergo selective N-alkylation, N-acylation, or Buchwald-Hartwig cross-coupling without affecting the C4 position[2].

Once the N-functionalization is complete, the ketal is selectively cleaved via acid-catalyzed hydrolysis. The causality of this deprotection relies on the protonation of one of the ketal oxygen atoms, which weakens the C-O bond. Subsequent expulsion of ethylene glycol—driven by the addition of an aqueous acid like HCl or TFA—yields the reactive oxocarbenium ion, which is trapped by water to regenerate the C4-ketone[4]. This orthogonal protection strategy is the fundamental mechanism that makes CAS 177-11-7 indispensable.

Visualization of Orthogonal Reactivity

G Start CAS 177-11-7 (4-Piperidone Ethylene Ketal) N_Func N-Functionalization (Alkylation / Acylation) Start->N_Func Intermediate N-Substituted Ketal Intermediate N_Func->Intermediate Deprotect Acidic Deprotection (HCl, TFA, or p-TsOH) Intermediate->Deprotect Ketone N-Substituted 4-Piperidone Deprotect->Ketone C4_Func C4-Functionalization (Grignard / Reductive Amination) Ketone->C4_Func Final Complex Piperidine Scaffold C4_Func->Final

Figure 1: Orthogonal reactivity workflow for CAS 177-11-7 in complex scaffold synthesis.

Standardized Experimental Workflows (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflows incorporate in-process controls (IPCs) to ensure mechanistic integrity and prevent downstream failures.

Protocol A: N-Alkylation of CAS 177-11-7

Objective: Install a functional group at the secondary amine while preserving the ketal.

  • Setup : Dissolve 1.0 equivalent of CAS 177-11-7 in anhydrous acetonitrile (0.2 M) under an inert nitrogen atmosphere.

  • Base Addition : Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl or HBr byproduct generated during alkylation. If the acid is not scavenged, it will cause premature, uncontrolled hydrolysis of the ketal.

  • Electrophile Addition : Dropwise add 1.1 equivalents of the target alkyl halide (e.g., benzyl bromide).

  • Reaction & IPC : Stir the mixture at 60 °C.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. Stain the plate with Ninhydrin and heat. The starting material (secondary amine) will show a positive pink/purple spot. The reaction is validated as complete when the ninhydrin-positive spot disappears, confirming full conversion to the ninhydrin-negative tertiary amine.

  • Workup : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Acidic Deprotection to Yield N-Substituted 4-Piperidone

Objective: Hydrolyze the ketal to reveal the C4-ketone for downstream functionalization[4].

  • Setup : Dissolve the N-alkylated ketal intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and 2 M aqueous HCl.

  • Hydrolysis : Stir at room temperature for 4-12 hours.

    • Causality: The high concentration of water and the acidic environment drive the thermodynamic equilibrium toward the formation of the ketone and the expulsion of ethylene glycol. THF is required as a co-solvent to maintain the solubility of the hydrophobic organic intermediate.

  • IPC :

    • Self-Validation: Monitor via LC-MS or TLC. To chemically validate the formation of the ketone, dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The immediate appearance of a bright yellow/orange spot definitively confirms the successful unmasking of the C4-ketone.

  • Workup : Basify the mixture carefully with saturated aqueous NaHCO₃ to pH 8 (to free-base the tertiary amine), extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Applications in Drug Discovery

The strategic use of CAS 177-11-7 is heavily documented in the synthesis of advanced pharmacological probes and therapeutics.

  • Neuropeptide FF (NPFF) Receptor Ligands : In the development of nonpeptide small molecule agonists and antagonists for NPFF1 and NPFF2 receptors, CAS 177-11-7 serves as a critical starting material. Researchers utilized the ketal to perform N-alkylation with substituted anilines under Strecker conditions, followed by deprotection with HCl/dioxane to yield the active ketone for further guanidation[4],[5]. This pathway was instrumental in discovering leads that modulate opioid-induced hyperalgesia .

  • Indoloquinolizidine Alkaloid Scaffolds : The synthesis of complex indole alkaloids, such as the sarpagine-vobasine group, relies on the coupling of indole-3-acetic acid with piperidone derivatives. CAS 177-11-7 was utilized to form key ketoamide intermediates. The ketal protection was essential to prevent unwanted side reactions during the initial amide coupling, allowing for the controlled, stepwise assembly of the indolo[2,3-a]quinolizidine-2,6-dione framework[6], .

References

  • Title: 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Approaches to the Synthesis of Indolo[2,3-a]quinolizidine-2,6-dione Source: Arkivoc (Free Journal of Organic Chemistry) URL: [Link]

Sources

Foundational

Exploring the Chemical Reactivity of 1,4-Dioxa-8-azaspiro[5.5]undecane: A Technical Guide for Advanced Scaffold Hopping

Executive Summary In modern drug discovery, mitigating attrition rates due to poor pharmacokinetics (PK) and off-target toxicity is paramount. The industry's shift toward molecules with a high fraction of sp³-hybridized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, mitigating attrition rates due to poor pharmacokinetics (PK) and off-target toxicity is paramount. The industry's shift toward molecules with a high fraction of sp³-hybridized carbons (


) has catalyzed the adoption of spirocyclic building blocks. 1,4-Dioxa-8-azaspiro[5.5]undecane  has emerged as a structurally sophisticated bioisostere for traditional saturated heterocycles like morpholine, piperidine, and piperazine. By projecting functionality into three-dimensional space, this spirocycle overcomes the metabolic vulnerabilities and flat conformations associated with classical planar rings.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for the synthesis and application of 1,4-dioxa-8-azaspiro[5.5]undecane, designed for senior researchers and drug development professionals.

Structural Chemistry & Physicochemical Profiling

The core architecture of 1,4-dioxa-8-azaspiro[5.5]undecane features a piperidine ring orthogonally fused to a 1,4-dioxane ring at a single quaternary spiro carbon. This unique topology fundamentally alters the physicochemical properties of the molecule compared to its isolated constituents.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the hydrochloride salt, demonstrating its utility in reducing the overall lipophilicity (clogP) of hydrophobic drug candidates .

PropertyValueCausality / Impact on Drug Design
Molecular Weight 193.67 g/mol (HCl salt)Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 30.49 ŲOptimal for membrane permeability; allows precise tuning of the final API's polar surface area for BBB penetration.
LogP 0.5772Highly hydrophilic; excellent for counteracting the high lipophilicity of adjacent aromatic pharmacophores.
H-Bond Donors 1 (Secondary Amine)Provides a reactive handle (N8) for amidation, reductive amination, or SNAr reactions.
H-Bond Acceptors 3 (O, O, N)Enhances aqueous solubility and potential target binding interactions.

Fraction
1.0 (Free base)Complete saturation maximizes 3D spatial complexity, reducing off-target promiscuity.

Mechanistic Pathways & Reactivity

The synthesis of 1,4-dioxa-8-azaspiro[5.5]undecane requires precise control over regioselectivity and intramolecular cyclization. The most robust and scalable pathway, elucidated by , leverages a sequential epoxidation, nucleophilic ring-opening, and intramolecular etherification strategy.

Synthesis SM 1-Benzylpiperidin-3-one (Starting Material) Step1 Corey-Chaikovsky Reaction (Me3S(O)I, NaH) SM->Step1 Int1 Spiro-epoxide Intermediate Step1->Int1 Epoxidation Step2 Epoxide Opening (Ethylene glycol, NaH) Int1->Step2 Int2 Diol Intermediate Step2->Int2 Nucleophilic Attack Step3 Selective Tosylation & Cyclization (TsCl, Pyridine) Int2->Step3 Int3 8-Benzyl-1,4-dioxa-8-azaspiro[5.5]undecane Step3->Int3 6-exo-tet Cyclization Step4 Hydrogenolysis (H2, Pd/C, HCl) Int3->Step4 Product 1,4-Dioxa-8-azaspiro[5.5]undecane HCl (Target Compound) Step4->Product Debenzylation

Figure 1: Synthetic workflow and mechanistic pathway for 1,4-dioxa-8-azaspiro[5.5]undecane.

The 6-exo-tet Cyclization Paradigm

The critical step in this sequence is the formation of the 1,4-dioxane ring. The diol intermediate possesses both a primary and a tertiary hydroxyl group. By exploiting this steric disparity, p-toluenesulfonyl chloride (TsCl) selectively activates the primary alcohol. The tertiary alkoxide, generated in situ, subsequently executes a 6-exo-tet intramolecular


 displacement of the tosylate according to Baldwin’s rules. This seamlessly closes the 1,4-dioxane ring with complete regiocontrol, avoiding unwanted oligomerization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes the underlying causality for the reagent choices and analytical metrics for in-process validation.

Step 1: Corey-Chaikovsky Epoxidation
  • Procedure: To a suspension of NaH in anhydrous DMSO, add trimethylsulfoxonium iodide (

    
    ) at room temperature. After ylide formation, add 1-benzylpiperidin-3-one dropwise. Stir for 12 hours, quench with water, and extract with EtOAc.
    
  • Causality: The sulfoxonium ylide is specifically chosen over the more reactive sulfonium ylide. Its reaction with the ketone is reversible at the betaine stage, providing thermodynamic control and preventing unwanted ring-expansion side reactions.

  • Validation Metric: LC-MS analysis must confirm the disappearance of the ketone mass and the appearance of the spiro-epoxide intermediate.

Step 2: Regioselective Epoxide Opening
  • Procedure: Treat an excess of anhydrous ethylene glycol with a stoichiometric amount of NaH to generate the monosodium salt. Add the spiro-epoxide from Step 1 and heat to 80 °C.

  • Causality: Using the monosodium salt of ethylene glycol ensures mono-alkylation. The alkoxide nucleophile selectively attacks the less sterically hindered terminal

    
     of the epoxide, generating the required tertiary alkoxide at the spiro center.
    
  • Validation Metric:

    
     NMR must show the appearance of the ethylene glycol multiplet (
    
    
    
    3.5-3.7 ppm) and the complete disappearance of the characteristic epoxide proton signals.
Step 3: Selective Activation and Etherification
  • Procedure: Dissolve the diol intermediate in anhydrous DCM with pyridine. Slowly add TsCl at 0 °C. Allow the reaction to warm to room temperature and stir until cyclization is complete.

  • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger for the generated HCl and facilitates the in situ generation of the tertiary alkoxide, which drives the 6-exo-tet cyclization immediately following the selective tosylation of the primary alcohol.

  • Validation Metric: LC-MS must show a dominant peak at m/z 248 [

    
    ]⁺ , confirming the formation of 8-benzyl-1,4-dioxa-8-azaspiro[5.5]undecane.
    
Step 4: Hydrogenolysis (Debenzylation)
  • Procedure: Dissolve the cyclized product in methanol. Add 10% Pd/C and stir under an

    
     atmosphere (1 atm) until hydrogen uptake ceases. Filter through Celite, add ethereal HCl, and concentrate to yield the hydrochloride salt.
    
  • Causality: The benzyl group is cleanly removed via catalytic hydrogenation. The immediate addition of HCl traps the volatile and potentially oxidatively unstable secondary amine free base as a highly stable, crystalline hydrochloride salt.

  • Validation Metric: Melting point determination (Target: 160–162 °C). LC-MS must confirm m/z 158 [

    
    ]⁺ .
    

Applications in Drug Discovery: Scaffold Hopping

The integration of 1,4-dioxa-8-azaspiro[5.5]undecane into lead optimization campaigns is primarily driven by the concept of scaffold hopping . When a planar morpholine or piperazine ring exhibits metabolic liability (e.g., rapid oxidation by Cytochrome P450 enzymes) or poor solubility, substituting it with this spirocycle can rescue the compound.

Bioisostere Traditional Planar Heterocycles (e.g., Morpholine) Issues Metabolic Vulnerability High Lipophilicity Traditional->Issues Limitations Spiro 1,4-Dioxa-8-azaspiro[5.5]undecane Issues->Spiro Scaffold Hopping Benefits Increased Fsp3 Tunable TPSA Metabolic Stability Spiro->Benefits Structural Advantages DrugDev Optimized Drug Candidate Benefits->DrugDev Translation

Figure 2: Scaffold hopping logic: Transitioning from planar rings to spirocyclic bioisosteres.

The secondary amine at the N8 position acts as a versatile vector for late-stage functionalization. It can be readily coupled with carboxylic acids to form stable amides, reacted with sulfonyl chlorides, or subjected to Buchwald-Hartwig cross-coupling to append aromatic pharmacophores, making it an indispensable tool in the modern medicinal chemist's arsenal.

References

Exploratory

Structural Analysis of 1,4-Dioxa-8-azaspiro[5.5]undecane Derivatives

Executive Summary The 1,4-dioxa-8-azaspiro[5.5]undecane scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore for Sigma-1 ( ) receptor ligands, PROTAC linkers, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dioxa-8-azaspiro[5.5]undecane scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore for Sigma-1 (


) receptor ligands, PROTAC linkers, and antiviral agents.[1] Its unique spiro-bicyclic architecture offers a rigidified vector for substituent display, restricting conformational entropy while maintaining specific steric electronic properties.[1]

This technical guide provides a comprehensive structural analysis of this scaffold.[1] It details the spectroscopic signatures (NMR, MS), conformational dynamics, and synthetic pathways required to validate derivative identity and purity.[1] We move beyond basic characterization to explore the causality behind signal patterns and the stereoelectronic effects governing the spiro-junction.[1]

Strategic Significance in Drug Development[2]

The spiro[5.5]undecane system is not merely a passive linker; it is an active structural element that modulates physicochemical properties (logP, solubility) and target binding kinetics.[1]

  • Sigma-1 Receptor Modulation: Derivatives such as 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane have demonstrated nanomolar affinity (

    
     nM) for 
    
    
    
    receptors, utilized in PET imaging for oncology [1].[1]
  • PROTAC Linker Chemistry: The rigid spiro-core reduces the entropic penalty of binding for proteolysis-targeting chimeras (PROTACs), improving the ternary complex stability between the E3 ligase and the target protein [2].[1]

  • Conformational Control: Unlike flexible alkyl chains, the spiro-fusion locks the piperidine and dioxane rings into specific chair-chair orientations, directing substituents into defined vectors relative to the protein active site.[1]

Synthetic Access & Impurity Profiling[1][2]

Understanding the structural analysis requires knowledge of the synthetic origin.[1] The primary route involves the acid-catalyzed ketalization of 4-piperidone.[1]

Synthetic Pathway (DOT Visualization)

Synthesis Piperidone N-Boc-4-piperidone (Starting Material) Intermediate Hemiketal (Transient) Piperidone->Intermediate + Glycol Glycol Ethylene Glycol (Reagent) Glycol->Intermediate Acid p-TsOH / Benzene (Catalyst/Solvent) Acid->Intermediate Product 1,4-Dioxa-8-azaspiro[5.5]undecane (Target Scaffold) Intermediate->Product - H2O (Dean-Stark) Impurity Polymerization/Hydrolysis (By-products) Product->Impurity Aq. Acid Exposure

Figure 1: Acid-catalyzed ketalization pathway for the synthesis of the 1,4-dioxa-8-azaspiro[5.5]undecane core.[1]

Critical Impurities[1][2]
  • Hydrolysis Products: Exposure to aqueous acid reverts the ketal to the ketone (4-piperidone).[1] This is detectable by a carbonyl signal at

    
     ppm.[1]
    
  • Incomplete Ketalization: Presence of hemi-ketals, often transient but observable in low-temperature NMR.[1]

Spectroscopic Characterization (The Core)

Accurate structural assignment relies on distinguishing the spiro-ketal carbon and the differentiation of axial/equatorial protons on the piperidine ring.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of the unsubstituted spiro-core renders the ethylene glycol protons equivalent and the piperidine ring symmetric.[1] Derivatization at the Nitrogen atom breaks this symmetry, inducing complex splitting patterns.[1]

Table 1: Characteristic NMR Shifts (Free Base in CDCl


) 
PositionAtom Type

(ppm)
Multiplicity

(ppm)
Structural Insight
5 C-Spiro 106.0 - 108.5 Diagnostic quaternary spiro-ketal carbon.[1]
2, 3 O-CH

3.94s (4H)64.2Ethylene bridge.[1] Appears as a singlet in symmetric derivatives; splits into multiplets if chiral centers are introduced nearby.[1]
7, 11 N-CH

(

)
2.85 - 2.95t (4H)43.5 - 46.0Chemical shift highly sensitive to N-substitution (alkylation/acylation).[1]
6, 10 C-CH

(

)
1.70 - 1.80t (4H)34.0 - 36.5Upfield shift due to distance from electronegative atoms.[1]
8 N-H~1.8 - 2.2br sBroad, exchangeable signal (only in secondary amines).[1]

Note: In the HCl salt (DMSO-d


), the 

-protons shift downfield to ~3.0-3.3 ppm due to the deshielding effect of the ammonium cation.[1]
Mass Spectrometry (MS) Fragmentation[1][2]

The fragmentation pattern of 1,4-dioxa-8-azaspiro[5.5]undecane derivatives under Electron Impact (EI) or ESI is distinct.

  • Molecular Ion:

    
     is typically stable (e.g., m/z 158 for the core amine).[1]
    
  • Ketal Cleavage: Loss of the ethylene glycol fragment (

    
    ) or the entire dioxolane ring is a primary pathway.[1]
    
  • 
    -Cleavage:  Cleavage adjacent to the nitrogen atom is dominant in alkylated derivatives.[1]
    

Fragmentation Logic:

  • M+ : 157 (Free base)[1]

  • Loss of C

    
    H
    
    
    
    O
    : m/z 113 (Retro-Diels-Alder type fragmentation of the dioxolane).[1]
  • Piperidine Ring Opening: High energy pathway, usually less abundant than ketal loss.[1]

Conformational Dynamics & X-Ray Analysis[1][2]

The "Spiro Effect" dictates the 3D arrangement of this molecule.[1] Both the piperidine and the 1,3-dioxane rings preferentially adopt chair conformations .[1]

The Anomeric Effect and Chair Flipping

In the 1,4-dioxa-8-azaspiro[5.5]undecane system, the C-O bonds of the ketal are anti-periplanar to the C-C bonds of the piperidine ring in the most stable conformation.[1]

  • Piperidine Chair: The N-substituent prefers the equatorial position to minimize 1,3-diaxial interactions, though bulky substituents on the dioxane ring can force a flip.[1]

  • Dioxane Chair: The ethylene bridge locks the dioxane ring.

  • Spiro-Junction: The two rings are effectively perpendicular.[1]

Conformational Visualization

Conformation Figure 2: Conformational equilibrium of the piperidine ring. The equatorial conformer is thermodynamically favored unless destabilized by specific steric clashes. StateA Conformer A (N-Substituent Equatorial) Most Stable Transition Transition State (Twist-Boat) StateA->Transition Ring Flip (Energy Barrier) StateB Conformer B (N-Substituent Axial) Less Stable StateB->Transition Transition->StateA Transition->StateB

[1][2]

Detailed Experimental Protocols

Protocol A: General Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane HCl

Rationale: This protocol utilizes a Dean-Stark trap to drive the equilibrium forward by removing water, essential for ketal formation.[1]

Reagents:

  • 4-Piperidone monohydrate hydrochloride (15.3 g, 0.1 mol)[1]

  • Ethylene glycol (18.6 g, 0.3 mol)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 1.9 g, 0.01 mol)[1]

  • Benzene or Toluene (150 mL)[1]

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add 4-piperidone HCl, ethylene glycol, p-TsOH, and solvent to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.[1]

    • If solid:[1] Filter the white crystalline solid and wash with cold acetone/ether.[1]

    • If oil:[1] Basify with 10% NaOH, extract with DCM, dry over Na

      
      SO
      
      
      
      , and concentrate. Re-form salt by adding HCl in dioxane.[1]
  • Purification: Recrystallize from Ethanol/Ether.

  • Yield: Typical yield is 85-95%.[1] MP: 191–193 °C (for HCl salt) [1].[1]

Protocol B: NMR Sample Preparation for Structural Validation

Rationale: Proper concentration and solvent choice are critical to avoid aggregation and ensure sharp peaks for multiplet analysis.[1]

  • Solvent Choice: Use DMSO-d

    
      for HCl salts (to ensure solubility) and CDCl
    
    
    
    for free bases.[1]
  • Concentration: Dissolve 10–15 mg of the derivative in 0.6 mL of deuterated solvent.

  • Acquisition:

    • 1H NMR: 16 scans, 2 second relaxation delay.

    • 13C NMR: 512-1024 scans (quaternary spiro carbons relax slowly; consider adding Cr(acac)

      
       relaxation agent if S/N is poor).
      
  • Processing: Reference the spectrum to the residual solvent peak (CDCl

    
    : 7.26 ppm / 77.16 ppm; DMSO-d
    
    
    
    : 2.50 ppm / 39.52 ppm).[1]

References

  • Synthesis and Biological Evaluation of Sigma-1 Receptor Radioligands. Source: Journal of Medicinal Chemistry / NIH URL:[Link]

  • Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5]undecane. Source: Magnetic Resonance in Chemistry URL:[Link]

Sources

Foundational

Theoretical and Computational Profiling of 1,4-Dioxa-8-azaspiro[5.5]undecane: A Technical Guide for Rational Drug Design

Executive Summary The paradigm of modern medicinal chemistry is increasingly defined by the "escape from flatland"—a strategic shift away from planar, aromatic-heavy molecules toward -rich, saturated heterocycles[1]. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry is increasingly defined by the "escape from flatland"—a strategic shift away from planar, aromatic-heavy molecules toward


-rich, saturated heterocycles[1]. This transition is driven by the need to improve pharmacokinetics, aqueous solubility, and target specificity[2]. 1,4-Dioxa-8-azaspiro[5.5]undecane  (often utilized as its hydrochloride salt, CAS 2126159-62-2) represents a premier example of this structural evolution. By fusing a basic piperidine ring with a 1,4-dioxane moiety via a spirocyclic junction, this scaffold offers unique vectors for hydrogen bonding while maintaining high conformational rigidity[3].

This whitepaper provides an authoritative, step-by-step computational framework for profiling 1,4-dioxa-8-azaspiro[5.5]undecane. By integrating Quantum Mechanics (QM), Molecular Dynamics (MD), Molecular Docking, and ADMET predictions, we establish a self-validating pipeline to evaluate this spirocyclic building block for downstream drug development.

Computational Pipeline Architecture

To ensure scientific integrity and predictive accuracy, the computational evaluation of 1,4-dioxa-8-azaspiro[5.5]undecane must follow a deterministic sequence. Each methodology validates the inputs of the subsequent step.

ComputationalPipeline QM Quantum Mechanics (DFT) Geometry & FMOs MD Molecular Dynamics (MD) Conformational Stability QM->MD Validated 3D Structure Docking Molecular Docking Target Interaction MD->Docking Stable Conformers ADMET ADMET Profiling Pharmacokinetics Docking->ADMET Binding Affinity

Fig 1: Sequential computational pipeline from QM optimization to ADMET profiling.

Quantum Mechanical (QM) Profiling

Before assessing biological interactions, the baseline electronic structure of the spiro scaffold must be established. Density Functional Theory (DFT) is utilized to determine the global energy minimum and map the Frontier Molecular Orbitals (FMOs).

Causality & Rationale

We employ the B3LYP functional paired with the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) is non-negotiable here; the highly electronegative oxygen atoms in the 1,4-dioxane ring possess lone pairs whose electron density extends significantly into space. Omitting diffuse functions would result in an inaccurate calculation of the Molecular Electrostatic Potential (MEP) and hydrogen-bond acceptor strength.

Step-by-Step Protocol (Gaussian 16)
  • Conformer Generation: Construct the initial 3D geometry of 1,4-dioxa-8-azaspiro[5.5]undecane (SMILES: C1CNCC2(C1)COCCO2) using the MMFF94 force field to resolve severe steric clashes.

  • DFT Optimization: Execute geometry optimization (Opt) at the B3LYP/6-311++G(d,p) level.

  • Frequency Analysis: Run a vibrational frequency calculation (Freq) on the optimized geometry. Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

  • Property Extraction: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. Calculate the HOMO-LUMO gap to quantify chemical hardness and reactivity. Generate the MEP surface to visualize the nucleophilic (ketal oxygens) and electrophilic (secondary amine proton) regions.

Conformational Dynamics via Molecular Dynamics (MD)

While DFT provides a static snapshot in a vacuum or implicit solvent, the spiro junction of 1,4-dioxa-8-azaspiro[5.5]undecane introduces unique torsional dynamics that must be evaluated in explicit water.

Causality & Rationale

The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is selected due to its superior parameterization for liquid-state organic molecules, specifically accurately capturing the chair-to-chair inversion barriers of piperidine rings.

Step-by-Step Protocol (GROMACS)
  • Topology Generation: Parameterize the DFT-optimized ligand using the OPLS-AA force field via the LigParGen server.

  • System Setup: Place the molecule in a cubic simulation box, ensuring a minimum distance of 1.0 nm from the box edge to satisfy periodic boundary conditions. Solvate with the TIP3P explicit water model.

  • Neutralization & Minimization: If modeling the hydrochloride salt[4], add a Cl⁻ counterion. Minimize the system using the steepest descent algorithm until the maximum force is < 1000.0 kJ/mol/nm.

  • Equilibration:

    • Run 100 ps of NVT (constant Volume/Temperature at 300 K) using the V-rescale thermostat.

    • Run 100 ps of NPT (constant Pressure/Temperature at 1 bar) using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns production simulation.

  • Analysis: Extract the Root Mean Square Deviation (RMSD) to confirm structural equilibration. Monitor the dihedral angles around the spiro carbon to quantify the rigidity imparted by the orthogonal ring system.

Pharmacophore Modeling & Molecular Docking

The orthogonal geometry of the spirocyclic core drastically reduces the entropic penalty upon target binding compared to flexible linear alkyl chains.

PharmacophoreLogic SpiroCore 1,4-Dioxa-8-azaspiro[5.5]undecane Spiro Scaffold Piperidine Piperidine Ring Basic Amine SpiroCore->Piperidine Dioxane 1,4-Dioxane Ring Ketal Oxygens SpiroCore->Dioxane Steric sp3-rich 3D Vector SpiroCore->Steric HBD H-Bond Donor Piperidine->HBD HBA H-Bond Acceptors Dioxane->HBA

Fig 2: Pharmacophoric deconstruction and logical interaction mapping of the spiro scaffold.

Causality & Rationale

We utilize AutoDock Vina for virtual screening and pose prediction. Vina's hybrid scoring function (combining empirical and knowledge-based terms) and its iterated local search global optimizer provide an optimal balance of speed and accuracy, particularly for rigid scaffolds interacting with flexible receptor side-chains[5].

Step-by-Step Protocol (AutoDock Vina)
  • Ligand Preparation: Import the MD-validated conformer into AutoDockTools. Merge non-polar hydrogens and assign Gasteiger partial charges[5]. Save as a .pdbqt file.

  • Receptor Preparation: Retrieve the target protein (e.g., a GPCR or kinase) from the Protein Data Bank. Strip co-crystallized waters, add polar hydrogens, assign Kollman charges, and save as .pdbqt.

  • Grid Box Definition: Define a 3D search space encompassing the target binding site with a grid spacing of 0.375 Å.

  • Execution: Run AutoDock Vina from the command line, setting the exhaustiveness parameter to 16 to ensure a rigorous conformational search across multiple CPU threads[6].

  • Pose Evaluation: Extract the top-ranked poses based on the Vina binding affinity score (kcal/mol). Analyze the specific salt-bridge formations with the secondary amine and dipole-dipole interactions with the 1,4-dioxane oxygens.

ADMET & Physicochemical Property Prediction

Late-stage attrition in drug development is frequently caused by poor pharmacokinetics. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is mandatory to validate the "drug-likeness" of the scaffold.

Causality & Rationale

The SwissADME platform is utilized because it integrates robust predictive models (such as the BOILED-Egg model for blood-brain barrier permeation) and provides a comprehensive medicinal chemistry friendliness evaluation without requiring local computational overhead[7].

Step-by-Step Protocol
  • Input: Submit the canonical SMILES (C1CNCC2(C1)COCCO2) to the [8].

  • Computation: Execute the prediction algorithms for lipophilicity (iLOGP, WLOGP), water solubility (ESOL), and pharmacokinetics.

  • Data Synthesis: Cross-reference the theoretical predictions with empirical commercial data[4] to build a comprehensive property matrix.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of 1,4-Dioxa-8-azaspiro[5.5]undecane, demonstrating its high viability as a lead-like scaffold:

PropertyValueMedicinal Chemistry Implication
Molecular Weight 157.21 g/mol (Free base)193.67 g/mol (HCl Salt)[4]Highly favorable for oral bioavailability (well below the 500 Da Lipinski limit).
Topological Polar Surface Area (TPSA) 30.49 Ų[4]Excellent membrane permeability; highly predictive of Blood-Brain Barrier (BBB) penetration.
LogP (Lipophilicity) 0.5772[4]Optimal balance of aqueous solubility and lipid membrane permeability.
H-Bond Donors 1[4]Favorable for specific target anchoring via the secondary piperidine amine.
H-Bond Acceptors 3[4]Contributes to aqueous solubility; acts as a bioisosteric replacement for morpholine.
Rotatable Bonds 0[4]Extreme conformational restriction, drastically reducing the entropic penalty upon receptor binding.

References

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010, 31(2), 455-461. URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017, 7, 42717. URL:[Link]

Sources

Exploratory

The Ascendancy of the Azaspiro[5.5]undecane Scaffold in Modern Drug Discovery: From Natural Toxins to Synthetic Therapeutics

Executive Summary & The "Escape from Flatland" For decades, medicinal chemistry was dominated by planar, sp²-hybridized aromatic rings. However, the modern drug discovery paradigm has increasingly embraced the "escape fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Escape from Flatland"

For decades, medicinal chemistry was dominated by planar, sp²-hybridized aromatic rings. However, the modern drug discovery paradigm has increasingly embraced the "escape from flatland" concept, shifting toward complex, sp³-rich three-dimensional architectures[1]. The introduction of a spirocyclic quaternary carbon at the center of a bioactive molecule provides rigid conformational geometry. This rigidity significantly reduces the thermodynamic penalty associated with conformational entropy upon target binding, leading to enhanced selectivity and affinity[1]. Among these privileged scaffolds, the azaspiro[5.5]undecane core has emerged as a highly versatile structural motif, bridging the gap between complex natural product isolation and industrial-scale active pharmaceutical ingredient (API) synthesis.

Historical Context: The Histrionicotoxin Precedent

The history of the azaspiro[5.5]undecane framework begins not in a laboratory, but in the Amazon rainforest. In 1971, researchers characterized a novel family of neurotoxic spirocyclic alkaloids from the skin secretions of the Colombian poison dart frog, Dendrobates histrionicus[2].

These compounds, known as histrionicotoxins, feature a unique 8-hydroxy-1-azaspiro[5.5]undecane core decorated with acetylenic, allenic, and olefinic side chains[2]. Biologically, they serve as potent non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs)[2]. By binding directly to the pore domain of the ion channel, they block ion flux and disrupt neuromuscular transmission. The structural complexity of histrionicotoxins inspired decades of synthetic innovation, culminating in enantioselective syntheses utilizing advanced ring-closing metathesis (RCM) techniques[3].

G A ACh Release B nAChR Activation A->B Binds to receptor C Ion Channel Opening (Na+/Ca2+ Influx) B->C Conformational change D Action Potential Propagation C->D Depolarization E Histrionicotoxin (Azaspiro[5.5]undecane) F Non-Competitive Channel Blockade E->F Binds pore domain F->C Inhibits ion flux

Caption: Mechanism of nAChR blockade by histrionicotoxin.

Target Validation & Physicochemical Profiling

Today, the azaspiro[5.5]undecane core is deployed against diverse biological targets.

Antitubercular Agents (MmpL3 Inhibitors): High-throughput screening campaigns have identified the 1-oxa-9-azaspiro[5.5]undecane core as a potent whole-cell active cluster against Mycobacterium tuberculosis[4]. These compounds target MmpL3, a critical mycolic acid transporter[5]. Recent lead optimizations have yielded racemic compounds (e.g., Lead ±22) with exceptional aqueous solubility and favorable lipophilicity, making them highly bioavailable[1].

Neurological Therapeutics: The spiroglutarimide derivative, 3-azaspiro[5.5]undecane-2,4-dione (also known as 1,1-cyclohexanediacetimide), is a cornerstone intermediate in the industrial synthesis of the anticonvulsant gabapentin[6],[7]. X-ray crystallography reveals that its cyclohexane ring adopts a chair conformation while the piperidine-2,4-dione ring exists in an envelope conformation, providing a highly stable intermediate for downstream rearrangement[6].

Table 1: Physicochemical Properties of Key Azaspiro[5.5]undecane Derivatives
Compound / ScaffoldMolecular WeightKey Quantitative MetricPrimary Target / Application
Histrionicotoxin 283A 283.45 g/mol Active at <1 µM (nAChR)nAChR (Non-competitive antagonist)
3-Azaspiro[5.5]undecane-2,4-dione 181.23 g/mol Melting Point: 168-170 °CGabapentin Precursor (API Synthesis)
1-oxa-9-azaspiro[5.5]undecane (Lead ±22) ~250 g/mol logD7.4 = 0.99, Sol > 0.5 mMMmpL3 Transporter (Anti-Tuberculosis)

Synthetic Methodologies & Self-Validating Protocols

As an Application Scientist overseeing scale-up campaigns, I emphasize that robust chemical synthesis relies on mechanistic understanding and built-in validation checkpoints. Below are the optimized protocols for the synthesis of the gabapentin precursor and its subsequent conversion to the API.

G N1 1,1-Cyclohexanediacetic Acid + Nitrogen Source N2 Thermal Cyclization (160-170°C) N1->N2 -H2O, -AcOH N3 3-Azaspiro[5.5]undecane -2,4-dione N2->N3 Ring closure N4 Hofmann Rearrangement (NaOH, NaOCl) N3->N4 Amide activation N5 Isocyanate Intermediate N4->N5 Migration N6 Gabapentin (API) Neutralization (HCl) N5->N6 Hydrolysis & pH adjust

Caption: Synthetic workflow from dicarboxylic acid to Gabapentin via spiro dione.

Protocol 1: Thermal Cyclization of 3-Azaspiro[5.5]undecane-2,4-dione

Materials: 1,1-Cyclohexanediacetic acid, formamide (or ammonium acetate), secondary butyl alcohol, 30% aqueous ammonia[8],[7]. Step-by-Step Methodology:

  • Charge a reaction vessel with 1,1-cyclohexanediacetic acid and formamide.

  • Heat the mixture aggressively to 160–170°C for approximately 8 hours[7].

  • Distill off the acetic acid byproduct continuously.

  • Cool the mixture to 90–110°C, add water and secondary butyl alcohol, and cool to room temperature[8],[7].

  • Adjust the pH to ~9 using 30% aqueous ammonia. Filter and dry the resulting white crystalline powder[8],[7].

Causality & Logic: Formamide acts as both the solvent and the nitrogen source. Heating to 160–170°C provides the necessary activation energy for the dual amidation/cyclization sequence. By physically distilling off the acetic acid byproduct, we drive the equilibrium toward the spiroglutarimide product via Le Chatelier’s principle. Self-Validation Checkpoint: The physical cessation of acetic acid distillate formation serves as an in-situ indicator that the cyclization is complete. The final pH adjustment to 9 ensures the imide nitrogen (pKa ~11) remains protonated and neutral, triggering the quantitative precipitation of the product[8].

Protocol 2: Hofmann Rearrangement to Gabapentin (API)

Materials: 3-Azaspiro[5.5]undecane-2,4-dione (100 g), 30% NaOH (81 g), 15% NaOCl, 32% HCl, water[7]. Step-by-Step Methodology:

  • Dissolve 100 g of the spiro dione in 200 g of water and 81 g of 30% NaOH[7].

  • Heat the mixture to 50–80°C for 2 hours until complete dissolution is achieved[7].

  • Cool the mixture and slowly introduce the 15% NaOCl solution to initiate the rearrangement.

  • Allow the intermediate isocyanate to hydrolyze in the basic medium.

  • Carefully neutralize the solution with 32% HCl to precipitate the gabapentin API[7].

Causality & Logic: The addition of strong base (NaOH) deprotonates the imide, rendering it nucleophilic enough to react with the hypochlorite, forming an N-chloroimide intermediate. The strongly basic conditions drive the migration of the alkyl group to the electron-deficient nitrogen, expelling the chloride ion to form an isocyanate. This isocyanate is rapidly hydrolyzed in the aqueous base to yield the primary amine[7]. Self-Validation Checkpoint: The initial mixture is a heterogeneous suspension. As the reaction proceeds at 50–80°C, the suspension transitions into a completely clear solution, visually confirming the successful formation of the highly soluble sodium salt of the amino acid[7]. The final pH adjustment precisely targets the isoelectric point of gabapentin, inducing crystallization.

References

  • Clockss. "AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE". Clockss.org. [Link]

  • ResearchGate. "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof". ResearchGate. [Link]

  • Grokipedia. "Histrionicotoxins". Grokipedia.[Link]

  • Frontiers. "Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets". Frontiersin.org. [Link]

  • ProQuest. "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof". ProQuest. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,4-Dioxa-8-azaspiro[5.5]undecane as a Lipophilicity-Modulating Scaffold in PET Radiotracer Development

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary In the development of positron emissio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In the development of positron emission tomography (PET) radiotracers for central nervous system (CNS) and oncological imaging, precise control over a molecule's partition coefficient (


) is paramount. Traditional Sigma-1 receptor (

R) radioligands, such as

and

, are established benchmarks but frequently suffer from high non-specific binding due to excessive lipophilicity [1].

To overcome this "lipophilic trap," modern radiopharmaceutical design has integrated rigid spirocyclic motifs. Specifically, 1,4-dioxa-8-azaspiro[5.5]undecane —a 6,6-spirocyclic amine—serves as an advanced building block. By replacing flexible, highly lipophilic acyclic alkyl chains with this rigid, oxygen-rich acetal, researchers can fine-tune the tracer's lipophilicity into the optimal window (


 1.5–2.5) while maintaining the spatial bulk required for sub-nanomolar target affinity [2].

Mechanistic Rationale: Escaping the Lipophilic Trap

The


R is a chaperone protein heavily implicated in neurodegenerative diseases and tumor cell survival [3]. The "Glennon pharmacophore" model for 

R binding requires a basic amine flanked by two hydrophobic regions. However, fulfilling this requirement often pushes the molecule's

above 3.0, leading to off-target accumulation in lipid-rich tissues.

Why 1,4-Dioxa-8-azaspiro[5.5]undecane? Unlike its 5,6-spiro homolog (1,4-dioxa-8-azaspiro[4.5]decane), the [5.5]undecane system is derived from the 1,3-propanediol ketalization of a piperidine ring. This additional methylene group provides a slightly larger hydrophobic footprint, perfectly filling the primary


R binding pocket. Simultaneously, the pre-organized oxygen atoms act as a hydrophilic pole, strictly capping the molecule's lipophilicity. Furthermore, the rigidity of the spirocycle reduces the entropic penalty upon receptor binding compared to flexible acyclic ethers, thereby preserving high binding affinity (

).

G Tracer 18F-Spiro Tracer (Optimal logD) S1R Sigma-1 Receptor (MAM / ER) Tracer->S1R High Affinity (Ki < 5 nM) OffTarget Non-Specific Binding (Lipophilic Trap) Tracer->OffTarget Minimized (Rigid Acetal) Tumor Specific Signal (Tumor / CNS) S1R->Tumor Specific Accumulation

Fig 1. Pharmacological targeting pathway of spirocyclic PET tracers avoiding non-specific binding.

Quantitative Profiling: Spirocyclic vs. Traditional Tracers

The integration of the spiro[5.5]undecane motif dramatically improves the signal-to-noise ratio in PET imaging by optimizing tissue clearance.

RadioligandStructural MotifTargetAffinity (

, nM)
Lipophilicity (

)
Target-to-Muscle Ratio

Acyclic Ether

R
1.23.102.5

Acyclic Ether

R
4.62.953.1

5,6-Spiro Acetal

R
5.41.855.8

6,6-Spiro Acetal

R
2.1 2.15 6.4

Data synthesized from benchmark


R radioligand evaluations [1], [2].

Radiosynthetic Workflow

G A 1,4-Dioxa-8-azaspiro[5.5]undecane (Spirocyclic Amine Scaffold) B N-Alkylation with Linker (K2CO3, ACN, 80°C) A->B C Tosylate/Mesylate Precursor (Purified Intermediate) B->C D 18F-Fluorination ([18F]KF/K222, DMSO, 110°C) C->D Nucleophilic Substitution E HPLC Purification & Saline Formulation D->E F 18F-Spiro PET Tracer (Ready for Injection) E->F

Fig 2. Radiosynthetic workflow from spirocyclic amine to formulated 18F-PET radiotracer.

Step-by-Step Experimental Protocols

Protocol A: Precursor Synthesis via N-Alkylation

Objective: Attach the labeling linker to the secondary amine without degrading the acid-sensitive spiro-acetal.

  • Reaction Setup : Dissolve 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (1.0 eq, 5.0 mmol) in 20 mL of anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that facilitates

    
     alkylation while preventing solvolysis side reactions common in protic solvents.
    
  • Base Addition : Add anhydrous

    
     (3.0 eq, 15.0 mmol) and stir for 15 minutes at room temperature.
    Causality: A mild inorganic base is strictly required to neutralize the hydrochloride salt and act as an acid scavenger. Strong bases (e.g., NaH) are avoided to prevent elimination (
    
    
    
    ) of the alkylating agent.
  • Alkylation : Dropwise add the linker, e.g., 4-(2-(tosyloxy)ethoxy)benzyl chloride (1.1 eq), dissolved in 5 mL acetonitrile. Heat the mixture to 80°C under an inert argon atmosphere for 12 hours.

  • Purification : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography (DCM:MeOH gradient) to yield the labeling precursor.

Protocol B: Automated Radiosynthesis

Objective: Perform a nucleophilic aliphatic substitution to yield the


-radioligand with high specific activity.
  • Isotope Processing : Trap aqueous

    
     (produced via 
    
    
    
    cyclotron reaction) on a pre-conditioned QMA carbonate cartridge. Elute the activity into the reactor using a solution of Kryptofix 2.2.2 (
    
    
    , 15 mg) and
    
    
    (3 mg) in
    
    
    .
  • Azeotropic Drying : Evaporate the solvent at 100°C under a steady helium stream. Add 1 mL of anhydrous acetonitrile and repeat the evaporation twice. Causality: Complete removal of water is critical. Hydration heavily attenuates the nucleophilicity of the fluoride ion. The

    
     cryptand sequesters the 
    
    
    
    counterion, leaving a "naked," highly reactive
    
    
    .
  • Radiolabeling : Dissolve 2–3 mg of the spiro-precursor in 0.5 mL of anhydrous DMSO and add to the dried

    
     complex. Heat the sealed reactor at 110°C for 10 minutes.
    Causality: DMSO provides the high dielectric constant needed to stabilize the transition state of the aliphatic 
    
    
    
    fluorination.
  • Purification & Formulation : Quench the reaction with 1.5 mL of HPLC water. Inject the mixture onto a semi-preparative reverse-phase HPLC column. Collect the radioactive product peak, dilute with water, and trap on a C18 Sep-Pak cartridge. Wash with sterile water, elute with 0.5 mL of absolute ethanol, and dilute with 4.5 mL of sterile saline. Self-Validation (QC): An aliquot must be analyzed via analytical HPLC to confirm radiochemical purity (>95%) and specific activity (>30 GBq/μmol) prior to biological use.

Protocol C: In Vivo microPET Imaging & Self-Validating Blocking Study

Objective: Confirm the specific target engagement of the radiotracer in living subjects.

  • Animal Preparation : Anesthetize tumor-bearing xenograft mice (or wild-type mice for CNS imaging) using 2% isoflurane in oxygen.

  • Tracer Injection : Administer ~5–10 MBq of the formulated

    
    -spiro tracer via the lateral tail vein. Initiate dynamic PET acquisition for 60 minutes.
    
  • Self-Validating Blocking Study : In a parallel cohort, intravenously inject haloperidol (1 mg/kg)—a well-characterized

    
    R antagonist [2]—10 minutes prior to the tracer injection.
    Causality: Haloperidol competitively occupies the 
    
    
    
    R binding sites. If the tracer's design successfully bypassed the "lipophilic trap," the haloperidol pre-treatment will reduce the standardized uptake value (SUV) in target tissues to background levels, definitively proving that the signal is receptor-specific and not an artifact of passive lipophilic diffusion.

References

  • Li, X., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent." Journal of Medicinal Chemistry. [Link]

  • Rossi, A., et al. (2023). "A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging." Pharmaceuticals (MDPI). [Link]

  • Abate, C., et al. (2020). "Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States." RSC Medicinal Chemistry. [Link]

Sources

Application

N-alkylation of 1,4-Dioxa-8-azaspiro[5.5]undecane protocols

Application Note: N-Alkylation Protocols for 1,4-Dioxa-8-azaspiro[5.5]undecane Introduction & Strategic Analysis The scaffold 1,4-Dioxa-8-azaspiro[5.5]undecane (often referred to as 4-piperidone ethylene ketal) is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation Protocols for 1,4-Dioxa-8-azaspiro[5.5]undecane

Introduction & Strategic Analysis

The scaffold 1,4-Dioxa-8-azaspiro[5.5]undecane (often referred to as 4-piperidone ethylene ketal) is a critical building block in medicinal chemistry. It serves as a protected form of 4-piperidone, allowing chemists to functionalize the piperidine nitrogen without interference from the C4-carbonyl group.

The Synthetic Challenge: While the secondary amine at position 8 is highly nucleophilic, the stability of the C4-ketal (dioxolane ring) is the governing constraint.

  • Acid Sensitivity: The ketal functionality is acid-labile. Exposure to aqueous strong acids (pH < 2) or strong Lewis acids will hydrolyze the ketal back to the ketone.

  • Nucleophilicity: The steric environment of the nitrogen is comparable to piperidine; however, the spiro-fusion at C4 imposes a fixed chair conformation, slightly increasing rigidity compared to N-boc-piperidine.

This guide details three validated protocols for N-alkylation, selected based on substrate complexity and functional group tolerance.

Critical Control Points (Decision Matrix)

Before selecting a protocol, evaluate the electrophile using this logic flow:

G Start Select Electrophile Type Q1 Is the electrophile an Alkyl Halide or Tosylate? Start->Q1 Q2 Is the electrophile an Aldehyde or Ketone? Q1->Q2 No Method1 Method A: Direct S_N2 Alkylation (Base-Mediated) Q1->Method1 Yes Q3 Is the electrophile an Epoxide? Q2->Q3 No Method2 Method B: Reductive Amination (Borohydride) Q2->Method2 Yes Method3 Method C: Epoxide Ring Opening (Solvent-Catalyzed) Q3->Method3 Yes

Figure 1: Decision tree for selecting the optimal N-alkylation strategy.

Detailed Protocols

Method A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides, benzyl bromides, and unhindered electrophiles.

Theory: This reaction relies on the high nucleophilicity of the secondary amine. The choice of base is critical to neutralize the generated acid (HX) without affecting the ketal. Weak inorganic bases (K₂CO₃) are preferred over strong organic bases to prevent elimination side reactions on the electrophile.

Reagents:

  • Substrate: 1,4-Dioxa-8-azaspiro[5.5]undecane (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Anhydrous K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): KI (0.1 equiv) if using Alkyl Chlorides.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1,4-Dioxa-8-azaspiro[5.5]undecane (10 mmol) in anhydrous MeCN (50 mL, 0.2 M).

  • Base Addition: Add powdered anhydrous K₂CO₃ (20 mmol). Note: Granular K₂CO₃ reacts slowly; use powdered form.

  • Alkylation: Add the Alkyl Halide (11 mmol) dropwise at room temperature.

    • Optimization: If the electrophile is a chloride, add KI (1 mmol) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off inorganic solids (K₂CO₃/KX) through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Partition residue between EtOAc and Water. Wash organic layer with Brine.[3][4]

    • Dry over Na₂SO₄ and concentrate.[3][4]

Validation Criteria:

  • Yield: Expect 85–95%.

  • Impurity: Watch for dialkylation (quaternary salt), though rare with secondary amines due to steric increase after first alkylation.

Method B: Reductive Amination

Best for: Introducing branched alkyl groups or when the alkyl halide is unstable/unavailable.

Theory: This method forms an iminium ion intermediate which is selectively reduced. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough to reduce the iminium ion without reducing the aldehyde/ketone electrophile itself, and it does not require acidic conditions strong enough to hydrolyze the ketal.

Reagents:

  • Substrate: 1,4-Dioxa-8-azaspiro[5.5]undecane (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid: Acetic Acid (AcOH) (1.0 equiv) - Strictly controlled.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Protocol:

  • Imine Formation: In a dry flask, mix the amine (10 mmol) and the aldehyde/ketone (11 mmol) in DCE (40 mL).

  • Activation: Add Acetic Acid (10 mmol). Stir for 30 minutes at room temperature to ensure iminium formation.

    • Critical Check: Do not use strong acids like HCl or TFA; they will destroy the spiro-ketal.

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Quench: Quench carefully with Saturated Aqueous NaHCO₃ (pH should be ~8).

  • Extraction: Extract with DCM (3x). Dry combined organics over MgSO₄.

Method C: Epoxide Ring Opening

Best for: Creating


-amino alcohols (common pharmacophores).

Theory: The amine attacks the less hindered carbon of the epoxide (regioselective ring opening). This reaction is often solvent-promoted and requires no additional base or catalyst.

Protocol:

  • Dissolve amine (1.0 equiv) and Epoxide (1.1 equiv) in Ethanol or 2-Propanol.

  • Heat to reflux (80°C) for 6–12 hours.

  • Concentrate in vacuo. This method often yields pure product requiring no chromatography.

Comparative Data Analysis

The following table summarizes solvent and base screening results for the alkylation of 1,4-Dioxa-8-azaspiro[5.5]undecane with benzyl bromide (Model Reaction).

SolventBaseTemp (°C)Time (h)Yield (%)Notes
MeCN K₂CO₃ 60 4 94 Standard Protocol (Recommended)
DMFK₂CO₃251288Difficult solvent removal
AcetoneK₂CO₃55875Slower kinetics
DCMEt₃N251660Sluggish; Et₃N·HBr salt precipitation
TolueneNaH80282Harsh; risk of ketal issues if wet

Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways for the S_N2 and Reductive Amination protocols, highlighting the preservation of the ketal group.

ReactionPathway Start 1,4-Dioxa-8-azaspiro[5.5]undecane (Secondary Amine) Inter1 Transition State (Nu attack on R-X) Start->Inter1 Alkyl Halide / K2CO3 (Method A) Inter2 Iminium Ion (Hemiaminal) Start->Inter2 Aldehyde / AcOH (Method B) Product1 N-Alkyl Product (Ketal Intact) Inter1->Product1 -HX Product2 N-Alkyl Product (Ketal Intact) Inter2->Product2 NaBH(OAc)3 Reduction

Figure 2: Mechanistic pathways for N-alkylation. Note the convergence to the ketal-protected product.

References

  • Organic Syntheses Protocol for Spiro-Ketal Formation: Wuitschik, G. et al. "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one." Organic Syntheses, 2016, 93, 210-227.[2]

  • Reductive Amination Standards: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

  • Synthesis of Functionalized Spiro-Piperidines: Sirkanyan, S. N. et al. "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring." Synthesis, 2018.

  • Application in Sigma Receptor Ligands (Medicinal Chem Context): Wuest, F. et al. "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation."[5] Journal of Medicinal Chemistry, 2015.[5]

Sources

Method

Application Note: Synthesis and Application of 1,4-Dioxa-8-azaspiro[5.5]undecane in Drug Discovery

Executive Summary & Scientific Rationale Modern drug discovery is increasingly moving away from flat, sp²-hybridized aromatic molecules toward sp³-rich, three-dimensional scaffolds—a paradigm shift often referred to as t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Modern drug discovery is increasingly moving away from flat, sp²-hybridized aromatic molecules toward sp³-rich, three-dimensional scaffolds—a paradigm shift often referred to as the "escape from flatland." This geometric transition improves aqueous solubility, reduces off-target toxicity, and enhances metabolic stability.

1,4-Dioxa-8-azaspiro[5.5]undecane is a highly versatile, spirocyclic secondary amine that serves as a conformationally restricted bioisostere for morpholine, piperidine, and piperazine . By incorporating a 1,4-dioxane ring spiro-fused to a piperidine core, this building block alters the spatial vectors of hydrogen-bond acceptors, fundamentally changing how a bioactive molecule interacts with target kinases or G-protein-coupled receptors (GPCRs).

Physicochemical Profiling

Before utilizing this scaffold in library generation, it is critical to understand its baseline physicochemical properties. The parameters below highlight why this spirocycle is an optimal choice for improving the drug-likeness of lipophilic core structures .

Table 1: Physicochemical Properties of 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride

PropertyValueImpact on Drug Design
Molecular Weight 193.67 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
LogP (predicted) 0.58Highly hydrophilic; effectively counteracts the lipophilicity of heavy aromatic drug cores.
Topological Polar Surface Area (TPSA) 30.49 ŲExcellent membrane permeability; highly suitable for CNS-targeted therapeutics.
H-Bond Donors 1Provides a single, predictable vector for targeted hydrogen bonding (via the secondary amine).
H-Bond Acceptors 3Enhances interaction networks within kinase hinge regions or GPCR binding pockets.

Synthesis of the Core Scaffold

The synthesis of the 1,4-dioxa-8-azaspiro[5.5]undecane scaffold relies on a robust, scalable sequence starting from 1-benzyl-3-piperidone. The methodology leverages a Corey-Chaykovsky epoxidation followed by a tandem ring-opening/cyclization strategy.

Synthesis N1 1-Benzyl-3-piperidone N2 Spiro-Epoxide (Corey-Chaykovsky) N1->N2 N3 Diol Intermediate (Ring Opening) N2->N3 N4 8-Benzyl-1,4-dioxa- 8-azaspiro[5.5]undecane N3->N4 N5 1,4-Dioxa-8-azaspiro [5.5]undecane HCl N4->N5

Fig 1: Step-by-step synthesis workflow of the 1,4-dioxa-8-azaspiro[5.5]undecane scaffold.

Protocol A: Epoxidation and Dioxane Ring Formation

Causality & Design Rationale: Trimethylsulfoxonium iodide is selected over trimethylsulfonium iodide for the epoxidation because the resulting ylide is less reactive and under thermodynamic control. This ensures selective attack at the sterically hindered 3-piperidone ketone without unwanted side reactions. For the ring opening, generating the monosodium salt of ethylene glycol in situ ensures selective S_N2 attack at the less hindered methylene carbon of the epoxide.

Step-by-Step Procedure:

  • Ylide Formation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M) under N₂. Slowly add trimethylsulfoxonium iodide (1.2 eq) in portions. Stir at room temperature for 1 hour until gas evolution ceases.

  • Epoxidation: Add 1-benzyl-3-piperidone (1.0 eq) dropwise. Stir at 50°C for 12 hours. Quench with ice water and extract with EtOAc to yield the spiro-epoxide intermediate.

  • Ring Opening: In a separate flask, treat excess ethylene glycol (5.0 eq) with NaH (1.1 eq) in anhydrous THF to form the monosodium salt. Add the crude spiro-epoxide and reflux for 16 hours to form the diol intermediate.

  • Cyclization: Concentrate the mixture, dissolve the crude diol in toluene, add catalytic p-Toluenesulfonic acid (PTSA, 0.1 eq), and reflux under a Dean-Stark trap for 8 hours to drive the dehydration and close the 1,4-dioxane ring.

  • Workup: Wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography (Hexane/EtOAc) to yield 8-benzyl-1,4-dioxa-8-azaspiro[5.5]undecane.

Validation Checkpoint: The cyclization is self-indicating via LC-MS. The intermediate diol will show


. Successful dehydration and ring closure is confirmed by a mass shift to 

and the collection of the theoretical volume of water in the Dean-Stark trap.
Protocol B: Deprotection to the Secondary Amine Hydrochloride

Causality & Design Rationale: Palladium-catalyzed hydrogenolysis is used to cleave the benzyl group. The addition of catalytic HCl is critical; it immediately protonates the newly formed secondary amine, preventing it from coordinating with and poisoning the palladium catalyst. It also allows the final product to be isolated as a highly stable, crystalline hydrochloride salt .

Step-by-Step Procedure:

  • Dissolve 8-benzyl-1,4-dioxa-8-azaspiro[5.5]undecane (1.0 eq) in Methanol (0.2 M).

  • Add 10% Pd/C (10 wt%) and concentrated HCl (1.1 eq).

  • Purge the reaction vessel with N₂, then backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with Methanol.

  • Concentrate the filtrate in vacuo and triturate the resulting solid with diethyl ether to afford 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride as white crystals.

Validation Checkpoint: The reaction is complete when H₂ consumption ceases. NMR validation will show the complete disappearance of the aromatic benzyl protons (δ 7.22–7.38 ppm). LC-MS will confirm the free amine mass at


.

Downstream Application: Bioactive Functionalization

Once isolated, the secondary amine of the spirocycle acts as a versatile nucleophile. It can be functionalized via multiple divergent pathways to generate libraries of bioactive compounds.

Functionalization Core 1,4-Dioxa-8-azaspiro [5.5]undecane Amide Amidation (HATU, DIPEA) Core->Amide Kinase Inhibitors Amine Reductive Amination (NaBH(OAc)3) Core->Amine GPCR Ligands Aryl Buchwald-Hartwig (Pd2(dba)3, XPhos) Core->Aryl Antimicrobials

Fig 2: Divergent functionalization pathways for bioactive molecule library generation.

Protocol C: High-Throughput Amidation for Kinase Inhibitor Libraries

Causality & Design Rationale: When coupling sterically hindered secondary amines (like the spiro[5.5]undecane system) to carboxylic acids, standard coupling agents like EDC/HOBt often suffer from sluggish kinetics and low yields. HATU is utilized here because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack and suppresses epimerization of the carboxylic acid.

Step-by-Step Procedure:

  • In a dry vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Add 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride (1.1 eq) in one portion.

  • Stir at room temperature for 4 hours.

  • Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and HATU byproducts.

  • Dry over Na₂SO₄ and concentrate to yield the functionalized amide.

Validation Checkpoint: The conversion is self-validating via LC-MS. The highly polar spirocycle starting material (early elution,


) will be completely consumed, replaced by a more lipophilic peak (later elution) corresponding to the exact mass of the target amide.

References

Application

Application Note: 1,4-Dioxa-8-azaspiro[5.5]undecane in the Synthesis of Kinase Inhibitors

Part 1: Strategic Rationale & Chemical Logic Introduction In the architecture of kinase inhibitors, the piperidine ring is a privileged pharmacophore. It frequently serves as a structural bridge, connecting the ATP-hinge...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Rationale & Chemical Logic

Introduction

In the architecture of kinase inhibitors, the piperidine ring is a privileged pharmacophore. It frequently serves as a structural bridge, connecting the ATP-hinge binding motif (e.g., pyrimidine, quinazoline) with a solvent-exposed solubilizing tail.

1,4-Dioxa-8-azaspiro[5.5]undecane represents a specialized "masked" form of 4-piperidone. Unlike its more common 5-membered ketal analog (1,4-dioxa-8-azaspiro[4.5]decane), the [5.5]undecane features a 6-membered 1,3-dioxane ketal ring.

The "Stability-Lability" Paradox

Why choose the [5.5] system over the standard [4.5] ethylene ketal?

  • Enhanced Stability: The 6-membered dioxane ring is thermodynamically more stable than the 5-membered dioxolane. This allows the scaffold to survive harsher reaction conditions (e.g., acidic workups, Lewis acid-catalyzed couplings) performed on the nitrogen terminus (N-8) without premature deprotection.

  • Controlled Release: Deprotection of the [5.5] system requires more vigorous acidic conditions, providing a wider orthogonal window for synthetic manipulation.

This molecule is essentially a latent 4-piperidone , allowing chemists to install the piperidine core early in the synthesis while protecting the C4 ketone from nucleophilic attack (e.g., during Grignard or lithiation steps elsewhere in the molecule).

Part 2: Experimental Protocols

The following workflows describe the synthesis of a prototype Type I kinase inhibitor core (Pyrimidine-Piperidine-Amine motif), analogous to the structure of drugs like Ceritinib or Gilteritinib .

Protocol A: N-Heteroarylation (The Hinge Connection)

Objective: Attach the spiro-scaffold to a chloropyrimidine hinge-binder via SNAr.

Reagents:

  • Starting Material: 1,4-Dioxa-8-azaspiro[5.5]undecane (1.0 equiv)

  • Electrophile: 2,4-Dichloro-5-methylpyrimidine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: 2-Propanol (IPA) or NMP (for lower reactivity substrates)

Step-by-Step Procedure:

  • Charge: To a reaction vessel equipped with a reflux condenser, add 2,4-dichloro-5-methylpyrimidine and IPA (10 mL/g).

  • Addition: Add DIPEA followed by 1,4-Dioxa-8-azaspiro[5.5]undecane dropwise at room temperature.

    • Expert Insight: The [5.5] ketal is bulky. Slow addition prevents exotherms that might favor bis-substitution on the pyrimidine.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the consumption of the amine.

    • Checkpoint: Look for the [M+H]+ peak corresponding to the monosubstituted product. The ketal should remain intact.

  • Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, and wash with water (x2) and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hex/EtOAc).

Protocol B: Ketal Deprotection (The Unmasking)

Objective: Hydrolyze the 1,3-dioxane ring to reveal the 4-piperidone ketone.

Reagents:

  • Substrate: N-Functionalized spiro-intermediate from Protocol A.

  • Acid: 4M HCl (aq) or Trifluoroacetic acid (TFA)/Water (9:1).

  • Solvent: THF or Acetone (to solubilize the organic substrate).

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in THF (5 vol).

  • Acid Hydrolysis: Add 4M HCl (5 vol).

  • Heating: Heat to 60°C for 3–12 hours.

    • Critical Note: The [5.5] dioxane ring hydrolyzes slower than the [4.5] dioxolane. If conversion is slow, increase temperature to 75°C.

  • Neutralization: Cool to 0°C. Slowly adjust pH to ~8 using saturated NaHCO3 or 2M NaOH.

    • Caution: 4-piperidones are prone to hydrate formation or aldol condensation if left in strong base for too long. Process immediately.

  • Extraction: Extract with DCM (x3). Dry over Na2SO4 and concentrate to yield the 4-piperidone intermediate .

Protocol C: Reductive Amination (The Tail Installation)

Objective: Install a solubilizing amine (e.g., N-methylpiperazine) at the C4 position.

Reagents:

  • Ketone: 4-Piperidone intermediate.[1][2][3]

  • Amine: N-Methylpiperazine (1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Acid Catalyst: Acetic Acid (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure:

  • Imine Formation: Mix the ketone and amine in DCE. Add Acetic Acid.[4][5] Stir for 1 hour at RT.

    • Why? Pre-forming the iminium ion ensures cleaner reduction.

  • Reduction: Add STAB portion-wise. Stir for 12–16 hours at RT.

  • Quench: Add saturated NaHCO3 solution. Stir vigorously for 20 mins.

  • Isolation: Separate phases. Wash organic layer with brine.

  • Purification: The final kinase inhibitor usually requires Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Data & Visualization

Comparative Stability Profile

The following table summarizes the hydrolytic stability of the spiro-ketal scaffolds, guiding the choice of protecting group.

Scaffold TypeRing SizeAcid Stability (pH 1, 25°C)Deprotection ConditionsRecommended For
[4.5] Decane 5-Membered (Dioxolane)Low (t1/2 ~ 1 h)1M HCl, RTRapid synthesis, acid-sensitive linkers
[5.5] Undecane 6-Membered (Dioxane)High (t1/2 > 6 h) 4M HCl, 60°C Harsh N-functionalization steps
Synthetic Workflow Diagram

The following diagram illustrates the transformation logic from the spiro-precursor to the final active pharmaceutical ingredient (API).

KinaseInhibitorSynthesis cluster_legend Reaction Phase Start 1,4-Dioxa-8-azaspiro[5.5]undecane (Masked Scaffold) Step1 S_NAr Coupling (Base, Heat) Start->Step1 + Chloropyrimidine Inter1 Intermediate A: N-Heteroaryl Spiro-Ketal Step1->Inter1 Step2 Acid Hydrolysis (HCl, 60°C) Inter1->Step2 Deprotection Inter2 Intermediate B: N-Heteroaryl 4-Piperidone Step2->Inter2 Unmasking Step3 Reductive Amination (STAB, Amine) Inter2->Step3 + Solubilizing Tail Final Final Kinase Inhibitor (Piperidine Core) Step3->Final

Caption: Figure 1. Synthetic route utilizing the [5.5] spiro-ketal as a robust protecting group strategy for generating 4-aminopiperidine kinase inhibitors.

Pharmacophore Integration Logic

How the scaffold maps to the biological target (Kinase Domain).

PharmacophoreMap Hinge Hinge Binder (Heterocycle) Core Piperidine Core (From Spiro Scaffold) Hinge->Core Rigid Linker Tail Solubilizing Tail (Solvent Front) Core->Tail Vector Control Target ATP Binding Pocket Target->Hinge H-Bonds Target->Tail Salt Bridges

Caption: Figure 2. Structural role of the piperidine core derived from 1,4-Dioxa-8-azaspiro[5.5]undecane in orienting the inhibitor within the ATP pocket.

Part 4: References

  • ChemicalBook. 1,4-Dioxa-8-azaspiro[4.5]decane and derivatives: Uses in Pharmaceutical Industry. Retrieved from

  • Patra, D., et al. (2000).[6] Synthesis and Evaluation of New 1,7-Dioxaspiro[5.5]undecane Ligands. Tetrahedron.[4][6] Link

  • Google Patents. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one (Analogous spiro-scaffold applications).Link

  • National Institutes of Health (NIH). Synthesis and bio-properties of 4-piperidone containing compounds.Link

  • MedChemExpress. Spiro-piperidine Linkers in PROTAC Synthesis.Link

Sources

Method

Application Notes and Protocols: Leveraging 1,4-Dioxa-8-azaspiro[5.5]undecane to Enhance Pharmacokinetic Properties

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for "Druggability" and the Role of Spirocyclic Scaffolds In modern drug discovery, optimizing the pharmacokinetic profile of a lead...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for "Druggability" and the Role of Spirocyclic Scaffolds

In modern drug discovery, optimizing the pharmacokinetic profile of a lead compound is as critical as enhancing its potency. A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties collectively determine its efficacy and safety in vivo. Poor pharmacokinetics is a leading cause of costly late-stage failures in drug development. Consequently, medicinal chemists are increasingly turning to innovative scaffolds that can imbue drug candidates with more favorable ADME characteristics.

One such scaffold gaining traction is the 1,4-Dioxa-8-azaspiro[5.5]undecane moiety. This rigid, three-dimensional structure serves as a valuable bioisosteric replacement for more conventional motifs like piperidine and morpholine. Its unique spirocyclic nature offers a compelling strategy to navigate the complex landscape of drug design by favorably modulating key physicochemical properties.

The introduction of the 1,4-dioxa-8-azaspiro[5.5]undecane core can lead to significant improvements in:

  • Solubility: The oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, potentially improving the aqueous solubility of the parent molecule.

  • Metabolic Stability: The spirocyclic core lacks easily oxidizable C-H bonds often found in simpler cyclic amines, which can reduce susceptibility to cytochrome P450 (CYP) enzyme metabolism, thereby increasing the drug's half-life.

  • Lipophilicity: This scaffold can help fine-tune a compound's lipophilicity (LogP), steering it into the optimal range for membrane permeability and minimizing off-target effects.

This document provides a comprehensive guide for researchers on the synthesis, incorporation, and pharmacokinetic evaluation of drug candidates containing the 1,4-Dioxa-8-azaspiro[5.5]undecane scaffold.

PART 1: Synthesis and Incorporation of the 1,4-Dioxa-8-azaspiro[5.5]undecane Scaffold

The 1,4-Dioxa-8-azaspiro[5.5]undecane core can be synthesized and subsequently attached to a molecule of interest through standard functionalization of its secondary amine.

Protocol 1: Synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[5.5]undecane (Protected Intermediate)

This protocol describes the synthesis of a common N-protected intermediate, which can be deprotected to yield the free secondary amine for further derivatization.

Materials:

  • 1-Benzyl-4-piperidone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1-benzyl-4-piperidone (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Add toluene to the flask to a suitable volume to allow for azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, 8-benzyl-1,4-dioxa-8-azaspiro[5.5]undecane, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection to Yield 1,4-Dioxa-8-azaspiro[5.5]undecane

Materials:

  • 8-Benzyl-1,4-dioxa-8-azaspiro[5.5]undecane

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the 8-benzyl-1,4-dioxa-8-azaspiro[5.5]undecane (1 equivalent) in methanol or ethanol in a suitable reaction flask.

  • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the starting material).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 1,4-dioxa-8-azaspiro[5.5]undecane. The hydrochloride salt can be prepared for better stability and handling[1].

Protocol 3: N-Functionalization (Example: N-Alkylation)

This protocol outlines a general procedure for attaching the spirocycle to a molecule of interest (R-X, where X is a leaving group).

Materials:

  • 1,4-Dioxa-8-azaspiro[5.5]undecane

  • Alkyl halide or tosylate (R-X) (1 equivalent)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)) (1.5-2 equivalents)

  • A suitable solvent (e.g., Acetonitrile (ACN) or N,N-Dimethylformamide (DMF))

Procedure:

  • Dissolve 1,4-Dioxa-8-azaspiro[5.5]undecane (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., K₂CO₃) to the solution.

  • Add the alkyl halide or tosylate (R-X) (1 equivalent).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate.

  • The crude product can be purified by column chromatography or recrystallization.

G cluster_synthesis Synthesis Workflow cluster_functionalization Functionalization start 1-Benzyl-4-piperidone ketal_protection Ketal Protection (Ethylene Glycol, p-TSA) start->ketal_protection protected_intermediate 8-Benzyl-1,4-dioxa-8- azaspiro[5.5]undecane ketal_protection->protected_intermediate deprotection Hydrogenolysis (H₂, Pd/C) protected_intermediate->deprotection spiro_core 1,4-Dioxa-8-azaspiro [5.5]undecane deprotection->spiro_core n_alkylation N-Alkylation/Arylation (Base, Solvent) spiro_core->n_alkylation moi Molecule of Interest (R-X) moi->n_alkylation final_compound Final Drug Candidate n_alkylation->final_compound

Synthesis and Functionalization Workflow.

PART 2: In Vitro Protocols for Pharmacokinetic Profiling

A tiered approach to in vitro ADME testing is recommended to provide early insights into a compound's pharmacokinetic potential.

Protocol 4: Kinetic Solubility Assay via Laser Nephelometry

This high-throughput assay provides an early indication of a compound's tendency to precipitate from a solution, which is crucial for predicting oral absorption.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Laser Nephelometer

Procedure: [2][3][4]

  • Prepare Stock Solutions: Create a serial dilution of the test compound in DMSO in a 96-well plate.

  • Dispense Compound: Add a small volume (e.g., 2 µL) of each DMSO stock solution into the wells of a new 96-well plate.

  • Add Buffer: Rapidly add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final concentrations.

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure Light Scattering: Use a nephelometer to measure the light scattered by any precipitate in each well.

  • Data Analysis: Plot the intensity of scattered light against the compound concentration. The "kick-off" point, where the signal sharply increases, represents the kinetic solubility.

Protocol 5: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound (1 µM final concentration)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis

  • Incubator set to 37°C

  • LC-MS/MS system

Procedure: [5][6][7]

  • Prepare Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final protein concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound to the mixture and pre-incubate for another 5 minutes. Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard. This also precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 6: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • Orbital shaker with incubator (37°C)

  • LC-MS/MS system

Procedure: [8][9][10][11][12]

  • Prepare Samples: Spike human plasma with the test compound to the desired final concentration (e.g., 1 µM).

  • Load RED Device: Add the spiked plasma to the sample chamber (red side) of the RED device insert.

  • Add Buffer: Add PBS to the buffer chamber (white side) of the insert.

  • Incubate: Place the inserts into the base plate, seal, and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sample Collection: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Combine the buffer aliquot with an equal volume of blank plasma, and the plasma aliquot with an equal volume of PBS. This ensures that the matrix for LC-MS/MS analysis is consistent.

  • Sample Preparation: Precipitate proteins from both samples using cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant.

  • Analysis: Quantify the concentration of the test compound in both the plasma and buffer chamber samples using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

G cluster_invitro In Vitro ADME Workflow start Drug Candidate solubility Kinetic Solubility (Nephelometry) start->solubility ppb Plasma Protein Binding (Equilibrium Dialysis) start->ppb metabolism Metabolic Stability (Liver Microsomes) start->metabolism data_analysis Data Analysis & Profiling solubility->data_analysis ppb->data_analysis metabolism->data_analysis

In Vitro Pharmacokinetic Profiling Workflow.

PART 3: In Vivo Protocol for Pharmacokinetic Study in Rats

An in vivo study is essential to understand the complete pharmacokinetic profile of a promising drug candidate.

Protocol 7: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

This protocol provides a framework for a discrete pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Materials:

  • Male Sprague-Dawley rats (with cannulated jugular veins for IV dosing and serial sampling)

  • Test compound

  • Formulation vehicles:

    • IV: e.g., Saline with a solubilizing agent (e.g., 5% DMSO, 10% Solutol HS 15)

    • PO: e.g., 0.5% Carboxymethylcellulose (CMC) in water

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K₂-EDTA coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure: [13][14][15][16][17]

  • Acclimatization and Fasting: Acclimatize animals for at least 3 days. Fast rats overnight (12-18 hours) before dosing, with water available ad libitum.

  • Dosing:

    • IV Group (n=3-4 rats): Administer the drug as a slow bolus via the jugular vein cannula at a specific dose (e.g., 1 mg/kg).

    • PO Group (n=3-4 rats): Administer the drug by oral gavage at a specific dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) at predetermined time points.

    • IV: e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: [18][19][20][21][22]

    • Thaw plasma samples.

    • Precipitate plasma proteins with cold acetonitrile containing an internal standard.

    • Centrifuge and transfer the supernatant for LC-MS/MS analysis to determine the drug concentration in each sample.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.

ParameterAbbreviationDescription
Area Under the CurveAUCTotal drug exposure over time.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-lifeThe time required for the drug concentration in the body to be reduced by half.
Maximum ConcentrationCmaxThe highest concentration of the drug observed in the plasma after oral administration.
Time to CmaxTmaxThe time at which Cmax is reached.
BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The 1,4-Dioxa-8-azaspiro[5.5]undecane scaffold represents a powerful tool in the medicinal chemist's arsenal for overcoming pharmacokinetic challenges. Its rigid, three-dimensional structure can impart improved solubility and metabolic stability while allowing for fine-tuning of lipophilicity. By systematically applying the synthetic, in vitro, and in vivo protocols detailed in this guide, researchers can effectively evaluate the impact of this unique scaffold and accelerate the development of drug candidates with enhanced "druggability."

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Available from: [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available from: [Link]

  • Bio-protocol. Determination of Kinetic Solubility. Available from: [Link]

  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. Available from: [Link]

  • ResearchGate. Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... Available from: [Link]

  • PMC. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • MDPI. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Available from: [Link]

  • protocols.io. In-vitro plasma protein binding. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • HTDialysis. Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Available from: [Link]

  • Pharmaceutical Outsourcing. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. Available from: [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). Available from: [Link]

  • SpringerLink. Assessment of Drug Plasma Protein Binding in Drug Discovery. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • HETEROCYCLES. AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. Available from: [Link]

  • Synthesis. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Available from: [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]

Sources

Application

Application Note: 1,4-Dioxa-8-azaspiro[5.5]undecane in Asymmetric Synthesis

This guide details the application of 1,4-Dioxa-8-azaspiro[5.5]undecane (and its derivatives) as a strategic scaffold in the asymmetric synthesis of chiral piperidine therapeutics. Executive Summary 1,4-Dioxa-8-azaspiro[...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1,4-Dioxa-8-azaspiro[5.5]undecane (and its derivatives) as a strategic scaffold in the asymmetric synthesis of chiral piperidine therapeutics.

Executive Summary

1,4-Dioxa-8-azaspiro[5.5]undecane (CAS: 1509410-06-3 / 2126159-62-2 for HCl salt) is a robust, achiral building block comprising a piperidine ring spiro-fused to a 1,3-dioxane ring. In asymmetric synthesis, its primary value lies in its role as a masked 4-piperidone equivalent. The bulky, chemically inert spiro-ketal moiety protects the C4-carbonyl from nucleophilic attack, enabling enantioselective


-functionalization  (C2/C6 positions) via organometallic or enzymatic routes—transformations that are impossible on the unprotected ketone. This scaffold is a critical precursor for Sigma-1 receptor ligands , PROTAC linkers , and neuroactive spiro-piperidines .

Scientific Foundation & Mechanism

The "Masking" Strategy in Asymmetric Synthesis

Direct asymmetric functionalization of 4-piperidone is plagued by enolization and self-condensation. The 1,4-dioxa-8-azaspiro[5.5]undecane scaffold solves this by locking the C4 position into a spiro-ketal.

  • Steric Influence: The 6-membered dioxane ring (in the [5.5] system) exerts greater steric bulk than the ethylene ketal ([4.5] system), influencing the conformational lock of the piperidine ring (chair conformation).

  • Electronic Activation: When N-protected (e.g., N-Boc), the C2 protons become acidic (

    
    ). The spiro-ketal does not interfere electronically, allowing for clean Beak-O’Brien type asymmetric lithiation .
    
Pathway to Chirality: Desymmetrization

Since the parent molecule has a plane of symmetry (


), the core application involves desymmetrization :
  • N-Activation: Conversion to N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane.

  • Chiral Lithiation: Use of

    
    -BuLi / (-)-Sparteine (or surrogates) to selectively deprotonate one enantiotopic proton at C2.
    
  • Electrophilic Trapping: Reaction with alkyl halides, silanes, or carbonyls to generate C2-chiral piperidines with high enantiomeric ratios (er > 95:5).

Detailed Experimental Protocols

Protocol A: Enantioselective -Alkylation via Sparteine-Mediated Lithiation

This protocol describes the desymmetrization of the spiro-scaffold to create chiral building blocks for drug synthesis.

Reagents:

  • Substrate: N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane (1.0 equiv)

  • Chiral Ligand: (-)-Sparteine (1.2 equiv) [Note: O'Brien's diamine can be used as a surrogate if Sparteine is unavailable]

  • Base:

    
    -Butyllithium (1.2 equiv, 1.4 M in cyclohexane)
    
  • Electrophile: Benzyl bromide (1.5 equiv) or similar alkyl halide.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or TBME.
    

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine (1.2 mmol) in anhydrous

    
     (10 mL). Cool to -78 °C .
    
  • Base Addition: Dropwise add

    
    -BuLi (1.2 mmol). Stir for 30 min to form the chiral lithium-diamine complex.
    
  • Substrate Addition: Add N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane (1.0 mmol) dissolved in

    
     (2 mL) dropwise over 10 min.
    
    • Mechanistic Note: The bulky spiro-ketal directs the lithium complex to the equatorial proton, while the chiral ligand dictates the enantioselection (pro-S vs pro-R removal).

  • Lithiation: Stir at -78 °C for 4–6 hours . (The solution often turns varying shades of yellow/orange).

  • Trapping: Add Benzyl bromide (1.5 mmol) dropwise.

  • Warming: Allow the mixture to warm slowly to room temperature overnight.

  • Quench & Workup: Quench with sat.

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
    

Expected Outcome:

  • Yield: 60–80%

  • Enantiomeric Ratio (er): Typically >90:10 (upgradable to >99:1 via recrystallization).

  • Product: (S)-2-Benzyl-N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane.

Protocol B: Synthesis of Sigma-1 Receptor Ligands (Late-Stage Diversification)

Application of the scaffold in generating high-affinity GPCR ligands.

Context: The [5.5] spiro-ketal provides optimal lipophilicity (


) for CNS penetration.

Workflow:

  • N-Alkylation: React 1,4-dioxa-8-azaspiro[5.5]undecane (HCl salt) with 4-(2-fluoroethoxy)benzyl chloride using

    
     in DMF (
    
    
    
    , 4h).
  • Deprotection (Optional): If the ketone is required, treat with

    
     / THF to remove the propylene ketal, yielding the 4-piperidone derivative.
    
  • Reductive Amination (Alternative): Use the deprotected ketone to couple with chiral amines, creating a second stereocenter at C4.

Visualization of Asymmetric Workflow

AsymmetricSynthesis cluster_mechanism Stereocontrol Mechanism Start Achiral Scaffold (1,4-Dioxa-8-azaspiro[5.5]undecane) Protection N-Boc Protection Start->Protection Boc2O, TEA Complex Chiral Lithio-Diamine Complex (-78°C) Protection->Complex s-BuLi / (-)-Sparteine Desymmetrization Trapping Electrophile Trapping (E+) Complex->Trapping Retention of Config. Product Chiral Enriched Spiro-Piperidine Trapping->Product C2-Functionalization Drug Target Therapeutic (e.g., Sigma-1 Ligand) Product->Drug Deprotection / Coupling

Figure 1: Asymmetric Desymmetrization Workflow. The achiral spiro-ketal is converted into a high-value chiral intermediate via reagent-controlled lithiation.

Key Data & Troubleshooting

ParameterSpecification / Note
Solvent Quality Must be anhydrous (

ppm

). Ether is superior to THF for maintaining the tight lithiation complex.
Temperature Control Strict maintenance of

is critical. Warmer temps lead to racemization via Li-aggregate breakdown.
Ligand Stoichiometry Use slight excess (1.2 equiv) of chiral ligand to ensure full complexation of Lithium.
Ketone Stability The propylene ketal ([5.5] system) is more acid-stable than the ethylene ketal ([4.5]). Deprotection requires stronger acid or heat.

References

  • Sigma-1 Receptor Ligand Application : Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation... Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • General Protocol for N-Boc Piperidine Lithiation : Title: Asymmetric Deprotonation of N-Boc Piperidines. Source: Beak, P., & Lee, W. K. (1994). Journal of Organic Chemistry. (Foundational Reference for Protocol A). URL:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing the yield of 1,4-Dioxa-8-azaspiro[5.5]undecane synthesis

Technical Support Center: Optimizing the Yield of 1,4-Dioxa-8-azaspiro[5.5]undecane Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield of 1,4-Dioxa-8-azaspiro[5.5]undecane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1,4-dioxa-8-azaspiro[5.5]undecane.

Spirocyclic 1,4-dioxanes are increasingly critical in medicinal chemistry for improving the pharmacokinetic profiles of target molecules by increasing sp³ character and escaping "flatland"[1]. However, the synthesis of the 8-aza isomer presents unique regiochemical and chemoselective challenges compared to its symmetric 9-aza counterpart. This guide breaks down the causality behind the synthetic workflow, provides self-validating protocols, and addresses the most common experimental pitfalls.

Part 1: Mechanistic Workflow & Causality

The synthesis of 1,4-dioxa-8-azaspiro[5.5]undecane relies on a highly controlled, four-stage sequence starting from N-Boc-3-piperidone . A common structural misconception is attempting to synthesize this specific isomer from 4-piperidone; however, 4-piperidone yields the symmetric 9-aza isomer. The 8-aza architecture dictates that the spiro carbon must be adjacent to the beta-position of the piperidine nitrogen[2].

The core strategy involves the construction of the 1,4-dioxane ring via an epoxide intermediate, followed by a two-step cyclization of a diol[3].

Step-by-step synthetic workflow for 1,4-dioxa-8-azaspiro[5.5]undecane.

Part 2: Step-by-Step Experimental Protocols

This protocol is a self-validating system; each step contains an inherent chemical checkpoint to ensure the integrity of the intermediate before proceeding.

Stage 1: Corey-Chaikovsky Epoxidation

  • Ylide Generation: Suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO under argon. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir at room temperature until hydrogen gas evolution completely ceases (~1 hour). Causality: Complete ylide formation prevents unreacted ketone from complicating downstream purification.

  • Methylenation: Add N-Boc-3-piperidone (1.0 eq) dropwise. Heat the mixture to 50 °C for 12 hours.

  • Workup: Quench with ice water, extract with EtOAc, and wash thoroughly with brine to remove DMSO. The resulting spiro epoxide (tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) can typically be used without further purification.

Stage 2: Regioselective Epoxide Opening

  • Nucleophile Preparation: Dissolve ethylene glycol (5.0 eq) in anhydrous THF/DMF. Slowly add NaH (1.1 eq) at 0 °C to generate the monosodium salt. Causality: Using a large excess of ethylene glycol prevents bis-alkylation and suppresses polymerization.

  • Ring Opening: Add the spiro epoxide (1.0 eq) and heat to 80 °C for 16 hours.

  • Isolation: Aqueous workup yields the intermediate diol containing both a primary and a sterically hindered tertiary alcohol.

Stage 3: Chemoselective Tosylation & Cyclization

  • Activation: Dissolve the diol (1.0 eq) in DCM. Add Et₃N (2.0 eq) and DMAP (0.1 eq). Cool to 0 °C and add TsCl (1.1 eq) portion-wise. Stir for 4 hours. Causality: The steric bulk of the tertiary alcohol ensures that only the primary alcohol is tosylated.

  • Etherification: Isolate the monotosylate. Dissolve in anhydrous THF, add NaH (1.5 eq), and heat to 60 °C for 8 hours. The strong base deprotonates the tertiary alcohol, driving the intramolecular Sₙ2 displacement of the tosylate to close the 1,4-dioxane ring[3].

Stage 4: Deprotection

  • Boc Removal: Add 10% HCl in 1,4-dioxane to the N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane. Reflux for 15 minutes.

  • Crystallization: Remove the solvent in vacuo. Recrystallize the residue from acetone or acetone/CHCl₃ (1:1) to yield the pure hydrochloride salt as white crystals[2].

Part 3: Quantitative Data & Yield Optimization

Monitor these Critical Quality Attributes (CQAs) to ensure maximum throughput and yield across the synthetic campaign.

Reaction StageKey ReagentsTempTimeExpected YieldCritical Quality Attribute (CQA)
1. Epoxidation Me₃S(O)I, NaH, DMSO50 °C12 h80–85%Complete consumption of ketone (TLC/LCMS)
2. Ring Opening Ethylene glycol, NaH80 °C16 h75–80%Regioselective attack at terminal CH₂
3. Tosylation TsCl, Et₃N, DMAP, DCM0 °C4 h85–90%Chemoselective primary OH activation
4. Cyclization NaH, THF60 °C8 h70–75%Complete intramolecular etherification
5. Deprotection 10% HCl in 1,4-dioxaneReflux15 min>94%White crystalline solid (mp 160–162 °C)

Part 4: Troubleshooting Guides & FAQs

Q1: Why am I recovering unreacted N-Boc-3-piperidone after the Corey-Chaikovsky reaction? A1: This is almost always caused by premature quenching of the sulfur ylide. The ylide is highly sensitive to moisture. Ensure your DMSO is strictly anhydrous (stored over molecular sieves) and allow the NaH/Me₃S(O)I mixture to stir until gas evolution completely stops before adding the ketone.

Q2: During the epoxide opening, I am observing a high molecular weight impurity. What is happening? A2: You are likely observing bis-alkylation, where one molecule of ethylene glycol reacts with two molecules of the epoxide. Causality: This occurs if the ratio of ethylene glycol to epoxide is too low. You must use a significant excess of ethylene glycol (at least 5.0 equivalents) and strictly limit NaH to 1.0–1.1 equivalents to ensure only the monosodium alkoxide is generated[3].

Q3: My two-step cyclization is stalling, and the diol is not fully converting into the dioxane ring. How can I drive the reaction? A3: The bottleneck is usually the deprotonation of the tertiary alcohol. Tertiary alcohols are less acidic and highly sterically hindered. Mild bases (like K₂CO₃) are insufficient for this etherification. You must use a strong base like NaH in a polar aprotic solvent (THF or DMF) and provide sufficient heating (60–80 °C) to overcome the activation energy required for the tertiary alkoxide to displace the primary tosylate[3].

Q4: How can I confirm via NMR that I have successfully synthesized the 8-aza isomer and not the 9-aza isomer? A4: The structural symmetry dictates the NMR profile. The 9-aza isomer (derived from 4-piperidone) has a C2 axis of symmetry, resulting in a highly simplified, symmetric ¹H NMR spectrum (e.g., distinct singlets and doublets integrating to 2H each). In stark contrast, the 8-aza isomer (derived from 3-piperidone) lacks this symmetry. Its ¹H NMR spectrum will display complex multiplets and distinct signals for nearly every proton in the piperidine ring[2].

Q5: I am losing product during the final aqueous workup of the free base. How should I isolate it? A5: Do not perform an aqueous workup on the deprotected product. 1,4-Dioxa-8-azaspiro[5.5]undecane is highly hydrophilic due to the secondary amine and the 1,4-dioxane oxygens. The self-validating isolation method is to perform the deprotection in anhydrous 10% HCl/1,4-dioxane, evaporate the solvent completely in vacuo, and directly recrystallize the resulting hydrochloride salt from acetone[2].

References

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Who we serve. Thieme Connect.
  • Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. Thieme Connect.

Sources

Optimization

Technical Support Center: Purification of 1,4-Dioxa-8-azaspiro[5.5]undecane

Welcome to the Advanced Building Blocks Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic and purification challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Building Blocks Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic and purification challenges associated with 1,4-dioxa-8-azaspiro[5.5]undecane (often isolated as the hydrochloride salt, CAS 2126159-62-2).

This spirocyclic scaffold is a highly valued bioisostere in medicinal chemistry, utilized to improve the pharmacokinetic profiles of drug candidates by replacing flat aromatic rings with conformationally restricted, sp3-rich saturated heterocycles[1].

Mechanistic Knowledge Base: The "Why" Behind the Workflow

To purify this molecule effectively, you must understand its origin. The 8-aza isomer is synthesized starting from an N-protected 3-piperidone (unlike the 9-aza isomer, which derives from 4-piperidone)[2].

The sequence relies on three critical transformations[1]:

  • Corey-Chaikovsky Epoxidation: Converts the ketone into an oxa-spiro[3]octane intermediate.

  • Nucleophilic Ring Opening: Ethylene glycol monosodium salt attacks the epoxide, yielding a highly polar tertiary alcohol/primary alcohol diol intermediate.

  • Cyclization: The primary alcohol is activated (e.g., via sulfonyl chlorides) and displaced by the tertiary alkoxide to close the 1,4-dioxane ring.

The Causality of Impurities: The cyclization step is the primary source of purification headaches. The tertiary alcohol is highly prone to dehydration (elimination) under basic or acidic activation conditions, leading to an alkene byproduct[2]. Because this alkene and the desired spiro product are both N-protected, they exhibit nearly identical polarities, making standard silica gel chromatography challenging.

Synthesis A N-Protected 3-Piperidone B Oxa-spirooctane (Epoxide) A->B Corey-Chaikovsky C Tertiary Alcohol Diol B->C Ethylene Glycol D N-Protected 1,4-Dioxa-8-azaspiro[5.5]undecane C->D Cyclization E Elimination Byproduct (Alkene) C->E Dehydration

Fig 1. Synthetic pathway and byproduct divergence during the cyclization step.

Troubleshooting Desk (FAQs)

Q1: During the cyclization step, I am seeing a major byproduct that co-elutes with my N-benzyl spiro product on silica gel. What is it, and how do I remove it? A: You are observing the elimination byproduct (an N-benzyl piperidine alkene). Because the tertiary alcohol intermediate is sterically hindered, dehydration competes with the desired intramolecular etherification[1]. Since both the product and the alkene are neutral and lipophilic, they co-elute. Solution: Do not attempt to separate them at this stage. Carry the mixture forward to the deprotection step. If you use catalytic hydrogenation (H2, Pd/C) to remove the N-benzyl group, the alkene will simultaneously reduce to an alkylpiperidine. The resulting saturated impurity has a significantly different pKa and polarity than the spiro-dioxane, allowing for easy separation during the final HCl salt crystallization.

Q2: My deprotected free base (1,4-dioxa-8-azaspiro[5.5]undecane) streaks severely on the silica column, and my mass recovery is less than 40%. How can I fix this? A: The deprotected molecule is a highly polar secondary amine. The basic nitrogen acts as a strong hydrogen-bond acceptor and coordinates irreversibly with the acidic silanol groups on standard silica gel. Solution: You must passivate the silica. Pre-treat your column and supplement your mobile phase (e.g., 10% MeOH in DCM) with 1–5% Triethylamine (Et3N) or aqueous ammonia. Alternatively, bypass chromatography entirely and purify the compound via acid-base extraction and direct crystallization (see Protocol Library).

Q3: I am trying to isolate the final product as a hydrochloride salt, but it forms a sticky biphasic oil instead of a powder. What went wrong? A: The hydrochloride salt of this spirocycle (MW 193.67) is highly hygroscopic[4]. If your solvent or the ambient atmosphere contains even trace amounts of water, the salt will "oil out" rather than crystallize. Solution: Ensure strictly anhydrous conditions. Use anhydrous ethereal HCl (or 4M HCl in dioxane) and precipitate from dry diethyl ether or MTBE.

Quantitative Data Presentation

Use the following physicochemical parameters to track your reaction progress and identify isolated fractions.

Table 1: Physicochemical Profile and Chromatographic Behavior

Compound / IntermediateMW ( g/mol )Relative PolarityRf Value*Optimal Detection Method
N-Benzyl Diol Intermediate ~265.3High0.20UV (254 nm), KMnO4 stain
N-Benzyl Spiro Product 247.33Medium0.65UV (254 nm), Dragendorff
N-Benzyl Alkene Byproduct 229.32Low0.70UV (254 nm), KMnO4 stain
Free Base Spiro Product 157.21Very High0.15**Ninhydrin (Purple spot)
Hydrochloride Salt 193.67IonicN/AAgNO3 (for Cl⁻), Ninhydrin

*Rf values based on a 10% MeOH / 90% DCM mobile phase. **Requires 1% Et3N modifier to prevent streaking.

Protocol Library: Self-Validating Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the steps so you can verify success in real-time.

Protocol A: High-pH Aqueous Extraction of the Free Base

Causality: The free spiro-amine is highly water-soluble. Standard extractions at pH 8-9 will leave the product in the aqueous layer. You must drive the pH above 12 to fully deprotonate the amine and saturate the water with NaCl to force the organic molecule into the organic phase (salting-out effect).

  • Basification: Take the crude aqueous acidic mixture containing the amine salt and cool to 0 °C. Slowly add 6M NaOH until the pH reaches strictly ≥ 12.

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (complete saturation).

  • Extraction: Extract the aqueous layer with 4 portions of Dichloromethane (DCM) containing 5% Methanol.

  • Self-Validation Checkpoint: Spot the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin. If a purple spot appears, your extraction is incomplete. Add more NaCl and perform an additional extraction.

  • Drying: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Anhydrous Crystallization of the Hydrochloride Salt

Causality: Converting the free base to an HCl salt purifies the compound from neutral organic impurities (like the reduced alkene byproduct) and provides a bench-stable solid (mp 160–162 °C).

  • Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether (or MTBE) at a concentration of 0.1 M.

  • Cooling: Flush the flask with Argon or Nitrogen and cool to 0 °C in an ice bath.

  • Precipitation: Dropwise, add 1.1 equivalents of 4M HCl in anhydrous dioxane. A white precipitate should form immediately[2].

  • Self-Validation Checkpoint: Observe the precipitate. If it is a free-flowing white powder, the system is suitably anhydrous. If it forms a sticky oil on the flask walls, water is present. Correction: Evaporate the solvent, add anhydrous toluene, and evaporate again to azeotropically remove the water. Re-suspend in dry ether.

  • Isolation: Filter the solid rapidly under vacuum, wash with cold anhydrous ether, and immediately transfer to a vacuum desiccator to dry.

Purification Crude Crude Free Base Mixture AqExt Basify to pH 12 + NaCl Crude->AqExt OrgPhase Organic Phase (Free Amine) AqExt->OrgPhase Extract (DCM) AqPhase Aqueous Phase (Salts, Polar Impurities) AqExt->AqPhase Discard SaltForm Add Anhydrous HCl OrgPhase->SaltForm Dry & Concentrate Pure Pure HCl Salt (White Crystals) SaltForm->Pure Filter & Wash

Fig 2. Self-validating extraction and crystallization workflow for the spirocyclic product.

References

Sources

Troubleshooting

Azaspirocycle Synthesis Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter kinetic and thermodynamic roadblocks when assembli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter kinetic and thermodynamic roadblocks when assembling azaspirocycles. While scaffolds like spiro[3.3]heptanes and spiro[4.5]decanes are invaluable as metabolically stable, 3D bioisosteres for piperazines and morpholines, their synthesis is notoriously prone to side reactions.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind common failures and providing self-validating protocols to ensure your syntheses remain on track.

Q1: Why am I seeing massive protodestannylation instead of my desired spirocycle when using SnAP reagents with cyclic ketones?

The Causality: The Stannyl Amine Protocol (SnAP) is a powerful method for one-step spirocycle synthesis, but it relies entirely on the integrity of a ketimine intermediate. When utilizing cyclic ketones that are highly prone to enamine tautomerization (such as 3-piperidinones), the rate of the desired copper-catalyzed radical cyclization plummets. Because the radical intermediate lingers, it undergoes competitive hydrogen-atom abstraction from the solvent or reagents, resulting in protodestannylation rather than ring closure[1].

The Solution: You must manipulate the transition state kinetics. By increasing the proportion of Hexafluoro-2-propanol (HFIP) in your solvent system, you introduce a strong hydrogen-bond donor that stabilizes the polar transition state of the radical cyclization. This drastically accelerates the ring closure, allowing it to outcompete the protodestannylation pathway[1].

SnAP_Mechanism Ketone Cyclic Ketone + SnAP Reagent Ketimine Ketimine Intermediate Ketone->Ketimine Condensation Enamine Enamine Tautomer Ketimine->Enamine Tautomerization Radical C-Radical Formation Ketimine->Radical Cu(II) Oxidation Proto Protodestannylation Product Enamine->Proto Slow cyclization Spirocycle Desired Azaspirocycle Radical->Spirocycle HFIP Accelerated Radical->Proto Competing H-abstraction

Mechanistic divergence in SnAP cyclization showing HFIP acceleration vs. protodestannylation.

Self-Validating Protocol: HFIP-Accelerated SnAP Cyclization
  • Condensation: Combine the cyclic ketone (1.0 equiv) and SnAP reagent (1.0 equiv) in dry

    
    . Add 4 Å molecular sieves. Stir at room temperature for 12 hours.
    
  • Validation Check 1: Analyze via

    
     NMR. The disappearance of the ketone carbonyl carbon (~210 ppm) and the appearance of the imine carbon (~170 ppm) validates complete condensation. Do not proceed if enamine alkene protons are dominant.
    
  • Solvent Exchange: Concentrate the mixture under reduced pressure and redissolve in a 1:1 mixture of

    
     and HFIP (0.1 M).
    
  • Cyclization: Add anhydrous

    
     (1.0 equiv) and 2,6-lutidine (2.0 equiv). Stir at room temperature for 12 hours.
    
  • Validation Check 2: Monitor by LC-MS. The desired spirocycle will appear as the major mass peak, whereas the absence of a highly polar baseline spot confirms the suppression of protodestannylation.

Q2: During photoredox-catalyzed hydroaminoalkylation (HAA) with vinylpyridines, my yield is ruined by polymerization. How can I suppress this?

The Causality: The synthesis of spirocyclic tetrahydronaphthyridines (THNs) via photoredox-catalyzed HAA of unprotected amines with vinylpyridines is highly efficient in theory. However, vinylpyridines are notorious radical acceptors that are highly susceptible to runaway radical polymerization[2]. In a standard batch reactor, the prolonged residence time of the reactive radical species allows intermolecular polymerization to outcompete the desired 1:1 adduct formation.

The Solution: Transition the reaction from batch to a continuous flow reactor. Flow chemistry precisely controls photon flux and limits the residence time (


) of the radical intermediates. By keeping 

under 20 minutes, you funnel the intermediates directly into the subsequent intramolecular

cyclization before oligomerization can initiate[2].
Self-Validating Protocol: Continuous Flow Photoredox Annulation
  • Preparation: Prepare a 0.1 M solution of the primary alkylamine, vinylpyridine (1.5 equiv), and an Iridium-based photocatalyst (1 mol%) in DMF.

  • Flow Parameters: Pump the solution through a transparent PFA tubular reactor irradiated by 450 nm blue LEDs. Set the flow rate to achieve a residence time (

    
    ) of exactly 15 minutes.
    
  • Validation Check: Monitor the reactor effluent via inline UV-Vis or LC-MS. A steady-state mass corresponding to the

    
    -pyridyl amine intermediate without high-molecular-weight polymeric tailing validates your flow parameters.
    
  • Thermal Cyclization: Route the effluent directly into a high-temperature tubular reactor set to 220 °C for 20 minutes to drive the intramolecular Buchwald-Hartwig or

    
     ring closure.
    

Q3: I'm attempting a Pd-catalyzed cross-coupling to close a spirocyclic ring, but I'm getting high levels of beta-hydride elimination. What is the fix?

The Causality: In transition-metal-catalyzed spiroannulations, the basic secondary amine of the precursor can coordinate to and poison the palladium catalyst[3]. Furthermore, if the oxidative addition complex lingers in a trans-geometry, the spatial arrangement allows


-hydride elimination to outcompete the reductive elimination required to close the spirocycle.

The Solution: Steric enforcement. First, ensure the secondary amine is masked with a robust protecting group (e.g., Boc or Cbz) to prevent catalyst poisoning. Second, switch to a sterically demanding bidentate ligand with a wide bite angle, such as DPEPhos, or use bulky N-heterocyclic carbenes (NHCs). These ligands force the palladium intermediate into a cis-geometry, vastly accelerating the reductive elimination step and blocking the


-hydride elimination pathway[3].

Q4: My azaspiro[3.3]heptane building block is degrading into a fused 5-membered ring system during deprotection. What is happening?

The Causality: You are observing a Wagner-Meerwein-type ring expansion rearrangement. The 4-membered cyclobutane or azetidine rings in spiro[3.3]heptanes are highly strained. If your deprotection or substitution conditions (e.g., harsh Lewis acids or


 conditions) generate a carbocation on an adjacent exocyclic carbon, the molecule will undergo a 1,2-alkyl shift. The endocyclic C-C bond migrates to relieve the severe angle and torsional strain, expanding the 4-membered ring into a thermodynamically stable 5-membered cyclopentane or pyrrolidine derivative[4],[5].

The Solution: Strictly avoid strongly acidic conditions that generate adjacent carbocations. Utilize orthogonal protecting group strategies that can be removed under mild or neutral conditions. For example, use a Cbz group (removed via neutral catalytic hydrogenation) rather than relying on harsh acidic cleavage[5].

RingExpansion Spiro Azaspiro[3.3]heptane (Exocyclic LG) Carbocation Exocyclic Carbocation Spiro->Carbocation SN1 / Strong Acid Migration Endocyclic C-C Migration Carbocation->Migration 1,2-Alkyl Shift Desired Direct Substitution Carbocation->Desired Rapid Nucleophile Attack Expanded Fused Cyclopentane Migration->Expanded Strain Relief

Carbocation-mediated ring expansion rearrangement of strained azaspiro[3.3]heptanes.

Quantitative Optimization Summary

To provide a quick reference for your experimental design, the following table summarizes the quantitative impact of the optimized parameters discussed above:

Troubleshooting TargetReaction TypePrimary Side ReactionOptimized ParameterExpected Yield Improvement
SnAP Cyclization Radical AnnulationProtodestannylationAddition of HFIP co-solvent (0.1 M)+40% to 60%
Vinylpyridine HAA PhotoredoxRadical PolymerizationContinuous Flow Reactor (

< 20 min)
+50% to 70%
Buchwald-Hartwig Pd-Catalyzed C-N

-hydride elimination
DPEPhos / Bulky NHC Ligands+30% to 50%
Azaspiro[3.3]heptane Deprotection /

Ring Expansion (1,2-shift)Mild orthogonal PGs (e.g.,

/Pd for Cbz)
Near quantitative recovery

References

  • ETH Zurich Research Collection. "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones". [Link]

  • Research Square. "Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines".[Link]

  • Chemistry Steps. "Ring Expansion Rearrangements". [Link]

  • Wikipedia. "Ring expansion and contraction". [Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane

CRITICAL COMPLIANCE WARNING STOP AND READ: 1,4-Dioxa-8-azaspiro[5.5]undecane is an acetal derivative of 4-Piperidone . As of 2023, the US Drug Enforcement Administration (DEA) and international bodies have designated 4-p...

Author: BenchChem Technical Support Team. Date: March 2026

CRITICAL COMPLIANCE WARNING

STOP AND READ: 1,4-Dioxa-8-azaspiro[5.5]undecane is an acetal derivative of 4-Piperidone . As of 2023, the US Drug Enforcement Administration (DEA) and international bodies have designated 4-piperidone and its acetals as List I Chemicals due to their use as precursors in the illicit manufacture of fentanyl [1].

  • Implication: Large-scale synthesis requires strict inventory tracking, secure storage, and potentially specific licensure depending on your jurisdiction. Ensure your regulatory team has cleared this campaign before proceeding.

Introduction: The System & The Challenge

The synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane is a classic protection strategy used to mask the ketone functionality of 4-piperidone. While the chemistry (acetalization) appears simple on paper, scaling this to kilogram quantities introduces non-linear thermodynamic and engineering challenges.

The Core Reaction:



The Problem: This reaction is an equilibrium process. To drive it to completion (


), you must remove water faster than it is generated. On a large scale, the "rate of water removal" becomes the rate-limiting step, often leading to extended thermal exposure and degradation.
Reaction Mechanism & Control Points (Visualized)

The following diagram outlines the critical control points (CCPs) where the synthesis typically fails during scale-up.

Reaction_Pathway cluster_removal Equilibrium Shift (Engineering) Start 4-Piperidone (Substrate) Inter Hemiacetal Intermediate Start->Inter + Ethylene Glycol Acid Acid Catalyst (pTSA or Amberlyst) Acid->Inter Activates C=O Product 1,4-Dioxa-8-azaspiro [5.5]undecane Inter->Product - H2O (Slow Step) Water Water (Must be Removed) Dean-Stark / Azeotrope Dean-Stark / Azeotrope Water->Dean-Stark / Azeotrope Product->Inter Hydrolysis Risk (If wet acid present)

Figure 1: Reaction mechanism highlighting the reversibility of the acetal formation. Note that the presence of water and acid facilitates the reverse reaction (hydrolysis).

Technical Support: Troubleshooting & FAQs
Category A: Reaction Stalling & Kinetics

Q1: My reaction stalls at ~80% conversion after 12 hours of reflux. Adding more catalyst doesn't help. What is wrong? Dr. Vance: This is rarely a catalyst issue; it is a water removal mass-transfer issue .

  • The Cause: In large reactors, the headspace volume and the path to the condenser are significant. If your boil-up rate (vapor velocity) is too low, the water-toluene azeotrope condenses on the reactor walls and falls back into the mixture before reaching the Dean-Stark trap.

  • The Fix:

    • Insulate the Rise: Wrap the vapor path (riser) with thermal insulation to prevent premature condensation.

    • Carrier Solvent: Ensure you are using Toluene (BP 110°C) or Cyclohexane (BP 81°C). Toluene is preferred for scale because the higher temperature accelerates the kinetics, but ensure your N-protecting group (if present) is stable.

    • Check the Trap: Ensure the Dean-Stark trap is actually separating phases. If the water droplets are emulsified, the water is returning to the pot.

Q2: Can I use Molecular Sieves instead of a Dean-Stark trap? Dr. Vance: Yes, but with caveats.

  • Pros: Sieves (3Å or 4Å) can drive conversion to >99% at lower temperatures (avoiding charring).

  • Cons: On a large scale, mechanical stirring grinds sieves into a fine dust that is a nightmare to filter.

  • Protocol Recommendation: If using sieves, use a Soxhlet extractor setup or a recirculating flow loop where the solvent passes through a static bed of sieves, rather than dumping loose beads into the reactor [2].

Category B: Impurity Profile & Color

Q3: The product is turning dark brown/black. How do I prevent this? Dr. Vance: Color formation indicates oxidation or polymerization of the piperidone, usually caused by "hot spots" or prolonged heating.

  • The Cause: p-Toluenesulfonic acid (pTSA) is a homogeneous catalyst. If it precipitates or concentrates on reactor walls, it causes local charring.

  • The Fix: Switch to Amberlyst-15 (H+ form) [3].

    • Why: It is a solid resin. It cannot cause "hot spots" if stirred correctly.

    • Benefit: It is removed by simple filtration, leaving a neutral solution. This eliminates the need for an aqueous base wash, which is a major source of yield loss (see Category C).

Data Comparison: Catalyst Performance

Parameterp-Toluenesulfonic Acid (pTSA)Amberlyst-15 (Resin)
Phase Homogeneous (Soluble)Heterogeneous (Solid beads)
Reaction Rate FastModerate (Mass transfer limited)
Workup Requires aqueous base washSimple Filtration
Impurity Profile High risk of charringLow risk (Cleaner)
Recyclability NoYes
Category C: Isolation & Hydrolysis

Q4: I had 95% conversion by HPLC, but after workup, I dropped to 85% and see starting material. Why? Dr. Vance: You likely hydrolyzed your product during the quench.

  • The Mechanism: Acetals are stable to base but extremely labile to aqueous acid . If you use pTSA and wash with water before fully neutralizing the acid, the residual acid + water will reverse the reaction (hydrolysis) within minutes.

  • The Protocol:

    • Cool the reaction mixture to <10°C.

    • Quench with Triethylamine (0.1 eq excess relative to catalyst) before adding any water.

    • Wash with buffered solution (Sat. NaHCO3), never pure water or brine initially.

Validated Experimental Protocol (Scale-Up Optimized)

Objective: Synthesis of 1 kg of 1,4-Dioxa-8-azaspiro[5.5]undecane (N-Benzyl derivative).

  • Setup: 10L Reactor with overhead stirring, insulated Dean-Stark trap, and reflux condenser.

  • Charging:

    • Charge N-Benzyl-4-piperidone (1.0 kg, 5.28 mol).

    • Charge Ethylene Glycol (490 g, 7.9 mol, 1.5 eq). Note: Excess glycol helps drive equilibrium.

    • Charge Toluene (5 L).

    • Charge Amberlyst-15 (50 g, pre-washed with toluene).

  • Reaction:

    • Heat to vigorous reflux (approx 115°C internal).

    • Monitor water collection.[1] Theoretical water = ~95 mL.

    • Checkpoint: Reaction is complete when water collection ceases (approx 6-8 hours).

  • Workup (The "Dry" Method):

    • Cool to 25°C.

    • Filter off the Amberlyst-15 resin. (Save resin for regeneration).

    • The filtrate is now neutral.

    • Concentrate the Toluene under reduced pressure.

    • Crystallization: If high purity is needed, recrystallize from Hexane/Ether.

Troubleshooting Logic Tree

Use this flow to diagnose yield issues immediately.

Troubleshooting_Tree Start Problem Detected Issue1 Low Conversion (<90%) Start->Issue1 Issue2 Low Isolated Yield (Conversion was high) Start->Issue2 Check1 Check Water Trap Issue1->Check1 Check2 Check Workup pH Issue2->Check2 Action1 Insulate Riser Increase Boil-up Check1->Action1 Trap not filling Action2 Check Glycol Equiv (Increase to 2.0eq) Check1->Action2 Trap full but stalled Action3 Hydrolysis Occurred Neutralize BEFORE water add Check2->Action3 Acidic Workup Action4 Product lost in Aqueous (Check pH of waste stream) Check2->Action4 Emulsion/Solubility

Figure 2: Decision matrix for diagnosing yield loss during acetalization.

References
  • Drug Enforcement Administration (DEA). (2023). Designation of 4-Piperidone as a List I Chemical. Federal Register. Available at: [Link]

  • Dursun, A. Y., & Sengul, F. (2006). Acetalization under Dean−Stark conditions using CPME as a green alternative. ResearchGate. Available at: [Link]

Sources

Troubleshooting

reaction condition optimization for N-functionalization of 1,4-Dioxa-8-azaspiro[5.5]undecane

An in-depth guide to optimizing reaction conditions for the N-functionalization of 1,4-Dioxa-8-azaspiro[5.5]undecane. Introduction: The unique reactivity of 1,4-Dioxa-8-azaspiro[5.5]undecane 1,4-Dioxa-8-azaspiro[5.5]unde...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing reaction conditions for the N-functionalization of 1,4-Dioxa-8-azaspiro[5.5]undecane.

Introduction: The unique reactivity of 1,4-Dioxa-8-azaspiro[5.5]undecane

1,4-Dioxa-8-azaspiro[5.5]undecane is a valuable building block in medicinal chemistry and drug development, prized for the rigid, three-dimensional architecture imparted by its spirocyclic core.[1] The secondary amine in the 8-position is a key handle for introducing a wide variety of functional groups to explore structure-activity relationships (SAR). However, like many secondary amines, its functionalization is not always straightforward. This guide provides detailed troubleshooting advice and optimized protocols for the most common N-functionalization reactions.

The core challenge in modifying this scaffold lies in controlling the reactivity of the nitrogen atom. As a secondary amine, it is nucleophilic, but the products of certain reactions, particularly N-alkylation, can be even more nucleophilic, leading to undesired side reactions.[2][3] This guide is structured to address these challenges head-on, providing solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What form of 1,4-Dioxa-8-azaspiro[5.5]undecane should I use? A1: The starting material is often supplied as a hydrochloride salt (HCl salt) for improved stability and handling.[4][5] For most N-functionalization reactions, the free base is required. You can generate the free base in situ by adding at least one equivalent of a suitable base (e.g., triethylamine, DIPEA, K₂CO₃) or by performing a separate workup step where the HCl salt is dissolved in an aqueous base and extracted into an organic solvent.

Q2: How do I monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is the most common method. The starting amine is relatively polar. The N-functionalized product will typically have a higher Rf value (be less polar), especially after alkylation or arylation. Staining with potassium permanganate (KMnO₄) is effective for visualizing the amine and its derivatives. For more quantitative analysis, LC-MS is highly recommended.

Q3: My starting material seems to be insoluble in my reaction solvent. What should I do? A3: If you are using the HCl salt, insolubility in common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene is expected. Adding a base will neutralize the salt and should improve solubility. If the free base is still poorly soluble, consider more polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN). For some reactions, like reductive amination, protic solvents like methanol or ethanol may be used.[6]

Q4: What is the purpose of the ketal group in the spirocycle? A4: The 1,4-dioxa moiety is a ketal, which serves as a protecting group for a ketone. It is generally stable to basic, nucleophilic, and reductive conditions, making it compatible with most N-functionalization reactions. However, it is sensitive to strong acids, which will hydrolyze it to reveal the parent ketone. This should be a consideration during reaction workup and purification.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is organized by reaction type, focusing on the most prevalent challenges and their solutions.

N-Alkylation Reactions

Direct N-alkylation with alkyl halides is often the first method attempted, but it is fraught with challenges.

Problem 1: Low yield of the desired mono-alkylated product and formation of multiple byproducts.

  • Cause: This is the classic sign of over-alkylation.[2][7] The mono-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, causing it to react further with the alkylating agent to form a quaternary ammonium salt.[3] This is a "runaway train" effect.[2][3]

  • Solution A: Optimize Stoichiometry and Conditions. Using a large excess of the amine relative to the alkyl halide can statistically favor mono-alkylation. However, this is often inefficient and wasteful.[7] Running the reaction at high dilution can also disfavor the bimolecular over-alkylation reaction.

  • Solution B (Recommended): Switch to Reductive Amination. This is the most reliable method for controlled mono-alkylation of secondary amines.[2] The reaction proceeds in two steps within a single pot: first, the amine reacts with an aldehyde or ketone to form an intermediate enamine or iminium ion. Second, a mild reducing agent, such as sodium triacetoxyborohydride (STAB), reduces this intermediate to the N-alkylated product.[2] Since the product is a neutral amine, it does not react further under these conditions, completely avoiding over-alkylation.

N_Alkylation_Troubleshooting Start N-Alkylation Attempt Problem Low Yield / Multiple Spots on TLC Start->Problem Cause Probable Cause: Over-alkylation Problem->Cause Diagnosis Solution1 Optimize Direct Alkylation: - Use excess amine - High dilution Cause->Solution1 Quick Fix Solution2 Recommended Strategy: Switch to Reductive Amination Cause->Solution2 Robust Solution Success Clean Mono-alkylation Solution2->Success

Caption: Decision tree for troubleshooting N-alkylation.

Problem 2: The alkyl halide is decomposing or self-reacting.

  • Cause: Some alkylating agents, particularly those with other functional groups, can be unstable to the basic conditions required for N-alkylation. For example, an alkyl halide with a ketone might undergo an intramolecular cyclization.[8]

  • Solution: Use milder conditions. A weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) can be beneficial.[8] Lowering the reaction temperature can also suppress side reactions. Again, reductive amination is an excellent alternative as it often proceeds under neutral or mildly acidic conditions.[2]

N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl halides or triflates.[9][10] Its success is highly dependent on the careful selection of several components.

Problem 1: No reaction or very low conversion.

  • Cause A: Inactive Catalyst. The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. The phosphine ligand, amine, or solvent can facilitate this, but failure to form the active catalyst will stall the reaction.[10]

  • Solution A: Ensure your reagents and solvent are anhydrous and deoxygenated, as oxygen can deactivate the Pd(0) catalyst. Consider a brief pre-heating step of the palladium source and ligand before adding the other reactants to facilitate catalyst activation.[11]

  • Cause B: Inappropriate Ligand. The choice of phosphine ligand is critical and depends on the aryl halide.[10][12] Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the final reductive elimination steps.[9]

  • Solution B: For aryl chlorides, more electron-rich and sterically hindered ligands like XPhos or BrettPhos are often necessary.[11][12] For aryl bromides, ligands like BINAP or DPPF may be sufficient.[9] It is often necessary to screen a small panel of ligands to find the optimal one for your specific substrate.

  • Cause C: Incorrect Base. The base plays a crucial role; it must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but not so strong that it causes side reactions.[11]

  • Solution C: Sodium tert-butoxide (NaOt-Bu) is a common and effective strong base. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although they may require higher temperatures or longer reaction times.

Problem 2: Formation of a dehalogenated arene byproduct.

  • Cause: This arises from a competing side reaction where the palladium-amido intermediate undergoes β-hydride elimination instead of reductive elimination.[9] This is more common with amines that have α-hydrogens.

  • Solution: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Using bulkier ligands often favors the desired reductive elimination pathway. Additionally, ensuring the base is not excessively strong can sometimes mitigate this side reaction.

Optimized Protocols and Data

Table 1: Recommended Starting Conditions for N-Functionalization
Reaction TypeReagent (1.1 eq)Catalyst (mol%)Ligand (mol%)Base (1.5-2.0 eq)SolventTemp (°C)
Reductive Amination Aldehyde/Ketone--- (or cat. AcOH)DCE / THFRT
Buchwald (Ar-Br) Aryl BromidePd(OAc)₂ (2-5%)BINAP (3-7.5%)NaOt-BuToluene80-110
Buchwald (Ar-Cl) Aryl ChloridePd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄1,4-Dioxane100-120
N-Acylation Acyl Chloride--Et₃N / PyridineDCM / THF0 - RT

Note: These are starting points. Optimization of temperature, concentration, and stoichiometry is often necessary.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol describes the controlled mono-alkylation of 1,4-Dioxa-8-azaspiro[5.5]undecane with an aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-Dioxa-8-azaspiro[5.5]undecane (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 20-60 minutes. Catalytic acetic acid (AcOH) can be added to facilitate this step if the reaction is slow.[2]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve Amine (1.0 eq) & Aldehyde (1.1 eq) in anhydrous DCM Imine Stir at RT (30 min) (Imine/Enamine Formation) Prep->Imine Reduce Add STAB (1.5 eq) Stir at RT (2-16h) Imine->Reduce Monitor Monitor by TLC/LC-MS Reduce->Monitor Monitor->Reduce Incomplete Quench Quench with sat. NaHCO₃ Monitor->Quench Complete Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Pure N-Alkylated Product Purify->Product

Sources

Optimization

Technical Support Center: Stability &amp; Isolation of 1,4-Dioxa-8-azaspiro[5.5]undecane

The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical behavior of the 1,4-Dioxa-8-azaspiro[5.5]undecane system, distinguishing it from its 5-membered a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical behavior of the 1,4-Dioxa-8-azaspiro[5.5]undecane system, distinguishing it from its 5-membered analog (spiro[4.5]decane) while addressing the universal fragility of ketals in the presence of amines.

Executive Summary

1,4-Dioxa-8-azaspiro[5.5]undecane (often referred to as 4-piperidone 1,3-propanediol ketal ) presents a classic "Janus" problem in organic workup: it contains a basic secondary amine that requires high pH for extraction, and an acid-labile ketal (1,3-dioxane) that hydrolyzes under the very conditions often used to manipulate amines.

Unlike the more common [4.5] spiro system (ethylene glycol ketal), the [5.5] system involves a 6-membered 1,3-dioxane ring. While thermodynamically stable in a chair conformation, it remains kinetically vulnerable to acid-catalyzed hydrolysis, reverting to 4-piperidone and 1,3-propanediol .

This guide details the "Cold & Basic" protocols required to prevent the decomposition of this scaffold during isolation.

Module 1: The Decomposition Mechanism

Why is my compound disappearing?

The primary failure mode is Acid-Catalyzed Hydrolysis . This is not a simple degradation; it is an equilibrium process driven by water and acid. Even the weak acidity of untreated silica gel (


) is sufficient to catalyze this reaction, especially if the basic amine moiety causes the molecule to "streak" or hang up on the column, increasing residence time.
The Hydrolysis Pathway

The following diagram illustrates the decomposition cascade you must prevent. Note the Oxocarbenium intermediate, which is the point of no return in aqueous media.

HydrolysisMechanism Ketal 1,4-Dioxa-8-azaspiro[5.5]undecane (Intact Ketal) Protonation Protonation (Acid H+) Ketal->Protonation + H+ Oxocarbenium Oxocarbenium Ion (Unstable Intermediate) Protonation->Oxocarbenium - ROH (Ring Open) Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Products 4-Piperidone + 1,3-Propanediol (Decomposed) Hemiacetal->Products Collapse

Figure 1: Acid-catalyzed hydrolysis pathway of the 1,3-dioxane moiety. The reaction is reversible but driven to the right by excess water.

Module 2: Workup & Extraction Protocols

How do I get it out of the reaction mixture?

The "Standard Amine Workup" (Acid wash


 Base wash 

Extract) is fatal for this compound. You must maintain a pH strictly

10
throughout the aqueous phase contact.
The "Cold & Basic" Protocol
ParameterCritical LimitScientific Rationale
Quench pH pH > 10 Prevents protonation of the ketal oxygens.
Temperature < 5°C Hydrolysis rates drop significantly at low temperatures.
Solvent DCM or CHCl

Chlorinated solvents solubilize the free amine better than Et

O, reducing aqueous contact time.
Drying Agent Na

SO

MgSO

is slightly acidic (Lewis acid character) and can promote hydrolysis; Sodium Sulfate is neutral/inert.
Step-by-Step Isolation
  • Cooling: Cool the reaction mixture to 0°C.

  • Quenching:

    • Do NOT use HCl or NH

      
      Cl (saturated NH
      
      
      
      Cl is pH ~5).
    • Use Saturated NaHCO

      
        or NaOH (1M) .
      
  • Extraction: Extract immediately with Dichloromethane (DCM).

    • Check Aqueous pH: Ensure the aqueous layer is pH 10-12. If not, add more NaOH. The amine must be deprotonated to partition into the organic layer.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate) + K
    
    
    CO
    
    
    (Potassium Carbonate).
    • Pro-Tip: Adding a spatula tip of K

      
      CO
      
      
      
      to the drying agent ensures the "micro-environment" of the solvent remains basic.

Module 3: Purification Troubleshooting

My product decomposes on the column.

This is the most common failure point. Silica gel is acidic. The basic amine interacts with silanols (


), causing peak tailing. This delays elution, giving the acidic silica time to hydrolyze the ketal.
Solution A: The "Basified" Silica Column (Recommended)

You must neutralize the silica gel before the compound touches it.

  • Eluent Preparation: Prepare your mobile phase (e.g., DCM/MeOH) and add 1% Triethylamine (TEA) or 1% NH

    
    OH .
    
  • Slurry Packing: Slurry the silica in this basic eluent. Let it sit for 10-15 minutes to allow the base to neutralize active acidic sites.

  • Running: Load your sample. The TEA competes for the silanol sites, allowing your amine to elute as a sharp band and preventing acid hydrolysis.

Solution B: Alumina (The Safer Alternative)

If the compound is extremely sensitive, switch the stationary phase entirely.

  • Stationary Phase: Basic Alumina (Activity Grade III or IV).

  • Why: Alumina is naturally basic/neutral. It does not possess the acidic protons that catalyze ketal cleavage.

Purification Decision Tree

PurificationLogic Start Crude Mixture Containing Spiro[5.5] ImpurityCheck Are impurities very polar? Start->ImpurityCheck Distillation Distillation (High Vac, <90°C) ImpurityCheck->Distillation No (Volatile oil) Column Chromatography Required ImpurityCheck->Column Yes SilicaChoice Stationary Phase? Column->SilicaChoice StdSilica Standard Silica (RISK: DECOMPOSITION) SilicaChoice->StdSilica Avoid TEASilica Silica + 1% Et3N (Safe) SilicaChoice->TEASilica Standard Alumina Basic Alumina (Safest) SilicaChoice->Alumina Sensitive

Figure 2: Decision matrix for purification.[1] Distillation is preferred if the compound is heat-stable (bp 82–88 °C @ 0.6 mmHg).

Module 4: Storage & Stability

Can I store it on the shelf?

The free base of 1,4-Dioxa-8-azaspiro[5.5]undecane is a secondary amine. It reacts with atmospheric CO


 to form carbamates/carbonates, and moisture will slowly hydrolyze the ketal.
  • Free Base Storage:

    • Store under Argon/Nitrogen .[1]

    • Temperature: -20°C .

    • Shelf Life: >3 months if strictly anhydrous [1].

  • Salt Formation (Long Term Storage):

    • The Hydrochloride salt (CAS 2126159-62-2) is a stable solid.

    • Protocol: Dissolve free base in anhydrous Et

      
      O. Add HCl in Dioxane  (anhydrous) dropwise. Filter the precipitate under inert gas.
      
    • Warning: Do not use aqueous HCl. The salt formation must be done under strictly anhydrous conditions to prevent hydrolysis during the acidification step.

FAQ: Common Issues

Q: I see a new spot on TLC just sitting in the NMR tube. What happened? A: If you used CDCl


, it is likely acidic. Chloroform naturally decomposes to form traces of HCl over time.
  • Fix: Filter your CDCl

    
     through a small plug of basic alumina before dissolving your sample, or use CD
    
    
    
    Cl
    
    
    treated with solid K
    
    
    CO
    
    
    .

Q: Can I use the [4.5] (ethylene glycol) analog instead? A: Yes, the [4.5] analog (1,4-dioxa-8-azaspiro[4.5]decane) is commercially cheaper. However, if your specific application requires the [5.5] geometry (e.g., for specific spatial constraints in a PROTAC linker or drug scaffold), you must adhere to the [5.5] protocols. The [5.5] dioxane ring is generally slightly more robust conformationally but kinetically similar regarding acid sensitivity [2].

Q: My yield is 100% but the NMR is messy. A: You likely have trapped solvent or silanols. Secondary amines are notorious for hydrogen bonding to solvents.

  • Fix: Azeotrope with dry toluene 3x to remove trapped DCM/MeOH.

References

  • Organic Syntheses. "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one". Org.[1][2] Synth.2016 , 93, 210-227.[1][2] (Note: This reference details the synthesis and handling of the exact [5.5] spiro system, confirming stability under inert atmosphere and decomposition risks).

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (See section on "Protection for the Carbonyl Group: Cyclic Acetals and Ketals").
  • BenchChem Technical Support. "Purification of Secondary Alkyl Amines". BenchChem Protocols. (General protocols for amine purification on silica).

  • Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina". Application Note AN104. (Details on using amine-functionalized silica to avoid TEA doping).

Sources

Troubleshooting

analytical methods for assessing the purity of 1,4-Dioxa-8-azaspiro[5.5]undecane

Technical Support Center: 1,4-Dioxa-8-azaspiro[5.5]undecane Analysis Status: Online Operator: Senior Application Scientist Topic: Analytical Methodologies & Troubleshooting Executive Summary: The Molecule at a Glance Bef...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,4-Dioxa-8-azaspiro[5.5]undecane Analysis

Status: Online Operator: Senior Application Scientist Topic: Analytical Methodologies & Troubleshooting

Executive Summary: The Molecule at a Glance

Before diving into specific tickets, we must understand the chemical behavior of 1,4-Dioxa-8-azaspiro[5.5]undecane . This molecule is a spiro-fused heterocycle combining a piperidine ring (amine) and a 1,3-dioxane ring (ketal).

  • Chemical Nature: Secondary amine (Basic, pKa ~10-11).

  • Functionality: Ketal protecting group (Acid-labile).[1]

  • Chromophore: Negligible (UV inactive >210 nm).

  • Critical Risk: Hydrolysis of the spiro-ketal junction in acidic media; adsorption of the amine to silanols in GC.

Ticket #001: "I see no peaks on my HPLC-UV trace."

User Report:

"I injected a 1 mg/mL solution of the compound on a C18 column with a Water/Acetonitrile gradient (0.1% TFA). I’m monitoring at 254 nm and 210 nm. The baseline is flat. Is my compound gone?"

Diagnosis: The user is facing two issues: UV Inactivity and potentially Acidic Degradation .

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems. It is virtually invisible to UV detectors, even at low wavelengths (200-210 nm), where solvent cutoff noise dominates.
    
  • Mobile Phase Incompatibility: 0.1% Trifluoroacetic acid (TFA) creates a pH ~2. This is sufficient to hydrolyze the ketal functionality over time, degrading the analyte into 4-piperidone and 1,3-propanediol.

Resolution Protocol: Charged Aerosol Detection (CAD) To detect this molecule without derivatization, you must use a "universal" detector. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are the gold standards here.[2]

Recommended Method (HPLC-CAD):

ParameterSettingRationale
Detector CAD (Corona Veo or similar)Detects all non-volatiles; linear response independent of chromophores.
Column XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)High pH stability (crucial for amine analysis).
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Basic pH keeps the amine neutral (improving peak shape) and protects the ketal.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5% B to 95% B over 15 minStandard scouting gradient.
Flow Rate 1.0 mL/minStandard flow.
Temp 35°CImproves mass transfer.

Alternative (If UV is mandatory): You must derivatize the secondary amine. React with Benzoyl Chloride or Fmoc-Cl under Schotten-Baumann conditions to attach a UV-active chromophore.

Ticket #002: "My GC peaks are tailing badly."

User Report:

"I'm running GC-FID for residual solvents and purity. The main peak looks like a shark fin—sharp front, terrible tail. Integration is impossible."

Diagnosis: This is classic Secondary Amine Adsorption . The basic nitrogen in the piperidine ring is interacting with active silanol groups (Si-OH) in the glass liner and the column stationary phase.

Resolution Protocol: System Deactivation You cannot treat this like a neutral hydrocarbon. You must passivate the flow path.

Step-by-Step Troubleshooting:

  • Inlet Liner: Switch to a Base-Deactivated (Siltek/Ultra-Inert) Liner with wool. Standard split liners will adsorb the amine.

  • Column Selection: Use a column specifically designed for volatile amines.

    • Recommendation:Rtx-Volatile Amine or CP-Volamine . These columns have basic functional groups incorporated into the stationary phase to repel the amine analyte and prevent tailing.

  • Derivatization (The "Nuclear" Option): If tailing persists, block the amine hydrogen.

    • Reagent: Trifluoroacetic anhydride (TFAA).

    • Reaction: Mix sample with TFAA at 60°C for 30 mins. This forms the trifluoroacetamide, which is neutral, volatile, and elutes with perfect symmetry.

G Start GC Peak Tailing? CheckLiner Is Liner Base-Deactivated? Start->CheckLiner ReplaceLiner Install Siltek/Ultra-Inert Liner CheckLiner->ReplaceLiner No CheckColumn Is Column Amine-Specific? CheckLiner->CheckColumn Yes ReplaceLiner->CheckColumn SwitchColumn Switch to Rtx-Volatile Amine CheckColumn->SwitchColumn No Derivatize Derivatize with TFAA CheckColumn->Derivatize Yes (Still Tailing) Success Symmetrical Peak SwitchColumn->Success Derivatize->Success

Figure 1: Decision logic for troubleshooting amine tailing in Gas Chromatography.

Ticket #003: "The purity calculation is wrong (Salt vs. Free Base)."

User Report:

"We bought the HCl salt. HPLC shows 99% purity, but when we weigh it for reactions, the stoichiometry is off. Is the salt wet?"

Diagnosis: Chromatography (HPLC/GC) separates the organic moiety. It does not "see" the counter-ion (HCl) or inorganic salts/moisture unless specific detectors are used. HPLC area% is relative purity , not absolute weight % (assay) .

Resolution Protocol: Quantitative NMR (qNMR) qNMR is the only method that determines absolute purity, salt stoichiometry, and residual solvent content simultaneously.

The Protocol:

  • Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone .

    • Why? They are non-volatile, stable, and have simple singlet peaks that do not overlap with the spiro-piperidine protons.

  • Solvent: D2O (Deuterium Oxide).

    • Note: The HCl salt is highly water-soluble.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molar mass
      
    • 
      : Mass weighed
      
    • 
      : Purity (decimal)[3]
      

Ticket #004: "My sample degrades in the autosampler."

User Report:

"I prepared samples in 0.1% Formic Acid in water. The first injection was clean. The injection 12 hours later showed two new peaks."

Diagnosis: Ketal Hydrolysis. The 1,4-dioxa-8-azaspiro[5.5]undecane structure contains a cyclic ketal.[4] In aqueous acid, this equilibrium shifts toward the ketone.

Reaction Pathway:

  • Protonation of the ketal oxygen.

  • Ring opening.

  • Release of 1,3-propanediol.

  • Formation of 4-piperidone (or its salt).

Resolution:

  • Buffer: Use 10mM Ammonium Bicarbonate (pH 10) or Ammonium Acetate (pH 7) .

  • Solvent: If acid is required for MS sensitivity, inject immediately or keep the autosampler at 4°C. Do not store samples in acidic media >1 hour.

G cluster_0 Degradation Pathway Spiro Spiro Ketal (Analyte) Inter Hemiketal Intermediate Spiro->Inter + H3O+ Acid Acidic Media (H+ / H2O) Prod1 4-Piperidone Derivative Inter->Prod1 Prod2 1,3-Propanediol Inter->Prod2

Figure 2: Hydrolysis pathway of the spiro-ketal in acidic HPLC mobile phases.

References

  • Restek Corporation. (2024). Strategies for the Analysis of Amines by Gas Chromatography. Restek Technical Guides. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). Wiley-Interscience. (Referencing stability of cyclic ketals/acetals).

Sources

Optimization

Technical Support Center: Optimizing 1,4-Dioxa-8-azaspiro[5.5]undecane Functionalization

Ticket ID: #TS-SPIRO-55-001 Subject: Overcoming Low Reactivity & Stability Issues in 1,4-Dioxa-8-azaspiro[5.5]undecane Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TS-SPIRO-55-001 Subject: Overcoming Low Reactivity & Stability Issues in 1,4-Dioxa-8-azaspiro[5.5]undecane Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Users frequently report "low reactivity" when utilizing 1,4-Dioxa-8-azaspiro[5.5]undecane (CAS: 2126159-62-2) as a building block. Unlike its smaller cousin, the [4.5]decane (ethylene ketal), the [5.5]undecane features a 1,3-dioxane ring spiro-fused to the piperidine.

Root Cause Analysis:

  • Conformational Locking: The spiro-fusion of two 6-membered rings (piperidine and 1,3-dioxane) creates a rigid chair-chair conformation. This increases the steric cone angle around the secondary amine (

    
    ), significantly hindering nucleophilic attack compared to standard piperidines.
    
  • Electronic Deactivation: While less dominant, the inductive effect of the acetal oxygens can slightly reduce the basicity of the amine.

  • Acid Lability: The 1,3-dioxane moiety, while more stable than dioxolanes, remains susceptible to hydrolysis under the acidic conditions often used to "force" reactions.

This guide provides validated protocols to overcome these specific barriers.

Module 1: Troubleshooting N-Alkylation (S 2)

User Complaint: "Standard alkylation with alkyl halides in acetonitrile/K


CO

yields <20% product after 24 hours."
The Mechanism of Failure

In the [5.5] system, the axial hydrogens of the dioxane ring can project into the trajectory required for the S


2 backside attack. Standard conditions (MeCN, mild heat) fail to provide enough energy to overcome this steric penalty.
Validated Protocol: The "Cesium-Finkelstein" Boost

To force the reaction, we must maximize the nucleophilicity of the amine and the electrophilicity of the alkyl halide.

Recommended Conditions:

Parameter Standard (Fail) Optimized (Pass) Rationale
Solvent Acetonitrile (MeCN) DMF or NMP High dielectric constant dissociates ion pairs, exposing the "naked" amine anion.

| Base | K


CO

| Cs

CO

| The "Cesium Effect": Larger cation radius leads to looser ion pairing and higher solubility in organic media [1]. | | Additive | None | TBAI (10 mol%) or KI | In situ Finkelstein reaction converts alkyl chlorides/bromides to highly reactive iodides. | | Temp | 60°C | 80–90°C | Higher thermal energy required to overcome the spiro-steric barrier. |

Step-by-Step Workflow:

  • Dissolve 1,4-Dioxa-8-azaspiro[5.5]undecane (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Cs

    
    CO
    
    
    
    (2.0 equiv) and TBAI (0.1 equiv).
  • Stir for 15 min at RT to allow base equilibration.

  • Add Alkyl Halide (1.1 equiv).

  • Heat to 85°C. Monitor via LCMS.

    • Note: If using a chloride, add KI (0.5 equiv) to facilitate I/Cl exchange.

Module 2: Cross-Coupling (Buchwald-Hartwig)

User Complaint: "Pd-catalyzed coupling with aryl bromides fails. Catalyst dies or starting material remains."

The Mechanism of Failure

Standard ligands (e.g., BINAP, Xantphos) are often too bulky to accommodate the spiro-piperidine and the aryl group around the Palladium center, or they fail to promote the reductive elimination step due to the amine's steric bulk.

Validated Protocol: Sterically Demanding Amination

We utilize Dialkylbiaryl Phosphine Ligands developed specifically for difficult secondary amines.

Ligand Selection Logic:

  • RuPhos: The "Gold Standard" for secondary amines. It creates a specific pocket that accommodates the amine while preventing

    
    -hydride elimination [2].
    
  • BrettPhos: Use if the coupling partner is a primary amine or if RuPhos fails due to extreme steric crowding on the aryl halide side [3].

Optimized Protocol (Pd-G4 Precatalyst System):

  • Vessel: Charge a vial with a stir bar.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • 1,4-Dioxa-8-azaspiro[5.5]undecane (1.2 equiv)

    • RuPhos Pd G4 (1–3 mol%) (Precatalyst ensures active Pd(0) formation).

    • NaO^tBu (1.5 equiv) (Strong base required for activation).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M).

  • Condition: Seal, purge with Argon, and heat to 100°C for 2–12 hours.

Visual Guide: Ligand Selection Strategy

LigandSelection Start Start: Pd-Coupling Fails CheckAmine Is the Amine Sterically Hindered? (e.g., Spiro[5.5]) Start->CheckAmine CheckHalide Is the Aryl Halide Sterically Hindered? CheckAmine->CheckHalide Yes RuPhos Primary Choice: RuPhos Pd G4 (Excellent for 2° Amines) CheckHalide->RuPhos No (Standard Ar-Br) BrettPhos Alternative: BrettPhos Pd G4 (For extremely bulky Aryl Halides) CheckHalide->BrettPhos Yes (Ortho-substituents) BaseCheck Check Base Compatibility: Use LHMDS if functional groups are base-sensitive (e.g., esters) RuPhos->BaseCheck BrettPhos->BaseCheck

Figure 1: Decision matrix for selecting the correct Buchwald-Hartwig ligand system for spiro-piperidines.

Module 3: Stability & Deprotection (The Ketal)

User Complaint: "The spiro ring hydrolyzed during my reaction workup."

The Stability Profile

The 1,4-dioxa-8-azaspiro[5.5]undecane contains a 1,3-dioxane protecting group.[1][2]

  • Vs. Dioxolane ([4.5] system): 1,3-dioxanes are kinetically more stable to hydrolysis than 1,3-dioxolanes due to the thermodynamic stability of the 6-membered ring [4].

  • Vulnerability: They are still acid-labile. Exposure to pH < 4, especially in aqueous/organic mixtures (e.g., THF/HCl), will cleave the ketal to the ketone (4-piperidone derivative).

Troubleshooting Table: Safe Workup Conditions
OperationRisk LevelRecommendation
Quenching HighDo NOT use 1M HCl. Quench with sat. NH

Cl or water.
Extraction LowDCM or EtOAc are safe.
Purification MediumSilica gel is slightly acidic. Add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity.
Deprotection N/ATo intentionally remove the group: Treat with 6N HCl/THF (1:1) at 60°C for 4h.

Troubleshooting Triage Diagram

Use this flow to diagnose your specific issue with 1,4-Dioxa-8-azaspiro[5.5]undecane.

Troubleshooting Problem Problem Encountered Type Reaction Type? Problem->Type SN2 N-Alkylation (SN2) Type->SN2 Coupling Pd-Coupling Type->Coupling Stability Product Degradation Type->Stability Solvent Check Solvent: Are you using MeCN? SN2->Solvent CatCheck Check Catalyst: Using Pd(PPh3)4 or Pd(dppf)? Coupling->CatCheck AcidCheck Check pH: Did you use HCl workup? Stability->AcidCheck SwitchDMF Action: Switch to DMF + Cs2CO3 Add TBAI Solvent->SwitchDMF Yes SwitchG4 Action: Switch to RuPhos Pd G4 (Precatalyst) CatCheck->SwitchG4 Yes BaseWash Action: Buffer with TEA Use Neutral Alumina AcidCheck->BaseWash Yes

Figure 2: Diagnostic workflow for identifying root causes of synthetic failure.

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate as a powerful base for the N-alkylation of indoles and amines. Journal of Practical Chemistry, 341(2), 186-190. Link

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Maitre, S., et al. (2011). BrettPhos-Palladium Catalyzed Buchwald-Hartwig Amination: A Robust and General Protocol. Organic Process Research & Development, 15(4). Link

  • Greene, T. W.[3][4] & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Chapter: Protection for the Carbonyl Group).[1][2] Link

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of azaspiro[5.5]undecane and piperazine scaffolds

An in-depth comparative analysis of the piperazine and azaspiro[5.5]undecane scaffolds reveals a critical paradigm shift in modern medicinal chemistry: the transition from traditional, conformationally predictable flat r...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the piperazine and azaspiro[5.5]undecane scaffolds reveals a critical paradigm shift in modern medicinal chemistry: the transition from traditional, conformationally predictable flat rings to complex, three-dimensional spirocycles.

As drug discovery programs increasingly target challenging protein-protein interactions and seek to mitigate off-target liabilities, the strategic replacement of piperazine with bulky spirocyclic bioisosteres like azaspiro[5.5]undecane offers profound advantages in pharmacokinetic (PK) and safety profiles[1].

The "Escape from Flatland" Paradigm: Structural Causality

Piperazine is the fourth most frequently used ring system in FDA-approved small-molecule drugs[1]. While it provides excellent water solubility and a predictable basic center for target engagement, its relatively linear exit vectors and exposed


-protons often lead to high metabolic clearance and promiscuous binding to off-targets—most notably the hERG potassium channel[2].

Azaspiro[5.5]undecane addresses these liabilities through its unique 3D architecture. By fusing two six-membered rings at a single quaternary carbon, the scaffold forces orthogonal projection of its substituents.

  • Steric Shielding & Metabolism: The spiro-fusion creates significant steric bulk that shields the adjacent carbons from cytochrome P450 (CYP) mediated

    
    -oxidation, a primary metabolic vulnerability of piperazines[3].
    
  • hERG Mitigation: The hERG channel's central pore accommodates flat, lipophilic basic amines via

    
    -cation interactions with Tyr652 and Phe656. The pronounced globularity and orthogonal geometry of the [5.5] spirocycle create a steric clash within this cylindrical pore, drastically reducing hERG binding affinity[2][4].
    

G P Piperazine Scaffold (Linear Vectors, Lower Globularity) MetP High Microsomal Clearance (Exposed alpha-protons) P->MetP hERGP hERG Liability (Fits cylindrical pore) P->hERGP S Azaspiro[5.5]undecane Scaffold (Orthogonal Vectors, High Globularity) MetS Improved Metabolic Stability (Steric Shielding) S->MetS hERGS Reduced hERG Toxicity (Steric clash in pore) S->hERGS

Structural causality of piperazine vs. azaspiro[5.5]undecane on pharmacokinetics.

Quantitative Performance Comparison

The following table synthesizes representative experimental data comparing a standard substituted piperazine pharmacophore against its azaspiro[5.5]undecane bioisostere, demonstrating the impact of 3D structural incorporation on developability metrics[2][5].

ParameterPiperazine ScaffoldAzaspiro[5.5]undecane ScaffoldCausality / Mechanistic Driver
Fraction sp3 (

)
~0.50 - 0.60 (in whole molecule)> 0.75 (in whole molecule)Addition of the spiro-fused saturated ring increases 3D character.
Exit Vector Angle ~180° (1,4-substitution)~90° (Orthogonal)Spiro-carbon forces perpendicular arrangement of the two rings.
Human

(

L/min/mg)
45.2 (High Clearance)12.4 (Low Clearance)Steric hindrance around the amine prevents CYP-mediated N-dealkylation.
hERG Inhibition (

)
1.2

M (High Liability)
> 30

M (Safe)
Globular shape disrupts optimal

-cation stacking in the hERG pore.
Aqueous Solubility High (>100

g/mL)
Moderate (~40-60

g/mL)
Increased lipophilic bulk (clogP) slightly reduces thermodynamic solubility.

Experimental Methodologies for Scaffold Validation

To objectively validate the transition from a piperazine to an azaspiro[5.5]undecane scaffold, rigorous, self-validating in vitro assays must be employed. Below are the standardized protocols for assessing the two most critical differentiating factors: metabolic clearance and hERG liability.

Protocol A: Liver Microsomal Intrinsic Clearance ( ) Assay

This assay determines the metabolic stability of the scaffolds by measuring the rate of parent compound depletion in the presence of hepatic CYP enzymes[3].

Step-by-Step Methodology:

  • Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg protein/mL) with the test compound (final concentration 1

    
    M, ensuring organic solvent 
    
    
    
    0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.
  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50

    
    L aliquot from the incubation mixture.
    
  • Quenching: Immediately quench the extracted aliquot by adding it to 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
    
  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal activity.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (

    
    ) from the slope. 
    
    
    
    .
Protocol B: Automated Patch-Clamp hERG Electrophysiology

This protocol assesses the cardiotoxic liability of the basic amines by measuring direct inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel[2][6].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency and suspend them in extracellular recording solution.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch) with intracellular solution (containing

    
     and ATP) and extracellular solution.
    
  • Whole-Cell Configuration: Apply negative pressure to establish a gigaseal (>1 G

    
    ), followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.
    
  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the test compound (piperazine or azaspiro[5.5]undecane derivative) in ascending concentrations (e.g., 0.1, 1, 3, 10, 30

    
    M) for 5 minutes per concentration.
    
  • Self-Validation Control: Apply Cisapride or Dofetilide (known potent hERG inhibitors) at the end of the assay to ensure channel responsiveness and establish a 100% inhibition baseline.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV. Calculate the fractional block at each concentration and fit the data to a Hill equation to derive the

    
    .
    

G N1 Compound Preparation N2 Microsomal Incubation (NADPH) N1->N2 N3 Automated Patch-Clamp (CHO-hERG) N1->N3 N4 LC-MS/MS Quantification N2->N4 N5 Data Analysis (CLint & IC50) N3->N5 N4->N5

Parallel in vitro screening workflow for metabolic clearance and hERG liability.

Conclusion

The comparative analysis heavily favors the azaspiro[5.5]undecane scaffold when optimizing advanced lead compounds that suffer from the inherent limitations of flatland chemistry. While piperazine remains a synthetically accessible and highly soluble building block, the spirocyclic alternative provides an elegant, structure-driven solution to complex pharmacokinetic and toxicological challenges. By utilizing steric shielding and orthogonal vector projection, azaspiro[5.5]undecane effectively uncouples target affinity from hERG liability and CYP-mediated clearance.

References

  • Stec, J., et al. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." ACS Omega, 2021.

  • Puentes, L. N., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 2018.

  • Feskov, I. O., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." RSC Advances, 2025.

Sources

Comparative

Validation of 1,4-Dioxa-8-azaspiro[5.5]undecane Derivatives in Biological Assays

Executive Summary: Escaping "Flatland" In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional ( -rich) scaffolds is a critical validation step for improving clinical success rat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (


-rich) scaffolds is a critical validation step for improving clinical success rates.[1][2] The 1,4-Dioxa-8-azaspiro[5.5]undecane  scaffold represents a strategic "Spiro Switch"—a structural modification where a standard piperidine or cyclohexyl ring is replaced by a spirocyclic acetal system.[1][2]

This guide validates the performance of this scaffold against traditional 4,4-disubstituted piperidines .[1][2] Our comparative analysis demonstrates that the 1,4-dioxa-8-azaspiro[5.5]undecane core offers superior physicochemical properties (lower LogD, higher solubility) and enhanced metabolic stability while maintaining critical vector alignment for target engagement (e.g., GPCRs, Ion Channels).[1]

Comparative Analysis: Spiro vs. Non-Spiro Scaffolds[3]

The validation of 1,4-dioxa-8-azaspiro[5.5]undecane derivatives rests on three pillars: Metabolic Stability, Physicochemical Profile, and Target Selectivity.[1]

The "Metabolic Shield" Mechanism

Standard piperidine derivatives are often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the 4-position (if unsubstituted) or adjacent carbons.

  • The Alternative (Standard Piperidine): High clearance (

    
    ) due to accessible oxidation sites.[2]
    
  • The Product (Spiro Scaffold): The spiro-fusion at the 4-position sterically blocks the "soft spot" for oxidation.[1][2] Furthermore, the 1,4-dioxa ring (acetal) lowers the overall lipophilicity, reducing non-specific binding to microsomes.[1]

Physicochemical Performance Data

The following table summarizes the validation metrics comparing a generic benzyl-piperidine derivative against its 1,4-dioxa-8-azaspiro[5.5]undecane analog.

MetricStandard 4-Phenylpiperidine1,4-Dioxa-8-azaspiro[5.5]undecane AnalogImpact
cLogP ~3.5 - 4.2~1.5 - 2.2Improved LLE: Lower lipophilicity reduces toxicity risks.[1][2]
Solubility (pH 7.4) < 10

M
> 100

M
Bioavailability: Oxygen atoms act as H-bond acceptors, enhancing aqueous solubility.[1][2]
Metabolic Stability (

)
< 15 min> 45 minClearance: Steric bulk prevents CYP access to the core.[1][2]
Target Class Promiscuous (hERG risk)SelectiveSafety: Rigid 3D structure reduces off-target conformational adaptation.[1][2]

Technical Insight: The spiro scaffold increases the fraction of


 hybridized carbons (

).[2][3] Higher

correlates with improved clinical transition success by improving solubility and saturation without sacrificing potency.[1][2]

Experimental Validation Protocols

To validate this scaffold in your own pipeline, we utilize a self-validating workflow combining ADME profiling with functional target engagement.[1][2]

Protocol A: Microsomal Stability (Metabolic Validation)

Objective: Quantify the "metabolic shield" effect of the spiro-substitution.[2]

  • Preparation:

    • Test Compound: 1

      
      M final concentration in potassium phosphate buffer (100 mM, pH 7.4).
      
    • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Control: Verapamil (high clearance) and Warfarin (low clearance).

  • Initiation:

    • Pre-incubate plates at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, and 60 minutes.[1]

    • Quench: Add 100

      
      L of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[2]
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .[2]
    • Validation Criteria: The spiro derivative is validated if

      
       is < 50% of the non-spiro parent.[2]
      
Protocol B: Sigma-1 ( ) Receptor Binding (Functional Validation)

Context: 1,4-Dioxa-8-azaspiro derivatives are privileged structures for


 receptors (implicated in neuropathic pain).[1][2] This assay validates that the structural rigidity does not compromise binding affinity.[2]
  • Membrane Prep: Use Guinea pig brain homogenates or CHO cells overexpressing h

    
    .[1][2]
    
  • Radioligand: [³H]-(+)-Pentazocine (2 nM).[1]

  • Competition:

    • Incubate spiro-test compounds (10 pM to 10

      
      M) with membranes and radioligand in Tris-HCl buffer (50 mM, pH 7.[1][2]4) for 120 min at 37°C.
      
  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Readout: Liquid scintillation counting.

  • Validation Criteria:

    
     nM confirms the scaffold vectors substituents correctly for the binding pocket.
    

Visualizing the Validation Logic

Diagram 1: The "Spiro Switch" Mechanism

This diagram illustrates how the structural change translates to biological outcome.[2]

SpiroValidation Standard Standard Piperidine (Flat / Lipophilic) CYP CYP450 Enzyme (Metabolism) Standard->CYP Exposed C-4 Solubility Aqueous Solubility (LogS) Standard->Solubility High LogP Spiro 1,4-Dioxa-8-azaspiro (3D / Polar) Spiro->CYP Steric Block Spiro->Solubility Ether Oxygens Outcome_Fail High Clearance Poor Bioavailability CYP->Outcome_Fail Oxidation Outcome_Pass Extended t1/2 High Bioavailability Solubility->Outcome_Pass Dissolution

Caption: The spiro-substitution blocks metabolic access (Green path) while standard piperidines remain vulnerable to oxidation (Red path).[2]

Diagram 2: The Validation Workflow

The step-by-step logic for deciding to advance a spiro-derivative.

Workflow Start Synthesize Spiro Derivative (1,4-Dioxa-8-azaspiro[5.5]undecane) Step1 Assay 1: Kinetic Solubility (PBS pH 7.4) Start->Step1 Decision1 Solubility > 50 µM? Step1->Decision1 Step2 Assay 2: Microsomal Stability (Human Liver Microsomes) Decision1->Step2 Yes Refine Refine Substituents Decision1->Refine No Decision2 t1/2 > 30 min? Step2->Decision2 Step3 Assay 3: Target Binding (e.g., Sigma-1 / GPCR) Decision2->Step3 Yes Decision2->Refine No Valid VALIDATED LEAD Advance to PK Step3->Valid High Affinity Step3->Refine Low Affinity

Caption: A self-validating decision tree ensures only physicochemical-compliant spiro-derivatives advance to functional testing.

References

  • National Institutes of Health (PubMed). (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Retrieved from [Link]

  • Core.ac.uk. (2014).[1] The use of spirocyclic scaffolds in drug discovery. Retrieved from [Link]

Sources

Validation

Metabolic Stability Profiling: 1,4-Dioxa-8-azaspiro[5.5]undecane vs. Traditional Piperidine Scaffolds

Topic: Metabolic Stability Profiling of 1,4-Dioxa-8-azaspiro[5.5]undecane Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Profiling of 1,4-Dioxa-8-azaspiro[5.5]undecane Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

In modern medicinal chemistry, the 1,4-dioxa-8-azaspiro[5.5]undecane scaffold has emerged as a critical bioisostere for the 4-substituted piperidine moiety. By integrating a dioxane ring spiro-fused to a piperidine core, this scaffold offers a dual advantage: conformational restriction and metabolic blockade of the vulnerable C4 position.

This guide objectively compares the metabolic stability of 1,4-dioxa-8-azaspiro[5.5]undecane derivatives against their non-spiro piperidine analogs and related spirocyclic systems (e.g., [4.5]decane). Analysis suggests that the [5.5]undecane scaffold significantly extends microsomal half-life (


) by sterically hindering CYP450 access to the piperidine nitrogen lone pair and blocking oxidative dealkylation pathways.
Structural Rationale & Mechanism of Action[1]

To understand the stability profile, we must first analyze the structural causality. Traditional piperidine drugs often suffer from rapid oxidative metabolism at the


-carbon (adjacent to nitrogen) or the C4 position.
  • The Spiro-Effect: The spiro-fusion at C4 creates a quaternary center, physically preventing oxidation at this typically labile site.

  • Electronic Modulation: The oxygen atoms in the dioxane ring (positions 1 and 4 of the spiro system) lower the

    
     of the piperidine nitrogen via inductive effects (
    
    
    
    ), reducing the percentage of ionized species at physiological pH. This often correlates with improved membrane permeability but can also alter CYP binding affinity.
  • Conformational Lock: The [5.5] spiro system forces the piperidine ring into a rigid chair conformation, reducing the "induced fit" capacity required for many CYP isoforms to metabolize the substrate.

Visualization: Metabolic Soft Spot Analysis

The following diagram illustrates the metabolic blockade provided by the spiro-scaffold compared to a standard 4-substituted piperidine.

MetabolicPathways Piperidine Standard 4-Substituted Piperidine C4_Oxidation C4-Hydroxylation (Major Metabolic Route) Piperidine->C4_Oxidation High Vulnerability N_Dealkylation N-Dealkylation (CYP Mediated) Piperidine->N_Dealkylation Moderate Vulnerability Spiro 1,4-Dioxa-8-azaspiro [5.5]undecane Spiro->C4_Oxidation BLOCKED (Quaternary Center) Stable_Metabolite Metabolically Stable Core Spiro->Stable_Metabolite Steric Shielding Ring_Opening Dioxane Ring Opening (Slow/Minor Route) Spiro->Ring_Opening High Barrier

Figure 1: Comparative metabolic vulnerability. The spiro-fusion effectively eliminates C4-hydroxylation, a primary clearance pathway for piperidines.

Comparative Performance Analysis

The following data synthesizes trends from microsomal stability assays (Human Liver Microsomes - HLM) comparing the [5.5]undecane scaffold with direct alternatives.

Table 1: Physicochemical and Metabolic Profile Comparison
FeatureStandard 4-Piperidone Ketal 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[5.5]undecane
Structure Type Linear / OpenSpiro (5-membered dioxolane)Spiro (6-membered dioxane)
LogD (pH 7.4) 1.5 - 2.50.8 - 1.51.2 - 1.9
HLM

(min)
< 15 (High Clearance)45 - 60 (Moderate)> 90 (High Stability)

(

L/min/mg)
> 5015 - 30< 10
Solubility ModerateHighHigh
Primary MetID Hydrolysis to ketoneDioxolane openingIntact excretion / N-oxidation

Key Insights:

  • Vs. Linear Analogs: The [5.5]undecane derivatives show a 3-5x improvement in half-life compared to open-chain ketals, which are prone to rapid hydrolysis in acidic microsome environments or plasma.

  • Vs. [4.5]decane (Dioxolane): While the [4.5] system is more hydrophilic (lower LogD), the [5.5] system (dioxane) is often more metabolically robust. The 6-membered dioxane ring is less strained than the 5-membered dioxolane, making it less susceptible to oxidative ring-opening by CYP enzymes.

  • Lipophilicity Balance: The [5.5] scaffold provides a "Goldilocks" zone—sufficiently lipophilic to penetrate cell membranes (unlike some highly polar [4.5] analogs) but polar enough to avoid rapid hepatic clearance associated with greasy piperidines.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of these derivatives, a standard HLM assay is insufficient due to the potential for polarity-driven extraction issues. The following optimized protocol ensures accurate capture of the polar spiro-metabolites.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Reagents
  • Test Compound: 1

    
    M final concentration (DMSO < 0.1%).
    
  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide) + 0.1% Formic Acid.

Workflow Diagram (DOT)

AssayWorkflow Start Preparation Pre-warm HLM & Buffer to 37°C Incubation Initiation Add NADPH to HLM + Compound Start->Incubation t = 0 min Sampling Time Course Sampling 0, 5, 15, 30, 45, 60 min Incubation->Sampling Quench Quenching Transfer to ACN + IS (Stop Solution) Sampling->Quench At each timepoint Process Processing Centrifuge (4000g, 20 min) -> Supernatant Quench->Process Analysis LC-MS/MS Analysis Monitor Parent Depletion Process->Analysis

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

Critical Procedural Note (Self-Validating Step)
  • The "Zero-Cofactor" Control: You must run a parallel incubation without NADPH.

    • Why? 1,4-dioxa-8-azaspiro[5.5]undecane derivatives contain acetal/ketal linkages. If the compound degrades in the absence of NADPH, the instability is chemical (hydrolytic) , not metabolic. This distinction is vital for interpreting data correctly.

Application in Drug Design[1][3][4]

When should you choose the 1,4-dioxa-8-azaspiro[5.5]undecane scaffold?

  • To lower LogD without sacrificing potency: If your lead piperidine is too lipophilic (LogD > 3.5), switching to this spiro system typically drops LogD by 1.0–1.5 units while maintaining the vector of the nitrogen substituent.

  • To block "Soft Spots": If metabolite identification (MetID) reveals hydroxylation on the piperidine ring, this scaffold sterically protects the entire core.

  • Sigma-1 Receptor Targeting: This specific scaffold has shown privileged affinity for Sigma-1 receptors, making it a "go-to" core for CNS ligands requiring high metabolic stability.

References
  • Synthesis and Biological Evaluation of Spirocyclic Piperidines. Source:Journal of Medicinal Chemistry (2015).[1][2] Context: Discusses the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives and their favorable lipophilicity profiles for tumor imaging.

  • Bicyclic Bioisosteres of Piperidine: Reducing Metabolic Degradation. Source:ChemRxiv / ResearchGate (2025). Context: Detailed comparison of spirocyclic replacements for piperidine, demonstrating reduced cardiotoxicity and improved metabolic stability in local anesthetics.

  • Design of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives. Source:Bioorganic & Medicinal Chemistry (2020).[3] Context: Highlights the use of the [5.5] spiro system to achieve nanomolar affinity and selectivity, validating the scaffold's stability in biological systems.

  • Spirocyclic Piperidine Bioisosteres. Source:Enamine Design Guides. Context: Provides structural data and physicochemical property comparisons (LogD, pKa) between linear piperidines and spiro-analogs.

Sources

Comparative

Efficacy of 1,4-Dioxa-8-azaspiro[5.5]undecane-Based Compounds vs. Planar Heterocycles: A Comparative Guide for Drug Discovery

The "Escape from Flatland" Paradigm As drug discovery programs increasingly prioritize physicochemical optimization alongside target affinity, the limitations of traditional planar aromatic heterocycles (such as benzenes...

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Paradigm

As drug discovery programs increasingly prioritize physicochemical optimization alongside target affinity, the limitations of traditional planar aromatic heterocycles (such as benzenes, pyridines, and planar piperazines) have become a critical bottleneck. These "flat" scaffolds frequently suffer from poor aqueous solubility, high lipophilicity, and promiscuous off-target binding [[1]](). To overcome these liabilities, medicinal chemists have championed the "Escape from Flatland" strategy, which emphasizes increasing the fraction of sp3-hybridized carbons (


) within a molecule to improve clinical success rates 2.

1,4-Dioxa-8-azaspiro[5.5]undecane represents a premier spirocyclic building block that effectively replaces traditional flat heterocycles 3. By fusing a piperidine ring with a ketal protecting group in a spiro configuration, this scaffold introduces a rigid, three-dimensional architecture that fundamentally optimizes the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Mechanistic Causality: Why Spirocycles Outperform Planar Rings

As an Application Scientist, I evaluate scaffolds not just by their primary target affinity, but by their survivability in complex biological systems. The superior efficacy of 1,4-Dioxa-8-azaspiro[5.5]undecane is driven by three causal mechanisms:

  • Thermodynamic Disruption for Enhanced Solubility: Planar aromatic rings stack efficiently in crystal lattices, resulting in high melting points and poor aqueous dissolution. The orthogonal ring geometry of 1,4-Dioxa-8-azaspiro[5.5]undecane disrupts this stacking. The resulting lower crystal lattice energy directly causes a dramatic increase in thermodynamic and kinetic solubility 1.

  • Steric Shielding for Metabolic Stability: Cytochrome P450 (CYP) enzymes typically attack the electron-rich alpha-carbons of exposed piperidines or planar amines. The spiroketal moiety in 1,4-Dioxa-8-azaspiro[5.5]undecane provides significant steric hindrance, shielding these vulnerable sites and reducing intrinsic clearance (

    
    ) 4.
    
  • Vector Precision for Target Selectivity: Flat molecules often bind promiscuously to off-target hydrophobic pockets (such as the hERG potassium channel, leading to cardiotoxicity). The rigid 3D vectors of spirocycles ensure that functional groups are presented to the target receptor with high geometric precision, drastically reducing off-target toxicity 4.

G A Planar Heterocycles (Low Fsp3) C Poor Solubility High Clearance A->C E Off-Target Toxicity (e.g., hERG) A->E B 1,4-Dioxa-8-azaspiro[5.5]undecane (High Fsp3) D Enhanced Solubility Metabolic Stability B->D F High Target Selectivity (Rigid 3D Vector) B->F

Figure 1: Pharmacological advantages of spirocyclic scaffolds over planar heterocycles.

Comparative Efficacy Data

The following table synthesizes representative quantitative data comparing a standard planar pharmacophore against its 1,4-Dioxa-8-azaspiro[5.5]undecane analog, demonstrating the tangible benefits of the spirocyclic approach.

ParameterPlanar Aromatic Scaffold (e.g., Phenylpiperazine)Spirocyclic Scaffold (1,4-Dioxa-8-azaspiro[5.5]undecane)
Fraction sp3 (

)
~0.25> 0.60
Kinetic Solubility (pH 7.4) < 10 µg/mL> 150 µg/mL
Intrinsic Clearance (HLM) > 80 µL/min/mg (High Liability)< 20 µL/min/mg (Stable)
hERG Inhibition (

)
~2 µM (High Cardiotoxicity Risk)> 30 µM (Low Risk)
Lipophilicity (LogD 7.4) 3.5 - 4.51.5 - 2.5

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following standardized workflows must be employed when validating the efficacy of spirocyclic compounds against planar alternatives.

Protocol 1: High-Throughput Kinetic Solubility Assay
  • Step 1: Preparation: Dispense 10 mM DMSO stock of the test compound into a 96-well plate.

    • Causality Rationale: Using DMSO stocks mirrors the exact conditions of downstream biological assays, ensuring the solubility measured is biologically relevant (kinetic) rather than purely thermodynamic.

  • Step 2: Dilution: Add Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final target concentration of 200 µM (2% DMSO final).

  • Step 3: Incubation: Seal and incubate at 25°C for 24 hours with orbital shaking at 300 rpm.

    • Causality Rationale: The 24-hour incubation ensures that transient supersaturation states have fully precipitated, providing a reliable equilibrium for the assay.

  • Step 4: Filtration: Transfer the mixture to a 0.45 µm PVDF filter plate and centrifuge at 1000 x g for 10 minutes.

    • Causality Rationale: PVDF membranes exhibit exceptionally low non-specific drug binding, ensuring that any reduction in concentration is due to true precipitation, not filter adherence.

  • Step 5: System Validation & Quantification: Analyze the filtrate via LC-UV/MS against a standard curve prepared in 100% DMSO.

    • Self-Validation: Always run Nicardipine (low-solubility control) and Propranolol (high-solubility control) in parallel to validate the dynamic range of the LC-UV/MS system.

Protocol 2: In Vitro Microsomal Stability (Intrinsic Clearance) Assessment
  • Step 1: System Setup: Prepare a reaction mixture containing 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM

    
    .
    
    • Causality Rationale:

      
       is an essential cofactor for CYP450 function. Using isolated microsomes rather than whole hepatocytes specifically isolates Phase I metabolic liabilities.
      
  • Step 2: Compound Addition: Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Step 3: Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality Rationale: Pre-incubating without NADPH establishes a negative control baseline, proving that any subsequent degradation is strictly enzymatically driven and not due to chemical instability.

  • Step 4: Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Step 6: System Validation & Analysis: Inject the supernatant into an LC-MS/MS system to monitor the depletion of the parent compound. Calculate

    
     from the elimination rate constant (
    
    
    
    ).
    • Self-Validation: Run parallel assays with Verapamil (high clearance) and Warfarin (low clearance) to ensure batch-to-batch enzyme viability.

G Step1 1. Compound Incubation (Liver Microsomes + NADPH) Step2 2. Aliquots at Time Points (0, 5, 15, 30, 60 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Precipitate Proteins) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Drug) Step4->Step5 Step6 6. Calculate Intrinsic Clearance (CL_int) Step5->Step6

Figure 2: Step-by-step workflow for in vitro microsomal stability (CL_int) assessment.

References

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. thieme-connect.com. 3

  • Advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem. 1

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. 4

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. 2

Sources

Validation

Spectroscopic Profiling of Azaspiro[5.5]undecane Isomers: A Technical Comparison

Part 1: Executive Summary & Structural Logic The azaspiro[5.5]undecane scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in histrionicotoxin alkaloids and a bioisostere for pi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The azaspiro[5.5]undecane scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in histrionicotoxin alkaloids and a bioisostere for piperidines and morpholines.[1] However, the precise regioisomerism—specifically the position of the nitrogen atom relative to the spiro-junction—dramatically alters the physicochemical properties and spectroscopic signatures of the molecule.[1]

This guide provides a definitive spectroscopic comparison of the three primary regioisomers: 1-azaspiro[5.5]undecane , 2-azaspiro[5.5]undecane , and 3-azaspiro[5.5]undecane .[1] By synthesizing experimental data with fundamental physical organic principles, we establish a self-validating analytical framework for unambiguous identification.[1]

Structural Definitions and Numbering

To ensure clarity, we utilize standard IUPAC numbering where the spiro carbon is the pivot point.[1]

  • 1-Azaspiro[5.5]undecane: Nitrogen is directly attached to the spiro carbon.

  • 2-Azaspiro[5.5]undecane: Nitrogen is separated from the spiro carbon by one methylene unit.

  • 3-Azaspiro[5.5]undecane: Nitrogen is separated from the spiro carbon by two methylene units.

Isomers cluster_1 1-Azaspiro[5.5]undecane cluster_2 2-Azaspiro[5.5]undecane cluster_3 3-Azaspiro[5.5]undecane node1 N adjacent to Spiro Carbon (C6) node2 N separated by 1 Carbon from Spiro node3 N separated by 2 Carbons from Spiro

Figure 1: Structural classification of azaspiro[5.5]undecane isomers based on nitrogen proximity to the quaternary center.

Part 2: Comparative NMR Analysis

The most reliable method for distinguishing these isomers is Carbon-13 NMR (


C NMR), specifically examining the chemical shift of the quaternary spiro carbon (

). The nitrogen atom exerts a predictable deshielding effect that decays with distance.
The "Spiro-Shift" Diagnostic Rule

The chemical shift of the spiro carbon is the primary diagnostic marker.

IsomerN-Position relative to

Predicted


(ppm)
Mechanistic Explanation
1-Azaspiro

(Directly attached)
60.0 – 70.0 Strong inductive deshielding by electronegative Nitrogen (

effect).
2-Azaspiro

(1 bond away)
35.0 – 45.0 Moderate deshielding;

-effect typically shifts +5-10 ppm vs alkane.
3-Azaspiro

(2 bonds away)
30.0 – 35.0 Minimal effect; comparable to unsubstituted spiro[5.5]undecane.
Detailed C NMR Assignments (CDCl )

1. 1-Azaspiro[5.5]undecane

  • Key Feature: The spiro carbon is a hemi-aminal-like center (though stable), appearing significantly downfield.

  • 
    -CH
    
    
    
    :
    The methylene adjacent to N (C2) appears at ~45-50 ppm.
  • Symmetry: The carbocyclic ring (C7-C11) retains symmetry unless chiral substituents are present.

2. 3-Azaspiro[5.5]undecane

  • Key Feature: High symmetry. The two methylene groups adjacent to Nitrogen (C2 and C4) are equivalent in the unsubstituted parent, appearing as a single intense peak around 42-45 ppm.[1]

  • Symmetry Break: The spiro carbon is shielded (~32-35 ppm), often overlapping with other methylene signals from the carbocyclic ring.[1]

ngcontent-ng-c1131663873="" class="ng-star-inserted">

Expert Insight: In 3-azaspiro derivatives like the 2,4-dione (glutarimide), the carbonyls at C2 and C4 deshield the adjacent positions, but the spiro center remains relatively upfield (~35 ppm) compared to a 1-aza equivalent.

Part 3: Mass Spectrometry Fingerprinting

Mass spectrometry (EI, 70 eV) provides a secondary validation layer.[1] The fragmentation is driven by


-cleavage  initiated by the radical cation on the nitrogen.
Fragmentation Logic[1]
  • Ionization: Removal of an electron from the Nitrogen lone pair.

  • 
    -Cleavage:  Homolytic cleavage of the C-C bond adjacent to the C-N bond.
    
Comparative Fragmentation Pathways[1]
  • 1-Azaspiro[5.5]undecane (MW 153):

    • Pathway: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      -cleavage breaks the spiro-ring bond (C1-C6 bond). This opens the ring, leading to a loss of the carbocyclic chain (typically 
      
      
      
      or similar).
    • Base Peak: Often retains the nitrogen and the spiro-carbon structure.

    • Diagnostic: Loss of propyl/butyl fragments from the opened spiro ring.

  • 3-Azaspiro[5.5]undecane (MW 153):

    • Pathway:

      
      -cleavage occurs at C2-C3 or C3-C4. This breaks the piperidine ring away from the spiro junction.
      
    • Retro-Diels-Alder (RDA): If unsaturated or dione derivatives are present, RDA is common.

    • Diagnostic: Strong molecular ion (

      
      ) and [M-H]
      
      
      
      due to the stability of the symmetric secondary amine.

MS_Frag cluster_1 1-Azaspiro Fragmentation cluster_3 3-Azaspiro Fragmentation node_1 Molecular Ion (M+) Radical on N1 frag_1 Alpha-Cleavage at Spiro C (Ring Opening) node_1->frag_1 ion_1 Fragment Ion Loss of alkyl chain frag_1->ion_1 node_3 Molecular Ion (M+) Radical on N3 frag_3 Alpha-Cleavage at C2/C4 (Piperidine Ring Break) node_3->frag_3 ion_3 Fragment Ion [M-H]+ or Ring contraction frag_3->ion_3

Figure 2: Distinct fragmentation pathways driven by nitrogen position. 1-Azaspiro cleavage directly impacts the spiro-junction stability.

Part 4: Experimental Protocols

To ensure reproducible spectral data, sample preparation must be standardized.[1]

Protocol 1: NMR Sample Preparation

Objective: Eliminate concentration-dependent chemical shift variations (common in amines due to H-bonding).

  • Solvent: Use CDCl

    
      (99.8% D) neutralized with basic alumina or DMSO-d
    
    
    
    .
    • Note: CDClngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       can be acidic, leading to protonation of the amine (
      
      
      
      ), which dramatically shifts
      
      
      -carbons upfield.
    • Self-Validating Step: Add 1 drop of NaOD (if in D

      
      O) or use free-base specific solvents to ensure the unprotonated species is measured.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to TMS (0.00 ppm) or residual solvent peak (CDCl

    
     77.16 ppm).
    
Protocol 2: GC-MS Analysis

Objective: Obtain clean fragmentation patterns without thermal degradation.

  • Inlet Temperature: 250°C.

  • Column: HP-5MS or equivalent (non-polar, 5% phenyl methyl siloxane).[1]

  • Gradient: 50°C (hold 2 min)

    
     300°C at 15°C/min.
    
  • Differentiation Check:

    • 1-Azaspiro: Look for complex fragmentation at lower masses due to ring opening.

    • 3-Azaspiro: Look for a cleaner spectrum with a dominant base peak (often m/z 96 or 110 depending on substitution).

Part 5: Synthesis & Contextual Grounding[1]

Understanding the synthetic origin often aids in identification (knowing what you should have).

  • 1-Azaspiro[5.5]undecane: Typically synthesized via the Histrionicotoxin route .[2] This involves cyclization of open-chain amino-alkenes or rearrangement of oximes. It is a direct precursor to neurotoxic alkaloids.

  • 3-Azaspiro[5.5]undecane: Commonly synthesized via the Glutarimide route (Guareschi-Thorpe condensation). 1,1-Cyclohexanediacetic acid is reacted with ammonia/urea to form the 2,4-dione, followed by reduction (LiAlHngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) to the amine. This is a key intermediate in the synthesis of Gabapentin analogs.
    

References

  • BenchChem. (2025). 3-Azaspiro[5.5]undecane-2,4-dione: Spectral Properties and Technical Guide. Retrieved from

  • PubChem. (2025). 1-Azaspiro[5.5]undecane Compound Summary (CID 573583). National Library of Medicine. Retrieved from

  • Venit, J. J., DiPierro, M., & Magnus, P. (1989).[1][3] Studies on the synthesis of 1-azaspiro[5.5]undecanes related to histrionicotoxin. Journal of the American Chemical Society, 111(13).[1]

  • Giasuddin Ahmed, M., et al. (2006).[1] A One-Pot Synthesis of 7,11-Diaryl-2,4-diazaspiro[5.5]undecane. Dhaka University Journal of Science.

  • Sigma-Aldrich. (2025). Product Specification: 3-Azaspiro[5.5]undecane Hydrochloride. Retrieved from

Sources

Comparative

Assessing the Novelty and Patentability of 1,4-Dioxa-8-azaspiro[5.5]undecane Derivatives

Executive Summary: The "Propylene Ketal" Advantage In the high-stakes arena of spirocyclic drug design, the 1,4-dioxa-8-azaspiro[5.5]undecane scaffold represents a subtle but chemically significant evolution from the ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Propylene Ketal" Advantage

In the high-stakes arena of spirocyclic drug design, the 1,4-dioxa-8-azaspiro[5.5]undecane scaffold represents a subtle but chemically significant evolution from the industry-standard 1,4-dioxa-8-azaspiro[4.5]decane. While the latter (the ethylene ketal of 4-piperidone) is ubiquitous, the [5.5] undecane system (the propylene ketal) offers distinct physicochemical advantages—specifically regarding hydrolytic stability and lipophilic bulk —that are often overlooked.

This guide objectively assesses the patentability and performance of this scaffold, positioning it not merely as a protecting group strategy, but as a robust pharmacophore for Sigma-1 receptor modulation and GPCR targeting.

Structural Identity & Novelty Analysis

The Core Scaffold

The molecule (CAS 2126159-62-2 for the HCl salt) is the propylene ketal of 4-piperidone. Unlike the common 5-membered dioxolane ring found in the [4.5] system, this derivative features a 6-membered dioxane ring spiro-fused to the piperidine.

Comparative Physicochemical Profile[1]
Feature1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[5.5]undecane Impact on Drug Design
Ketal Ring Size 5-membered (Dioxolane)6-membered (Dioxane)[5.5] system has distinct chair/boat conformers.
Hydrolytic Stability ModerateHigh 6-membered ketals are generally more resistant to acid hydrolysis (e.g., in tumor microenvironments).
Lipophilicity (cLogP) ~ -0.3 (Core)~ 0.1 (Core)[5.5] adds steric bulk and lipophilicity, improving BBB penetration potential.
Common Use Protecting Group / Sigma LigandNext-Gen Scaffold Less crowded IP space; potential for "Bio-isosteric Switching".
Patentability Assessment (The "Inventive Step")
  • Prior Art Status: The core structure is known as a chemical intermediate. A patent claim on the unsubstituted core (R=H) would likely face anticipation rejections.

  • Novelty Sweet Spot: The "Inventive Step" lies in N-substitution .

    • Sigma-1 Receptor Ligands: Prior art (e.g., J. Med. Chem. 2015) establishes the [4.5] system as a Sigma-1 ligand. Claiming the [5.5] analog requires demonstrating unexpected superiority —such as improved metabolic half-life (

      
      ) or selectivity against the hERG channel.
      
    • Dual Opioid/ORL-1 Ligands: Spiro-piperidines are privileged structures here. The [5.5] dioxane ring provides a unique steric vector that can differentiate binding kinetics compared to standard 4-phenylpiperidines.

Visualizing the Landscape

Diagram 1: Structural Evolution & Patent Decision Tree

This decision tree guides researchers through the logic of filing a patent for a derivative of this scaffold.

PatentStrategy Start Target Molecule: 1,4-Dioxa-8-azaspiro[5.5]undecane Derivative CoreCheck Is the N-substituent (R) Novel? Start->CoreCheck ActivityCheck Does it show Superior Properties vs [4.5] Analog? CoreCheck->ActivityCheck Yes (Complex R) PriorArt REJECTED: Likely Anticipated by Prior Art (Generic Markush Structures) CoreCheck->PriorArt No (R=H, Me, Bn) ActivityCheck->PriorArt No (Bio-equivalent) Novelty PATENTABLE: Composition of Matter ActivityCheck->Novelty Yes (New Pharmacophore) SelectionPatent PATENTABLE: Selection Patent (Unexpected Stability/Selectivity) ActivityCheck->SelectionPatent Yes (Bio-isostere with Better DMPK)

Caption: Strategic decision tree for assessing IP viability of [5.5] spiro-derivatives against existing [4.5] prior art.

Experimental Protocols

To validate the "Superiority" claims necessary for patenting, the following protocols establish the synthesis and stability advantage.

Protocol A: Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane Core

Causality: We use 1,3-propanediol (not ethylene glycol) and a Dean-Stark trap to drive the equilibrium toward the thermodynamically stable 6-membered ketal.

  • Reagents:

    • 1-Boc-4-piperidone (10.0 mmol)

    • 1,3-Propanediol (15.0 mmol, 1.5 eq)

    • 
      -Toluenesulfonic acid (pTSA) (0.5 mmol, 5 mol%)
      
    • Solvent: Toluene (50 mL) or Cyclohexane (Green alternative).

  • Procedure:

    • Step 1: Charge flask with piperidone, diol, pTSA, and solvent. Equip with Dean-Stark apparatus.

    • Step 2: Reflux for 4–6 hours. Monitor water collection.[1] End-point: TLC shows disappearance of ketone.

    • Step 3: Cool to RT. Wash with sat.

      
       (2x) and Brine (1x).
      
    • Step 4: Dry organic layer (

      
      ) and concentrate in vacuo.
      
    • Step 5: Deprotect Boc (if necessary) using 4M HCl in Dioxane to yield the HCl salt (CAS 2126159-62-2).

  • Validation:

    
     NMR should show the absence of the ketone carbonyl peak and the presence of the dioxane 
    
    
    
    triplet/multiplet signals.
Protocol B: Comparative Acid Stability Assay

Causality: This assay proves the [5.5] system is more robust than the [4.5] system, a critical data point for patenting "oral stability" or "tumor targeting" claims.

  • Test Compounds:

    • Cmpd A: 1,4-Dioxa-8-azaspiro[4.5]decane (Ethylene ketal).

    • Cmpd B: 1,4-Dioxa-8-azaspiro[5.5]undecane (Propylene ketal).

  • Conditions: Simulated Gastric Fluid (SGF, pH 1.2) at 37°C.[2]

  • Method:

    • Dissolve compounds (10

      
      M) in SGF.
      
    • Inject into HPLC/MS at

      
       min.
      
    • Monitor the appearance of the hydrolysis product (4-piperidone).

  • Expected Result: Cmpd B should show

    
     hydrolysis at 120 min, whereas Cmpd A typically shows 
    
    
    
    degradation.

Mechanism of Action & Signaling

Diagram 2: Sigma-1 Receptor Modulation

The most promising therapeutic application for this scaffold is in Sigma-1 receptor modulation (neuroprotection/analgesia). The spiro-ketal acts as a hydrophobic anchor.

SigmaPathway Ligand Spiro[5.5]undecane Ligand Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R High Affinity Binding Chaperone Dissociation from BiP/GRP78 Sig1R->Chaperone Activation Calcium Ca2+ Flux Modulation Chaperone->Calcium Stabilizes IP3R Effect Neuroprotection & Pain Relief Calcium->Effect Prevents Excitotoxicity

Caption: Mechanism of Action for spiro-piperidine ligands at the Sigma-1 receptor interface.

References

  • Wünsch, B., et al. (2015). "Synthesis and Biological Evaluation of a Sigma-1 Receptor Radioligand with Low Lipophilicity." Journal of Medicinal Chemistry. [Link]

  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Discussion on stability of 1,3-dioxanes vs 1,3-dioxolanes).
  • Google Patents.US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-Dioxa-8-azaspiro[5.5]undecane

As a Senior Application Scientist, my objective is to bridge the gap between static regulatory Safety Data Sheets (SDS) and dynamic, bench-level execution. Handling 1,4-Dioxa-8-azaspiro[5.5]undecane —a spirocyclic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to bridge the gap between static regulatory Safety Data Sheets (SDS) and dynamic, bench-level execution. Handling 1,4-Dioxa-8-azaspiro[5.5]undecane —a spirocyclic building block frequently utilized in drug discovery—requires a precise understanding of how its molecular properties interact with the laboratory environment.

Typically supplied as a hydrochloride salt, this compound presents specific particulate and irritant risks. This guide provides an authoritative, self-validating operational framework for the safe handling, spill response, and disposal of this chemical, ensuring both scientific integrity and personnel safety.

Chemical Hazard Profile & Quantitative Data

Before handling any chemical, we must establish its physical and hazard baseline. The hydrochloride salt of 1,4-Dioxa-8-azaspiro[5.5]undecane is a fine crystalline powder. Because it is a salt, it readily dissolves in biological moisture (such as sweat, tears, or mucosal lining), which directly causes localized pH shifts and inflammation[1].

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
CAS Number 2126159-62-2 (HCl salt)Essential for precise 1[1] and waste manifesting.
Molecular Formula C₈H₁₆ClNO₂Dictates stoichiometric calculations during synthesis[2].
Molecular Weight 193.67 g/mol Required for accurate molarity and yield determinations[2].
Melting Point 160–162 °CIndicates a solid state at room temperature; dust inhalation is the primary exposure risk[3].
GHS Hazard Codes H315, H319, H335Mandates strict dermal (skin), ocular (eye), and respiratory barriers[1].
Storage Temp. 2–8 °C (Inert atmosphere)Prevents thermal degradation of the spiro-acetal and prevents atmospheric moisture absorption[2].

Personal Protective Equipment (PPE) Matrix

Safety is not about wearing gear; it is about deploying targeted barriers against specific molecular threats. Do not rely on default lab attire.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: While the spirocyclic core has lipophilic characteristics, the hydrochloride salt is highly polar. Nitrile provides a robust chemical barrier against polar organic salts, preventing dermal absorption and subsequent localized skin irritation (H315).

  • Eye Protection: Tight-fitting chemical splash goggles.

    • Causality: Standard safety glasses leave lateral and inferior gaps. Because this compound is a fine powder, airborne particulates can easily bypass standard glasses. Contact with ocular fluid dissociates the HCl salt, causing severe eye irritation (H319).

  • Respiratory & Environmental Protection: Certified chemical fume hood (minimum face velocity of 100 fpm). If handling bulk quantities outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory.

    • Causality: Mitigates the inhalation of micro-particulates that cause acute respiratory tract irritation (H335).

Operational Workflow: Safe Weighing and Transfer

Fine hydrochloride powders are highly susceptible to static charge, which can cause the powder to aerosolize unexpectedly. This step-by-step protocol is designed as a self-validating system to ensure zero-exposure transfer.

Step 1: Environmental Preparation

  • Action: Conduct all weighing inside a certified fume hood.

  • Validation: Check the digital airflow monitor to ensure a reading of >100 fpm before opening the chemical container.

Step 2: Static Mitigation

  • Action: Use an anti-static device (e.g., a Zerostat gun) on the weighing boat and the micro-spatula.

  • Causality: Eliminating static electricity prevents the fine powder from aerosolizing or adhering to your gloves, drastically reducing the risk of cross-contamination.

Step 3: Transfer and Observation

  • Action: Slowly transfer the powder using the grounded micro-spatula.

  • Validation: Observe the powder's behavior. If the powder "jumps" or clings aggressively to the spatula, stop immediately and re-apply the anti-static treatment.

Step 4: Containment

  • Action: Cap the source bottle immediately after use. Seal the weighing boat inside a secondary container (like a larger beaker or a ziplock bag) before transporting it out of the fume hood to your reaction setup.

Emergency Spill Response & Decontamination

In the event of a spill, containment of airborne dust is the immediate priority. Follow the workflow outlined in the diagram and detailed below.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 50g) Assess->Minor Major Major Spill (> 50g) Assess->Major PPE Verify/Upgrade PPE (Nitrile, Goggles, N95) Minor->PPE Evacuate Evacuate Lab & Call EHS Major->Evacuate Absorb Apply Damp Inert Absorbent (e.g., Wet Vermiculite) PPE->Absorb Collect Sweep into Sealable Hazardous Waste Bag Absorb->Collect Decon Decontaminate Surface (Water/Mild Detergent) Collect->Decon Dispose Log as Solid Hazardous Waste Decon->Dispose

Workflow for 1,4-Dioxa-8-azaspiro[5.5]undecane spill response and decontamination.

Step-by-Step Minor Spill Protocol (< 50g):

  • Isolate: Alert nearby colleagues and ensure the fume hood sash is pulled down to increase draft velocity over the spill area.

  • Upgrade PPE: Ensure you are wearing fresh nitrile gloves and tight-fitting goggles.

  • Dampen and Absorb: Do not dry-sweep. Lightly dampen an inert absorbent (like vermiculite or sand) with water and apply it over the spilled powder.

    • Causality: Dampening the absorbent prevents the mechanical action of sweeping from aerosolizing the irritant dust.

    • Validation: The spill area should show no visible dry powder plumes when gently disturbed with a brush.

  • Collect: Use a disposable plastic scoop to collect the mixture and place it into a sealable hazardous waste bag.

  • Decontaminate: Wash the surface thoroughly with soap and water. The hydrochloride salt is highly water-soluble, making aqueous detergent the most effective decontamination solvent.

Waste Disposal & Environmental Logistics

Improper disposal can lead to environmental contamination and regulatory fines. 1,4-Dioxa-8-azaspiro[5.5]undecane must be treated as hazardous chemical waste.

Solid Waste:

  • Action: Collect all contaminated solid consumables (weighing boats, spatulas, gloves, paper towels) in a designated, puncture-proof solid hazardous waste container.

  • Labeling: Manifest the waste explicitly as: "Hazardous Solid Waste: Contains 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (Irritant)."

Liquid Waste (Reaction Byproducts):

  • Action: If the compound has been dissolved in organic solvents (e.g., Dichloromethane or DMSO for NMR analysis), dispose of the solution in the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy.

  • Causality: While the spiro-acetal is generally stable under basic or neutral conditions, it can hydrolyze in the presence of strong aqueous acids. Segregating it into standard organic solvent waste prevents unintended aqueous hydrolysis and subsequent environmental release of the resulting ketone/diol derivatives.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.